Product packaging for Erythorbic Acid(Cat. No.:CAS No. 89-65-6)

Erythorbic Acid

Número de catálogo: B585167
Número CAS: 89-65-6
Peso molecular: 176.12 g/mol
Clave InChI: CIWBSHSKHKDKBQ-DUZGATOHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Erythorbic Acid (CAS 89-65-6), also known as isoascorbic acid or D-araboascorbic acid, is a stereoisomer of ascorbic acid (Vitamin C) and is widely used as an antioxidant in food science research . Its primary research applications include investigating the inhibition of oxidative deterioration in processed foods, such as in cured meats, frozen vegetables, beverages, and baked goods, to preserve color, natural flavor, and extend shelf life . In meat curing studies, it is utilized to accelerate and control the nitrite curing reaction, which contributes to the development of the characteristic pink color of cured meats, and to mitigate the formation of nitrosamines . A key area of nutritional research involves its role in mineral absorption; studies have shown that this compound is a potent enhancer of nonheme-iron absorption, with one study finding it to be 1.6 times more effective than ascorbic acid at a 4:1 molar ratio . The compound functions as an oxygen scavenger, exerting its antioxidant activity through its reducing properties to neutralize free radicals and prevent oxidative damage to food molecules . It is synthesized industrially, often from sucrose via fermentation or from methyl 2-keto-D-gluconate . This compound is readily absorbed and metabolized but exhibits minimal vitamin C activity in humans . It is approved as a food additive (E315) by regulatory bodies, with an Acceptable Daily Intake (ADI) of 0-5 mg/kg body weight established by JECFA . This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O6 B585167 Erythorbic Acid CAS No. 89-65-6

Propiedades

IUPAC Name

(2R)-2-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one
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InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5-/m1/s1
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InChI Key

CIWBSHSKHKDKBQ-DUZGATOHSA-N
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Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O
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Isomeric SMILES

C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
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Molecular Formula

C6H8O6
Record name ERYTHORBIC ACID
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Related CAS

146-75-8 (di-hydrochloride salt), 6381-77-7 (mono-hydrochloride salt), 7378-23-6 (hydrochloride salt)
Record name Erythorbic acid [NF]
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DSSTOX Substance ID

DTXSID6026537
Record name Isoascorbic acid
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Molecular Weight

176.12 g/mol
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Physical Description

Dry Powder; Other Solid, White to slightly yellow crystalline solid which darkens gradually on exposure to light, Shiny solid; [Merck Index] White odorless powder; [MSDSonline]
Record name D-erythro-Hex-2-enonic acid, .gamma.-lactone
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Solubility

Soluble in alcohol, pyridine; moderately soluble in acetone; slightly soluble in glycerol, In water, 40 g in 100 mL water at 25 °C
Record name Erythorbic acid
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Color/Form

Shiny granular crystals from water or dioxane

CAS No.

89-65-6
Record name Erythorbic acid
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Record name Erythorbic acid [NF]
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Record name 2,3-didehydro-D-erythro-hexono-1,4-lactone
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Melting Point

About 164 °C to 172 °C with decomposition, Decomposes at 174 °C
Record name ERYTHORBIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to Erythorbic Acid: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythorbic acid (D-araboascorbic acid), a stereoisomer of L-ascorbic acid (Vitamin C), is a widely utilized antioxidant in the food, pharmaceutical, and cosmetic industries.[1][2][3][4] While structurally similar to ascorbic acid, its distinct stereochemistry at the C5 position results in significantly reduced Vitamin C biological activity but comparable antioxidant efficacy.[5] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical and chemical properties of this compound. Detailed experimental protocols for the determination of its key properties are provided, alongside a visualization of its primary antioxidant mechanism. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Stereochemistry

This compound, systematically named (5R)-5-[(1R)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one, is a γ-lactone with the molecular formula C₆H₈O₆.[2][3][6] It is an epimer of ascorbic acid, differing only in the stereochemical configuration at the C5 carbon atom.[2][6] This subtle structural difference is critical, profoundly impacting its biological activity while retaining the chemical functionalities responsible for its potent antioxidant properties.

The structure features a five-membered lactone ring containing an enediol moiety, which is responsible for its acidic and strong reducing properties. The side chain attached to the ring contains two chiral centers.

Key Structural Identifiers:

IdentifierValue
IUPAC Name (5R)-5-[(1R)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one[2]
CAS Number 89-65-6[6][7]
Molecular Formula C₆H₈O₆[1][7][8]
SMILES String O=C1C(O)=C(O)--INVALID-LINK--CO">C@HO1[7]
InChI Key CIWBSHSKHKDKBQ-DUZGATOHSA-N[1][6]

Below is a 2D chemical structure diagram of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

This compound presents as a white to slightly yellow crystalline solid that gradually darkens upon exposure to light.[8][9] Its polar functional groups confer high solubility in water.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 176.12 g/mol [1][6][7]
Appearance White to slightly yellow crystalline powder/solid[1][3][8]
Melting Point 164–172 °C (with decomposition)[2][6][10]
Solubility in Water ~40-43 g/100 mL at 25 °C[1][9][10]
Solubility in Ethanol Moderately soluble[1]
Specific Rotation ([α]D²⁵) -16.5° to -18.0°

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its function as a potent reducing agent and antioxidant. This activity is attributed to the enediol structure, which can readily donate electrons or hydrogen atoms to neutralize free radicals and other oxidizing species.

  • Antioxidant Mechanism : this compound acts as an oxygen scavenger, reacting with oxygen and free radicals to prevent oxidative damage.[1][2] This mechanism is crucial in its role as a food preservative, where it prevents discoloration, rancidity, and flavor degradation.[1][4][11]

  • Reactivity : It is a strong reducing agent that can decolorize solutions of potassium permanganate and 2,6-dichlorophenol-indophenol.

  • Stability : The compound is most stable in acidic conditions (pH < 6).[1] In alkaline solutions, the lactone ring is susceptible to hydrolysis.[8] It is also incompatible with strong bases, strong oxidizing agents, and chemically active metals like copper, zinc, and aluminum.[2][10]

  • Curing Accelerator : In the processing of cured meats, this compound accelerates and controls the nitrite curing reaction, promoting the development of a stable pink color and inhibiting the formation of potentially carcinogenic nitrosamines.[10]

The antioxidant action involves the donation of a hydrogen atom from one of the hydroxyl groups on the enediol moiety to a free radical (R•), neutralizing the radical and forming a resonance-stabilized erythorbyl radical.

antioxidant_mechanism cluster_reaction Antioxidant Action EA This compound (EH₂) EARadical Erythorbyl Radical (EH•) EA->EARadical + R• Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized - H• Dehydro Dehydrothis compound (E) EARadical->Dehydro + R•

Caption: Electron donation pathway of this compound.

Experimental Protocols

The following sections outline standard methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is determined as a range, indicating the temperature at which the substance begins to melt to the point where it is completely liquid. This is a crucial indicator of purity.

  • Apparatus : Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.[12]

  • Procedure :

    • A small amount of finely powdered, dry this compound is packed into the sealed end of a capillary tube to a height of 1-2 mm.[3][13]

    • The capillary tube is placed in the heating block of the apparatus, adjacent to the thermometer bulb.[3][12]

    • The sample is heated rapidly to obtain an approximate melting range. The apparatus is then allowed to cool.

    • A second sample is heated slowly, with the temperature increasing at a rate of approximately 2 °C per minute as it approaches the approximate melting point.[12][14]

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

    • The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).[12]

Determination of Aqueous Solubility

This protocol determines the concentration of a saturated solution of this compound in water at a specified temperature.

  • Apparatus : Analytical balance, volumetric flasks, thermostatically controlled shaker or water bath, filtration apparatus, spectrophotometer or HPLC.

  • Procedure :

    • An excess amount of this compound is added to a known volume of deionized water in a sealed container (e.g., a screw-capped vial).[15]

    • The mixture is agitated in a thermostatically controlled environment (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

    • After agitation, the suspension is allowed to stand at the same temperature to allow undissolved solid to settle.[15]

    • A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

    • The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve.

    • Solubility is expressed in grams per 100 mL of water.

Determination of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is measured using polarimetry.

  • Apparatus : Polarimeter, sodium D-line lamp (589 nm), sample cell (polarimeter tube, typically 1 dm in length), analytical balance, volumetric flask.[16][17][18]

  • Procedure :

    • A solution of this compound is prepared by accurately weighing a sample and dissolving it in a known volume of solvent (e.g., water) to a precise concentration (c), typically expressed in g/mL.[19][20]

    • The polarimeter is calibrated using a blank (the pure solvent).

    • The sample cell is rinsed and filled with the this compound solution, ensuring no air bubbles are present in the light path.

    • The observed optical rotation (α) is measured at a constant temperature (t), typically 25 °C, using the sodium D-line (λ).[19]

    • The specific rotation [α] is calculated using the formula: [α]ᵗλ = α / (l × c) where:

      • α = observed rotation in degrees

      • l = path length of the cell in decimeters (dm)

      • c = concentration of the solution in g/mL[17]

Synthesis Overview

Industrially, this compound is produced through fermentation and subsequent chemical steps. A common method involves the microbial conversion of glucose to 2-keto-D-gluconic acid, followed by chemical synthesis.

synthesis_workflow start Glucose fermentation Microbial Fermentation (e.g., Pseudomonas sp.) start->fermentation kg 2-Keto-D-gluconic acid fermentation->kg esterification Esterification (Methanol, Acid) kg->esterification methyl_ester Methyl 2-keto-D-gluconate esterification->methyl_ester rearrangement Rearrangement / Lactonization (Base, e.g., Sodium Methoxide) methyl_ester->rearrangement end This compound rearrangement->end

Caption: Industrial Synthesis Workflow for this compound.

Conclusion

This compound is a commercially significant antioxidant with well-defined chemical and physical properties. Its structural similarity to ascorbic acid provides a comparable antioxidant capacity, while its distinct stereochemistry limits its vitamin activity. The methodologies outlined in this guide provide a framework for the consistent and accurate characterization of this compound, which is essential for its application in research, quality control, and the development of new formulations across various scientific and industrial sectors.

References

An In-depth Technical Guide to the Synthesis of Erythorbic Acid from Sucrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythorbic acid, a stereoisomer of ascorbic acid, is a widely utilized antioxidant in the food and pharmaceutical industries. Its synthesis from sucrose can be achieved through both biotechnological and chemical pathways. This technical guide provides a comprehensive overview of these methods, detailing the core processes, experimental protocols, and quantitative data to support research and development efforts. The biotechnological route primarily involves the fermentation of sucrose-derived glucose by Penicillium species to directly produce this compound or a two-step fermentation-chemical synthesis approach via a 2-keto-D-gluconic acid intermediate. The chemical synthesis route focuses on the conversion of 2-keto-D-gluconic acid to this compound through a series of chemical reactions. This document outlines the detailed methodologies for key experiments, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the synthesis pathways and experimental workflows.

Introduction

This compound, also known as isoascorbic acid, is the D-enantiomer of ascorbic acid's C5 epimer. While it possesses only about 5% of the vitamin C activity of L-ascorbic acid, it exhibits nearly identical antioxidant properties, making it a valuable additive for preventing oxidation in various products[1]. The synthesis of this compound from abundant and renewable feedstocks like sucrose is of significant industrial interest. This guide explores the primary synthesis routes, providing technical details for laboratory-scale production and optimization.

Biotechnological Synthesis of this compound

The biotechnological production of this compound from sucrose typically involves the enzymatic hydrolysis of sucrose into glucose and fructose, followed by the fermentation of glucose by specific microorganisms.

Overall Synthesis Pathway

The general metabolic pathway for the microbial conversion of sucrose to this compound is depicted below. Sucrose is first hydrolyzed to glucose and fructose. Glucose is then oxidized to D-glucono-δ-lactone, which is subsequently converted to D-gluconic acid. Further oxidation yields 2-keto-D-gluconic acid, a key intermediate that can be converted to this compound. Some microorganisms, particularly certain species of Penicillium, can directly ferment glucose to this compound.

biotechnological_pathway Sucrose Sucrose Glucose Glucose Sucrose->Glucose Invertase Fructose Fructose Sucrose->Fructose Invertase DGluconoLactone D-Glucono-δ-lactone Glucose->DGluconoLactone Glucose Oxidase DGluconicAcid D-Gluconic Acid DGluconoLactone->DGluconicAcid Gluconolactonase KGA 2-Keto-D-Gluconic Acid DGluconicAcid->KGA Gluconate 2-Dehydrogenase ErythorbicAcid This compound KGA->ErythorbicAcid Lactonization

Figure 1: Biotechnological pathway from sucrose to this compound.
Experimental Protocols

This protocol describes the preparation of a glucose and fructose feedstock from sucrose using the enzyme invertase.

Materials:

  • Sucrose (high purity)

  • Active dry yeast (as a source of invertase)

  • Distilled or deionized water

  • Citrate-phosphate buffer (0.05 M, pH 5.0)

  • 3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar analysis

Procedure:

  • Invertase Extract Preparation: Mix one package of active dry yeast with 80 mL of distilled water. Let the suspension stand for approximately 20 minutes with occasional stirring. Filter the suspension to obtain the crude invertase extract[2].

  • Sucrose Solution Preparation: Prepare a 5% (w/v) sucrose solution by dissolving 5 grams of sucrose in 100 mL of citrate-phosphate buffer (pH 5.0)[1].

  • Hydrolysis Reaction: Add 4 mL of the invertase extract to 20 mL of the 5% sucrose solution. Incubate the mixture at 30-35°C for 35 minutes[2].

  • Analysis: Determine the concentration of reducing sugars (glucose and fructose) using the DNS method to confirm hydrolysis[1].

This protocol outlines the direct fermentation of glucose to this compound using a selected strain of Penicillium notatum.

Materials:

  • Penicillium notatum strain (e.g., FY 115)[3]

  • Fermentation Medium (per liter):

    • Glucose: 80 g

    • KH₂PO₄: 1 g

    • (NH₄)₂SO₄: 0.5 g

    • Urea: 0.5 g

    • NaNO₃: 0.5 g

    • MgSO₄·7H₂O: 0.5 g

    • MnSO₄·4H₂O: 0.5 g

    • ZnSO₄·7H₂O: 0.01 g

    • CaCO₃: 5 g

    • Deionized water: to 1 liter

    • Initial pH: 5.4-5.5[3]

  • Spore suspension of P. notatum (10⁶ spores/mL)

Procedure:

  • Inoculum Preparation: Prepare a spore suspension of P. notatum from a mature culture on a suitable agar medium.

  • Fermentation: Inoculate 50 mL of the sterile fermentation medium in a 250 mL conical flask with 2% (v/v) of the spore suspension.

  • Incubation: Incubate the flasks on a rotary shaker at 28°C and 180 rpm for 5-7 days[4]. The pH of the broth will typically decrease to a range of 3.8-4.5 during fermentation[5].

  • Monitoring: Withdraw samples periodically to measure this compound concentration, residual glucose, and biomass.

  • Harvesting: After the fermentation is complete (maximum this compound concentration is reached), harvest the broth for purification.

This protocol describes a general procedure for the purification of this compound using ion-exchange chromatography.

Materials:

  • Fermentation broth containing this compound

  • Barium acetate

  • Activated charcoal

  • Weak base anion-exchange resin (e.g., Amberlite IR-4B)

  • 1N Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution for resin regeneration

Procedure:

  • Clarification: Remove the mycelium from the fermentation broth by filtration or centrifugation[5].

  • Pre-treatment: Adjust the pH of the clarified broth to 2.0 with sulfuric acid. Add barium acetate and activated charcoal to precipitate impurities, then filter the solution[5].

  • Ion-Exchange Chromatography:

    • Pack a chromatography column with the weak base anion-exchange resin.

    • Equilibrate the column with an appropriate buffer.

    • Load the pre-treated fermentation filtrate onto the column. This compound will bind to the resin.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the this compound from the resin using 1N HCl[5].

  • Crystallization: Concentrate the eluate containing this compound under vacuum to induce crystallization. Collect the crystals by filtration and dry them.

Quantitative Data for Biotechnological Synthesis

The following table summarizes key quantitative data reported for the biotechnological production of this compound.

ParameterValueMicroorganismCarbon SourceReference
Max. This compound Conc.80 g/LPenicillium sp.Glucose (8-12%)[5]
Yield from Glucose~40%Penicillium sp.Glucose[5]
Max. Productivity7.88 g/LP. griseoroseum FZ-13Glucose (80 g/L)[4]
Fermentation Time5-7 daysPenicillium sp.Glucose[5]
Optimal Temperature~30°CPenicillium sp.Glucose[5]
Optimal pH3.8 - 4.5Penicillium sp.Glucose[5]
Yield after Strain Improvement>40%P. notatum FY 115Glucose[3]
Recovery from Broth90.9%Penicillium sp.Glucose[6]

Chemical Synthesis of this compound

The chemical synthesis of this compound typically starts from 2-keto-D-gluconic acid (2-KGA), which can be produced via fermentation of glucose by microorganisms such as Pseudomonas fluorescens.

Overall Synthesis Pathway

The chemical synthesis route involves the esterification of 2-KGA, followed by lactonization and acidification.

chemical_pathway KGA 2-Keto-D-Gluconic Acid MethylKGA Methyl 2-keto-D-gluconate KGA->MethylKGA Methanol, Acid Catalyst SodiumErythorbate Sodium Erythorbate MethylKGA->SodiumErythorbate Sodium Methoxide or Sodium Bicarbonate ErythorbicAcid This compound SodiumErythorbate->ErythorbicAcid Sulfuric Acid

Figure 2: Chemical synthesis pathway from 2-keto-D-gluconic acid.
Experimental Protocols

2-KGA is a common starting material and is typically produced by fermentation of glucose.

Microorganism: Pseudomonas fluorescens[7] Substrate: Food-grade starch hydrolysate (glucose)[7] Process: Fermentation in the presence of calcium carbonate to produce calcium 2-keto-D-gluconate, followed by acidification to yield 2-KGA[7].

This protocol describes the conversion of 2-KGA to its methyl ester.

Materials:

  • 2-Keto-D-gluconic acid (2-KGA)

  • Methanol

  • Acidic catalyst (e.g., sulfuric acid or acidic ion-exchange resin)

Procedure:

  • Dissolve 2-KGA in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid, or pass the solution through a column packed with an acidic ion-exchange resin[8].

  • Heat the reaction mixture under reflux for a specified time to drive the esterification.

  • After the reaction is complete, neutralize the acid catalyst and remove the excess methanol by distillation.

  • The resulting methyl 2-keto-D-gluconate can be purified by crystallization or used directly in the next step.

This protocol details the lactonization of methyl 2-keto-D-gluconate to form sodium erythorbate.

Materials:

  • Methyl 2-keto-D-gluconate

  • Sodium methoxide or Sodium bicarbonate/carbonate

Procedure:

  • Method A (Sodium Methoxide): React methyl 2-keto-D-gluconate with sodium methoxide in an appropriate solvent[9]. This base-catalyzed reaction leads to the formation of sodium erythorbate.

  • Method B (Sodium Bicarbonate/Carbonate): Heat a suspension of methyl 2-keto-D-gluconate with sodium bicarbonate or sodium carbonate[7]. This reaction also yields sodium erythorbate.

  • The crude sodium erythorbate can be isolated by filtration or precipitation.

This is the final step to produce this compound.

Materials:

  • Sodium erythorbate

  • Sulfuric acid (dilute)

Procedure:

  • Dissolve the crude sodium erythorbate in water.

  • Carefully add dilute sulfuric acid to the solution until the pH is acidic, causing the this compound to precipitate[7].

  • Collect the this compound crystals by filtration.

  • Wash the crystals with cold water to remove any remaining salts.

  • Dry the purified this compound.

Quantitative Data for Chemical Synthesis

The following table provides an overview of the process and expected outcomes. Specific yields for each step can vary significantly based on the reaction conditions and purification efficiency.

StepReactantProductReagentsTypical YieldReference
FermentationGlucoseCalcium 2-keto-D-gluconateP. fluorescens, CaCO₃High[7]
AcidificationCalcium 2-keto-D-gluconate2-Keto-D-gluconic acidAcidQuantitative[7]
Esterification2-Keto-D-gluconic acidMethyl 2-keto-D-gluconateMethanol, Acid catalyst>90%[8]
LactonizationMethyl 2-keto-D-gluconateSodium ErythorbateSodium methoxide/bicarbonateHigh[7][9]
AcidificationSodium ErythorbateThis compoundSulfuric AcidHigh[7]

Analytical Methods

Accurate quantification of this compound is crucial for process monitoring and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method.

HPLC-UV Method for this compound Quantification

hplc_workflow Sample Fermentation Broth or Reaction Mixture Filtration Membrane Filtration (0.45 µm) Sample->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution HPLC HPLC System (Reversed-Phase Column) Dilution->HPLC UV UV Detector (e.g., 266 nm) HPLC->UV Quantification Quantification against External Standard UV->Quantification

Figure 3: General workflow for HPLC-UV analysis of this compound.

A typical HPLC method for the simultaneous determination of L-ascorbic acid and D-iso-ascorbic acid (this compound) involves separation on a reversed-phase column with UV detection at approximately 266 nm. Quantification is performed using an external standard curve[10]. For sample preparation, the fermentation broth or reaction mixture is typically filtered through a 0.45 µm membrane and diluted with the mobile phase before injection[4].

Conclusion

The synthesis of this compound from sucrose is a versatile process that can be accomplished through both biotechnological and chemical methods. The direct fermentation route using Penicillium species offers a potentially more sustainable and streamlined approach, while the combined fermentation and chemical synthesis pathway provides a robust and well-established method. The choice of synthesis route will depend on factors such as desired purity, production scale, and economic considerations. This guide provides the fundamental technical information required for researchers and professionals to explore and optimize the production of this important antioxidant. Further research into strain improvement, fermentation optimization, and novel catalytic systems will continue to enhance the efficiency and sustainability of this compound synthesis.

References

A Technical Guide to the Natural Sources and Production of Erythorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Erythorbic acid, a stereoisomer of ascorbic acid (vitamin C), is a widely utilized antioxidant in the food and pharmaceutical industries. This guide provides an in-depth overview of its natural origins and multifaceted production methodologies, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrence of this compound

This compound is a natural metabolite primarily found in various species of filamentous fungi, most notably within the Penicillium genus. While its natural concentrations are not typically high enough for commercial extraction, these organisms form the basis for its biotechnological production.

Key Natural Sources:

  • Fungi: Species such as Penicillium notatum, Penicillium chrysogenum, and Penicillium griseofulvum are known producers of this compound.[1][2]

  • Other Microorganisms: A structurally similar C5 sugar acid, D-erythroascorbic acid, is synthesized by baker's yeast (Saccharomyces cerevisiae) and other fungi, where it functions as an antioxidant.[3]

  • Mushrooms: Some mushroom species, including Hypsizygus marmoreus and Grifola frondosa, have been reported to contain this compound.

Production of this compound

The commercial production of this compound is achieved through two primary routes: biotechnological fermentation and chemical synthesis. A hybrid chemo-enzymatic approach is also gaining prominence.

Biotechnological Production via Fermentation

Direct fermentation using selected strains of Penicillium is a common method for this compound production. This process involves cultivating the fungus in a nutrient-rich medium, where it converts a carbon source, such as glucose, into this compound.

This protocol is based on the optimization studies for this compound production.[1][4]

1. Strain Maintenance and Inoculum Preparation:

  • The Penicillium griseoroseum FZ-13 strain is maintained on a Potato Dextrose Agar (PDA) medium.[1][4]
  • For inoculum preparation, a spore suspension is prepared to a concentration of 10^6 spores/mL.[1][4]

2. Fermentation Medium:

  • The optimized fermentation medium is prepared with the following components per liter of deionized water:
  • Glucose: 80 g[1]
  • Urea: 4.96 g[1]
  • Ammonium sulfate: 4.65 g[1]
  • Zinc sulfate: 0.04 g[1]

3. Cultivation Conditions:

  • 50 mL of the fermentation medium is placed in a 250 mL conical flask.[1][4]
  • The medium is inoculated with a 2% (v/v) spore suspension.[1][4]
  • The flasks are incubated on a rotary shaker at 28°C and 180 rpm for 120 hours.[1][4]

4. Downstream Processing and Purification:

  • After fermentation, the mycelium is removed from the broth by filtration.[1][4]
  • The clarified broth is then subjected to purification, commonly using a continuous multi-bed anion-exchange resin system to isolate the this compound.[5]

StrainKey Process ParametersYield/ProductivityReference
Penicillium griseoroseum FZ-13Optimized medium, 120h fermentation7.88 g/L[1][4]
Penicillium notatum FY 115Jar fermentor, 8% glucose~45% yield (crystalline product from glucose)[5]
Penicillium notatum FY 115Washed mycelium, dilute glucose>80% yield (from glucose)[2][5]
Penicillium sp.Fed-batch, 8% initial glucose with feeding80 g/L concentration, ~40% yield (from total glucose)[6]
Penicillium sp.Batch, 1%, 2%, 3% initial glucose, 48h~80%, 65%, 38% yield respectively[7]
Chemo-enzymatic Production

A modern and efficient industrial method combines microbial fermentation with subsequent chemical conversion. This two-step process is analogous to the Reichstein process for ascorbic acid.[3]

Step 1: Microbial Fermentation of Glucose to 2-Keto-D-Gluconic Acid

  • Microorganism: Strains of Pseudomonas fluorescens are commonly used.[3]

  • Process: Glucose is fermented to produce 2-keto-D-gluconic acid.

Step 2: Chemical Conversion to this compound

  • The 2-keto-D-gluconic acid is then chemically converted to this compound.

An alternative enzymatic final step involves the use of a lactonase enzyme to convert 2-keto-D-gluconic acid to D-erythorbic acid. This enzymatic reaction can be performed under a wide range of conditions, with temperatures from 0°C to 120°C and pH values from 1.5 to 12.[8]

Chemical Synthesis

The primary chemical synthesis route for this compound involves the reaction of methyl 2-keto-D-gluconate with a base.[3][9][10]

1. Esterification:

  • 2-keto-D-gluconic acid is esterified with methanol under acidic conditions to produce methyl 2-keto-D-gluconate.[9]

2. Lactonization:

  • The methyl 2-keto-D-gluconate is then treated with a base, such as sodium methoxide, to induce lactonization and form sodium erythorbate.[9]

3. Acidification:

  • The resulting sodium erythorbate is acidified with a strong acid, like sulfuric acid, to yield this compound.[9]

4. Purification:

  • The crude this compound is purified, typically through recrystallization, to obtain the final product.

Visualizing Production Pathways and Workflows

Biosynthetic Pathway of this compound in Penicillium

The proposed biosynthetic pathway in Penicillium starts from D-glucose and involves several enzymatic steps. A key enzyme in this process is believed to be a gluconolactonase.[1]

G D_Glucose D-Glucose D_Glucono_delta_lactone D-Glucono-δ-lactone D_Glucose->D_Glucono_delta_lactone Glucose Oxidase D_Gluconic_Acid D-Gluconic Acid D_Glucono_delta_lactone->D_Gluconic_Acid Gluconolactonase Two_Keto_D_Gluconic_Acid 2-Keto-D-Gluconic Acid D_Gluconic_Acid->Two_Keto_D_Gluconic_Acid Dehydrogenase (hypothesized) Erythorbic_Acid This compound Two_Keto_D_Gluconic_Acid->Erythorbic_Acid Lactonization (spontaneous/enzymatic) G cluster_fermentation Microbial Fermentation cluster_chemical Chemical/Enzymatic Conversion Glucose Glucose Fermentation Fermentation (Pseudomonas fluorescens) Glucose->Fermentation Two_Keto_D_Gluconic_Acid 2-Keto-D-Gluconic Acid Fermentation->Two_Keto_D_Gluconic_Acid Conversion Chemical Rearrangement or Enzymatic Lactonization Two_Keto_D_Gluconic_Acid->Conversion Erythorbic_Acid This compound Conversion->Erythorbic_Acid G Two_Keto_D_Gluconic_Acid 2-Keto-D-Gluconic Acid Esterification Esterification (+ Methanol, Acid Catalyst) Two_Keto_D_Gluconic_Acid->Esterification Methyl_Ester Methyl 2-Keto-D-Gluconate Esterification->Methyl_Ester Lactonization Lactonization (+ Sodium Methoxide) Methyl_Ester->Lactonization Sodium_Erythorbate Sodium Erythorbate Lactonization->Sodium_Erythorbate Acidification Acidification (+ Sulfuric Acid) Sodium_Erythorbate->Acidification Erythorbic_Acid This compound Acidification->Erythorbic_Acid

References

erythorbic acid stereoisomer of ascorbic acid explained

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Erythorbic Acid as a Stereoisomer of Ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as isoascorbic acid or D-araboascorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C).[1][2] While they share the same molecular formula (C₆H₈O₆) and a similar chemical structure responsible for their antioxidant properties, their differing stereochemistry leads to significant variations in biological activity.[3][4] This guide provides a comprehensive technical overview of this compound, focusing on its relationship to ascorbic acid, physicochemical properties, biological functions, and the experimental protocols used for its characterization.

Stereoisomerism and Chemical Structure

This compound is a C5 epimer of ascorbic acid, meaning the two molecules differ only in the stereochemical configuration at the fifth carbon atom.[1] This subtle change in the three-dimensional arrangement of the atoms is responsible for the profound differences in their biological roles.[4] Both molecules possess the characteristic enediol group at carbons 2 and 3, which is the source of their potent antioxidant and reducing capabilities.[3]

The IUPAC name for this compound is (5R)-5-[(1R)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one.[1] In contrast, L-ascorbic acid is (5R)-5-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one. This distinction at the C5 side chain prevents this compound from being recognized and utilized by the biological pathways specific to Vitamin C.

G cluster_ascorbic L-Ascorbic Acid (Vitamin C) cluster_erythorbic D-Erythorbic Acid ascorbic_img ascorbic_img ascorbic_label (5R)-5-[(1S)-1,2-Dihydroxyethyl]- 3,4-dihydroxyfuran-2(5H)-one erythorbic_label (5R)-5-[(1R)-1,2-Dihydroxyethyl]- 3,4-dihydroxyfuran-2(5H)-one ascorbic_label->erythorbic_label Epimers at Carbon-5 erythorbic_img erythorbic_img

Caption: Chemical structures of L-Ascorbic Acid and its C5 epimer, D-Erythorbic Acid.

Comparative Physicochemical and Biological Properties

While chemically similar, the biological activities of ascorbic acid and this compound diverge significantly. This compound's primary commercial application is as a food antioxidant (E number E315), where its function is chemically driven and not dependent on biological recognition.[1][2]

Data Presentation

The following tables summarize the key quantitative differences between L-ascorbic acid and D-erythorbic acid.

Table 1: Comparison of Physicochemical Properties

PropertyL-Ascorbic AcidD-Erythorbic AcidReference(s)
Molecular Formula C₆H₈O₆C₆H₈O₆[5]
Molecular Weight 176.12 g/mol 176.12 g/mol [5]
Appearance White to light-yellow crystalline solidWhite to slightly yellow crystalline solid[6]
Solubility in Water 33 g/100 mL (20°C)43 g/100 mL (25°C)[5]
CAS Number 50-81-789-65-6[4]

Table 2: Comparison of Biological and Functional Properties

PropertyL-Ascorbic AcidD-Erythorbic AcidReference(s)
Vitamin C Activity 100% (by definition)Approx. 5% (1/20th) of L-ascorbic acid[2][5]
Antioxidant Capacity High (acts as an oxygen scavenger and electron donor)Similar to L-ascorbic acid; some sources claim superior in certain conditions[5]
Non-Heme Iron Absorption Potent enhancerPotent enhancer; reported to be up to twice as effective as L-ascorbic acid[1]
Metabolism Actively transported and retained in tissuesRapidly absorbed but cleared from the body more quickly than L-ascorbic acid[7]
Interaction with Vitamin C -Does not appear to interfere with the uptake or clearance of L-ascorbic acid[2][7]

Synthesis and Production

The industrial production methods for these stereoisomers are distinct, reflecting their different precursor molecules.

This compound Synthesis

This compound is commercially produced via a chemical process or fermentation. The chemical synthesis involves the reaction between methyl 2-keto-D-gluconate and sodium methoxide.[1][2] A common industrial workflow involves microbial fermentation to produce the key precursor.[1][8]

G Starch Food-Grade Starch / Glucose Ferm Fermentation (e.g., Pseudomonas fluorescens) Starch->Ferm Ca2KG Calcium 2-keto-D-gluconate Ferm->Ca2KG Acid Acidification Ca2KG->Acid KG 2-keto-D-gluconic acid Acid->KG Ester Esterification (Methanol) KG->Ester Me2KG Methyl 2-keto-D-gluconate Ester->Me2KG React Reaction with Base (e.g., Sodium Bicarbonate) Me2KG->React NaEry Sodium Erythorbate React->NaEry FinalAcid Acidification (e.g., Sulphuric Acid) NaEry->FinalAcid Ery This compound (Final Product) FinalAcid->Ery

Caption: Industrial production workflow for this compound.

Ascorbic Acid Synthesis (Reichstein Process)

For comparison, the historical and still relevant Reichstein process is a combined chemical and microbial method used for the large-scale production of ascorbic acid from D-glucose.[9][10]

G Glucose D-Glucose Hydro Hydrogenation (Ni Catalyst) Glucose->Hydro Sorbitol D-Sorbitol Hydro->Sorbitol Ferm Fermentation (Acetobacter sp.) Sorbitol->Ferm Sorbose L-Sorbose Ferm->Sorbose Protect Protection (Acetone) Sorbose->Protect Diacetone Diacetone-L-sorbose Protect->Diacetone Oxid Oxidation (KMnO₄) Diacetone->Oxid KLG 2-keto-L-gulonic acid Oxid->KLG Lacton Lactonization (Acid Catalyst) KLG->Lacton Ascorbic L-Ascorbic Acid (Final Product) Lacton->Ascorbic

Caption: Simplified workflow of the Reichstein process for L-Ascorbic Acid synthesis.

Mechanism of Action: Antioxidant Activity

The antioxidant mechanism for both erythorbic and ascorbic acid is identical. It relies on the ability of the enediol group to donate electrons and scavenge reactive oxygen species (ROS), thereby neutralizing them and preventing oxidative damage to other molecules.[3] This reaction converts the acid to a relatively stable radical (semidehydroascorbyl or erythorbyl radical), which is then further oxidized.

G cluster_main Antioxidant Mechanism Ascorbate Ascorbate / Erythorbate (Reduced Form) Semi Semidehydroascorbyl / Erythorbyl Radical Ascorbate->Semi Donates 1st Electron Radical Free Radical (ROS) e.g., R• Neutral Neutralized Molecule (RH) Radical->Neutral Accepts Electron Dehydro Dehydroascorbic / Dehydrothis compound (Oxidized Form) Semi->Dehydro Donates 2nd Electron

Caption: Electron donation pathway for antioxidant activity of ascorbate/erythorbate.

Experimental Protocols

Distinguishing and quantifying this compound and ascorbic acid, as well as assessing their differential biological effects, requires specific analytical and biochemical assays.

Protocol: HPLC Separation of Ascorbic and this compound in Tissues

This method allows for the distinct separation and quantification of both stereoisomers in biological samples.[11][12]

  • Sample Preparation:

    • Homogenize tissue samples (e.g., liver, spleen, kidneys) in a cold solution of metaphosphoric acid (e.g., 5-10%) to precipitate proteins and stabilize the analytes.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

    • Filter the resulting supernatant through a 0.45 µm filter prior to injection.

  • Chromatographic Conditions:

    • Apparatus: A high-performance liquid chromatograph (HPLC) equipped with a UV detector set at 254 nm.[12]

    • Column: A LiChrosorb-NH₂ (amino-bonded silica) column (e.g., 250 mm x 4.6 mm, 5 µm).[11][12]

    • Mobile Phase: An isocratic mixture of acetonitrile, acetic acid, and water, typically in a ratio of 87:2:11 (v/v/v).[12]

    • Flow Rate: 1.0 mL/min.

    • Temperature: Ambient or controlled at 25°C.

  • Detection and Quantification:

    • Monitor the column effluent at 254 nm. Ascorbic acid and this compound will have distinct retention times, allowing for their separation.

    • Quantify the concentrations by comparing the peak areas of the samples to those of a standard curve generated from known concentrations of pure ascorbic acid and this compound.

Protocol: In Vivo Assessment of Biological Activity (Guinea Pig Model)

This workflow outlines an experiment to compare the Vitamin C activity of the isomers by measuring key enzymatic biomarkers in an ascorbic acid-deficient guinea pig model.

G cluster_workflow Experimental Workflow: In Vivo Biological Activity Comparison Start 1. Acclimatization Guinea pigs on standard diet Depletion 2. Depletion Phase Feed Vitamin C-deficient diet (e.g., for 16 days) Start->Depletion Grouping 3. Group Allocation Divide animals into groups: - Control (Ascorbic Acid) - Experimental (this compound) - Placebo (Deficient) Depletion->Grouping Supplement 4. Supplementation Phase Administer daily oral doses (e.g., 1, 5, 20, 100 mg/day) for a set period (e.g., 4 days) Grouping->Supplement Collection 5. Sample Collection Collect blood (for serum) and tissues (liver, adrenals, etc.) Supplement->Collection Analysis 6. Biochemical Analysis Collection->Analysis HPLC HPLC Analysis (Tissue Ascorbate/Erythorbate levels) Analysis->HPLC Quantify Uptake Enzyme Enzyme Assays - Aniline Hydroxylase - Serum Alkaline Phosphatase - Cytochrome P-450 Content Analysis->Enzyme Measure Activity Compare 7. Data Comparison Compare biomarker levels between groups to assess relative Vitamin C activity HPLC->Compare Enzyme->Compare

References

erythorbic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This document provides core technical specifications for erythorbic acid, a stereoisomer of ascorbic acid. It is intended for researchers, scientists, and professionals in drug development who require precise chemical and physical data for experimental and developmental applications.

Chemical and Physical Properties

This compound, also known as isoascorbic acid or D-araboascorbic acid, is a food additive with antioxidant properties, denoted by the E number E315.[1] It is a stereoisomer of L-ascorbic acid (vitamin C).[1] The following table summarizes its key identifiers and physicochemical properties.

ParameterValueReferences
CAS Number 89-65-6[1][2][3][4][5][6][7][8][9]
Molecular Formula C₆H₈O₆[2][3][4][7][8][9]
Molecular Weight 176.12 g/mol [2][3][4][7][8][9]
Appearance White to off-white/light yellow solid powder[2][3]
Synonyms D-Isoascorbic acid, D-Araboascorbic acid[4][5][8]

References

Physiological Effects of Erythorbic Acid In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythorbic acid, a stereoisomer of ascorbic acid, is widely utilized as an antioxidant in the food industry. While possessing similar physicochemical properties to ascorbic acid, its in vivo physiological effects exhibit notable differences, particularly concerning its vitamin C activity and metabolic fate. This technical guide provides an in-depth analysis of the in vivo physiological effects of this compound, with a focus on its antioxidant and pro-oxidant activities, its significant impact on nutrient absorption, and its pharmacokinetic profile. Detailed experimental methodologies from key studies are presented, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its biological actions.

Introduction

This compound, also known as isoascorbic acid, is the D-enantiomer of ascorbic acid. Although it shares the same enediol group responsible for its reducing properties, the stereochemistry at the C5 position results in significantly lower vitamin C activity, estimated to be about 1/20th that of L-ascorbic acid in vivo.[1] Despite its limited antiscorbutic properties, this compound's potent antioxidant capabilities have led to its widespread use as a food preservative.[2] Understanding its in vivo physiological effects is crucial for assessing its nutritional impact and therapeutic potential. This guide synthesizes current research on the in vivo effects of this compound, providing a technical resource for researchers and drug development professionals.

Antioxidant and Pro-oxidant Effects

This compound's primary physiological role is associated with its redox properties. In vivo, it can function as both an antioxidant and, under specific conditions, a pro-oxidant.

Antioxidant Activity

As an antioxidant, this compound acts as an oxygen scavenger, reacting with and neutralizing reactive oxygen species (ROS).[2][3] This mechanism is fundamental to its application in preventing oxidative deterioration in food products and may contribute to its biological effects.[2]

Pro-oxidant Activity in Cancer Models

At high concentrations, particularly when administered intravenously, this compound exhibits pro-oxidant effects, which have been investigated for their potential antitumor activity.[1] Similar to high-dose ascorbic acid, this compound is believed to generate hydrogen peroxide (H₂O₂) in the extracellular fluid through the reduction of transition metal ions like iron and copper.[1][4] This H₂O₂ can then diffuse into cancer cells, which often have lower levels of antioxidant enzymes like catalase, leading to increased intracellular ROS, oxidative stress, and ultimately, cell death.[1]

A study on murine colon carcinoma (colon-26) cells demonstrated that high-dose this compound induced significant cytotoxicity and inhibited tumor growth in vivo.[1] The antitumor activities of this compound were found to be comparable to those of ascorbic acid at similar concentrations.[1]

pro_oxidant_mechanism cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell Erythorbic_Acid This compound (High Dose IV) Fe2 Fe²⁺ Erythorbic_Acid->Fe2 Reduces Fe3 Fe³⁺ H2O2_ext H₂O₂ Fe2->H2O2_ext + O₂ O2 O₂ H2O2_int H₂O₂ H2O2_ext->H2O2_int Diffusion ROS ↑ Reactive Oxygen Species (ROS) H2O2_int->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Cell Death (Apoptosis) Oxidative_Stress->Cell_Death

Caption: Pro-oxidant mechanism of high-dose this compound in cancer cells.

Effects on Nutrient Absorption

One of the most significant in vivo effects of this compound is its ability to enhance the absorption of nonheme iron.

Enhancement of Nonheme Iron Absorption

This compound is a potent enhancer of nonheme iron absorption, with some studies suggesting it may be even more effective than ascorbic acid at equivalent molar ratios.[5][6] The mechanism is believed to involve the reduction of ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺) in the gut, which is then more readily absorbed by intestinal cells.[7]

Quantitative Data on Nonheme Iron Absorption
Study Subjects Iron Source Enhancer Molar Ratio (Enhancer:Iron) Iron Absorption (%) Fold Increase in Absorption Reference
Fidler et al. (2004)10 womenFerrous sulfate (5 mg Fe/meal)None-4.1-[5][8]
Fidler et al. (2004)10 womenFerrous sulfate (5 mg Fe/meal)This compound2:110.82.6[5][8]
Fidler et al. (2004)10 womenFerrous sulfate (5 mg Fe/meal)This compound4:118.84.6[5][8]
Fidler et al. (2004)10 womenFerrous sulfate (5 mg Fe/meal)Ascorbic Acid4:111.72.9[5][8]

At a molar ratio of 4:1, this compound was found to be 1.6-fold as potent an enhancer of iron absorption as ascorbic acid.[5]

Pharmacokinetics and Metabolism

This compound is readily absorbed from the gastrointestinal tract; however, its pharmacokinetic profile differs from that of ascorbic acid, primarily in its retention and clearance.[9][10]

Absorption, Distribution, and Excretion

Studies in humans and animals show that this compound is rapidly absorbed and cleared from the body more quickly than ascorbic acid.[9] In a study with young women, this compound did not interfere with the absorption or clearance of ascorbic acid.[2] In mice, this compound was well-absorbed, entered the bloodstream, and was rapidly excreted in the urine.[5] It was found to replace a portion of ascorbic acid in the liver (45%) and brain (28-39%), although it did not lower blood ascorbate levels.[5][10]

Pharmacokinetic Parameters in Humans (Smokers vs. Non-smokers)

A study investigating the pharmacokinetics of a single 1g oral dose of this compound in smokers and non-smokers reported the following:

Parameter Smokers (n=10) Non-smokers (n=10) P-value Reference
AUC₀-∞ (µmol·h/L) 357 (± 119)414 (± 142)0.34[8]
Tₘₐₓ (h) --0.03[8]

While there was no significant difference in the relative bioavailability (AUC), the time to reach maximum plasma concentration (Tₘₐₓ) was significantly shorter in smokers.[8]

Toxicology and Safety

This compound is generally recognized as safe (GRAS) for its use as a food additive.[11] Toxicological studies in animals have demonstrated a low acute toxicity profile.

Acute Toxicity Data
Species Route of Administration LD₅₀ Reference
MouseOral8.3 g/kg[12]
RatOral18.0 g/kg[12]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) did not establish a numerical Acceptable Daily Intake (ADI) for this compound, stating that its intake from food at levels necessary to achieve the desired technological effect does not represent a health hazard.[11]

Experimental Protocols

In Vivo Antitumor Activity of this compound
  • Objective: To evaluate the inhibitory effects of high-dose this compound on tumor growth in a xenograft cancer model.[1]

  • Animal Model: Colon-26 tumor-bearing CDF1 mice.[1]

  • Treatment Groups:

    • Placebo (phosphate-buffered saline)

    • Sodium erythorbate (equimolecular amount of 300 mg/kg of ascorbic acid)

    • Sodium ascorbate (300 mg/kg)

  • Administration: Intravenous (IV) injection on alternate days for a total of 4 treatments.[1]

  • Outcome Measures: Tumor growth rates were measured.[1]

  • Biodistribution Analysis: Liver, kidney, tumor, and blood were collected at 15, 30, 60, 180, and 360 minutes post-injection for analysis of this compound and ascorbic acid concentrations by HPLC.[1]

experimental_workflow_antitumor cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Data Collection and Analysis Animal_Model Colon-26 Tumor-Bearing CDF1 Mice Grouping Randomization into 3 Groups: - Placebo (PBS) - Sodium Erythorbate (300 mg/kg) - Sodium Ascorbate (300 mg/kg) Animal_Model->Grouping Administration Intravenous (IV) Injection Grouping->Administration Schedule Alternate Days (4 Treatments Total) Administration->Schedule Tumor_Measurement Measure Tumor Growth Rates Schedule->Tumor_Measurement Biodistribution Collect Tissues and Blood (15, 30, 60, 180, 360 min post-injection) Schedule->Biodistribution HPLC_Analysis Analyze EA and AA Concentrations by HPLC Biodistribution->HPLC_Analysis

Caption: Experimental workflow for in vivo antitumor activity study.
Nonheme Iron Absorption in Humans

  • Objective: To evaluate the effect of this compound on nonheme iron absorption from a fortified cereal meal.[5][8]

  • Subjects: 10 women.[5][8]

  • Study Design: Each woman consumed four different test meals in a crossover design.[8]

  • Test Meals: Ferrous-sulfate-fortified cereal (containing 5 mg of iron) with one of the following additions:

    • No enhancer

    • This compound (molar ratio of 2:1 to iron)

    • This compound (molar ratio of 4:1 to iron)

    • Ascorbic acid (molar ratio of 4:1 to iron)

  • Methodology: Iron absorption was measured based on the incorporation of stable iron isotopes (⁵⁷Fe or ⁵⁸Fe) into erythrocytes 14 days after administration.[8]

  • Statistical Analysis: Data were evaluated using paired t-tests.[8]

Conclusion

The in vivo physiological effects of this compound are multifaceted. While it possesses negligible vitamin C activity, its potent antioxidant properties are well-established. At high intravenous doses, it exhibits pro-oxidant, antitumor effects in preclinical models, a mechanism attributed to the generation of reactive oxygen species. Perhaps its most significant and well-documented in vivo effect is the enhancement of nonheme iron absorption, where it may be more potent than ascorbic acid. Pharmacokinetic studies reveal rapid absorption and clearance, with minimal interaction with ascorbic acid metabolism. Given its widespread use as a food additive and its demonstrated biological activities, further research into the therapeutic applications and long-term physiological impacts of this compound is warranted. This guide provides a foundational resource for scientists and researchers engaged in such investigations.

References

A Technical Guide to the Chemical Distinctions Between Erythorbic Acid and L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Ascorbic acid, universally recognized as vitamin C, and its stereoisomer, erythorbic acid, are chemically similar yet biologically distinct molecules. While both are potent antioxidants utilized in various industries, their interchangeability is limited by crucial differences in their stereochemistry, which in turn dictates their biological activity, metabolic fate, and to some extent, their physicochemical properties. This technical guide provides an in-depth comparison of this compound and L-ascorbic acid, focusing on their fundamental chemical differences, methodologies for their differentiation, and the biological implications of their isomeric nature. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Core Chemical Differences: A Stereochemical Perspective

The primary distinction between L-ascorbic acid and this compound lies in their stereochemistry. Both are diastereomers, specifically epimers at carbon 5 (C5). This means they share the same molecular formula (C₆H₈O₆) and the same connectivity of atoms, but differ in the three-dimensional arrangement of the hydroxyl group on the chiral center at C5.[1][2] This subtle structural variance has profound consequences for their biological recognition and function.

L-ascorbic acid possesses the (R)-configuration at C5, whereas this compound has the (S)-configuration at this position. This seemingly minor alteration is significant enough to drastically reduce the vitamin C activity of this compound to approximately 5% of that of L-ascorbic acid.[3][4]

G Figure 1: Stereoisomeric Relationship cluster_0 L-Ascorbic Acid (Vitamin C) cluster_1 This compound (D-Isoascorbic Acid) L_Ascorbic L_Ascorbic Erythorbic Erythorbic L_Ascorbic->Erythorbic C5 Epimers

Figure 1: Stereoisomeric relationship.

Comparative Physicochemical Properties

While their antioxidant mechanisms as oxygen scavengers are analogous, there are subtle differences in the physicochemical properties of L-ascorbic acid and this compound.[3] These properties are summarized in Table 1.

PropertyL-Ascorbic AcidThis compoundReference(s)
Molecular Formula C₆H₈O₆C₆H₈O₆[1]
Molecular Weight 176.12 g/mol 176.12 g/mol [1]
CAS Number 50-81-789-65-6[1]
Melting Point ~190-192 °C (decomposes)~169-172 °C (decomposes)[5]
pKa₁ 4.174.09 (Predicted)[5]
UV Absorbance Max (Acidic) ~245 nm~245 nm[6]
UV Absorbance Max (Neutral) ~265 nm~265 nm[6][7]
Specific Rotation ([α]D) +20.5° to +23.5°-16.5° to -18.0°[8]
Solubility in Water (25°C) ~33 g/100 mL~43 g/100 mL[3]

Table 1: Comparative Physicochemical Properties.

Experimental Protocols for Differentiation

Distinguishing between L-ascorbic acid and this compound is critical for quality control in the food and pharmaceutical industries. Several analytical techniques can effectively separate and quantify these isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the simultaneous determination of L-ascorbic acid and this compound.

Principle: The two isomers are separated on a reverse-phase or an amino-functionalized column based on their differential interactions with the stationary phase. Detection is typically achieved using a UV detector.[7]

Detailed Methodology (Example): [7]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An aqueous solution of n-octylamine adjusted to pH 5.4-5.6 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 266 nm.

  • Sample Preparation: Samples are filtered through a 0.45 µm membrane prior to injection.

  • Quantification: External standard calibration curves are generated for both L-ascorbic acid and this compound.

G Figure 2: HPLC Workflow cluster_workflow HPLC Experimental Workflow Sample Sample Preparation (e.g., filtration) HPLC HPLC System Sample->HPLC Column Reverse-Phase Column HPLC->Column Detector UV Detector (266 nm) Column->Detector Data Data Acquisition & Analysis Detector->Data

Figure 2: HPLC Workflow.

Enzymatic Assay

This method leverages the specificity of the enzyme ascorbate oxidase.

Principle: Ascorbate oxidase specifically catalyzes the oxidation of L-ascorbic acid to dehydroascorbic acid. By measuring the total antioxidant capacity of a sample before and after treatment with ascorbate oxidase, the concentration of L-ascorbic acid can be determined by the difference. This compound is also a substrate for ascorbate oxidase, but the reaction rate may differ. However, for specific quantification of L-ascorbic acid in the presence of other antioxidants, this method is effective.

Detailed Methodology (Example):

  • Reagents: FRASC (Ferric Reducing/Antioxidant and Ascorbic Acid) assay buffer, ascorbic acid probe, iron chloride solution, ascorbate oxidase, and an ascorbic acid standard.

  • Procedure:

    • Prepare sample and standard dilutions.

    • To one set of sample wells, add ascorbate oxidase to specifically oxidize the ascorbic acid. To a parallel set, add a buffer blank.

    • Incubate to allow for the enzymatic reaction to complete.

    • Add the FRASC reaction mix (containing Fe³⁺) to all wells.

    • Measure the absorbance at 593 nm. The colorimetric product is formed by the reduction of Fe³⁺ to Fe²⁺ by the remaining antioxidants.

  • Calculation: The ascorbic acid concentration is proportional to the difference in absorbance between the untreated and ascorbate oxidase-treated samples.

Polarimetry

The stereoisomeric nature of L-ascorbic acid and this compound results in opposite optical rotations, providing a direct method for their differentiation.

Principle: A polarimeter measures the rotation of plane-polarized light as it passes through a solution containing a chiral molecule. L-ascorbic acid is dextrorotatory (+), while this compound is levorotatory (-).

Detailed Methodology:

  • Instrumentation: A polarimeter.

  • Sample Preparation: Prepare solutions of known concentrations of the samples in a suitable solvent (e.g., water).

  • Measurement: Measure the angle of rotation for each sample.

  • Analysis: Compare the measured specific rotation to the known values for pure L-ascorbic acid and this compound (see Table 1).

Metabolic and Biological Significance

The stereochemistry at C5 is the determining factor for the biological recognition and subsequent metabolic fate of these molecules, explaining the significant disparity in their vitamin C activity.

Absorption and Transport

Both L-ascorbic acid and this compound are absorbed in the intestine.[9] However, their transport into cells and reabsorption in the kidneys are mediated by Sodium-dependent Vitamin C Transporters (SVCTs), primarily SVCT1 and SVCT2.[10] These transporters exhibit a high degree of stereospecificity and strongly favor L-ascorbic acid.[10] this compound is a poor substrate for these transporters.

This differential transport is the primary reason for the lower biological vitamin C activity of this compound. While it can be absorbed into the bloodstream, it is not efficiently transported into cells or retained by the body, leading to a more rapid clearance.[9]

G Figure 3: Differential Cellular Uptake cluster_membrane Cellular Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SVCT1 SVCT1 Transporter L_Ascorbic_in L-Ascorbic Acid SVCT1->L_Ascorbic_in Transport Erythorbic_in This compound (low uptake) L_Ascorbic_out L-Ascorbic Acid L_Ascorbic_out->SVCT1 High Affinity Erythorbic_out This compound Erythorbic_out->SVCT1 Low Affinity

Figure 3: Differential Cellular Uptake.

Antioxidant Activity

In vitro and in many food systems, the antioxidant properties of this compound are comparable, and in some cases, even superior to those of L-ascorbic acid.[4] This is because the antioxidant function is primarily dependent on the enediol group of the molecule, which is present in both isomers and is responsible for their ability to donate electrons and scavenge free radicals.

Conclusion

The chemical differences between L-ascorbic acid and this compound are rooted in their stereochemistry at the C5 position. This structural variance leads to significant differences in their biological activity, primarily due to the stereospecificity of the SVCT transporters responsible for cellular uptake and retention. While both molecules are effective antioxidants in chemical and food systems, their physiological roles are not equivalent. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is paramount for the appropriate application of these compounds, whether as a nutrient, a pharmaceutical excipient, or an industrial antioxidant. The analytical methods detailed herein provide the necessary tools for the accurate identification and quantification of these two important molecules.

References

The History and Discovery of Erythorbic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythorbic acid, a stereoisomer of ascorbic acid, has a rich history rooted in early 20th-century chemistry. Initially synthesized in 1933, it has since become a significant compound in the food industry, primarily utilized for its potent antioxidant properties. This technical guide provides an in-depth exploration of the history, discovery, and synthesis of this compound. It details both the original chemical synthesis and modern industrial production methods, including fermentative processes. Quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Furthermore, this guide includes visualizations of key processes, including chemical synthesis, fermentation workflows, and the antioxidant mechanism of this compound, using the Graphviz DOT language.

History and Discovery

This compound, also known as isoascorbic acid or D-araboascorbic acid, was first synthesized in 1933 by the German chemists Kurt Maurer and Bruno Schiedt.[1] Their work, published in "Berichte der Deutschen Chemischen Gesellschaft," described the preparation of an acid with the formula C₆H₈O₆ from glucose that exhibited reducing power equivalent to ascorbic acid.[1] This discovery marked the introduction of a significant stereoisomer of vitamin C. Although it possesses only about 5% of the vitamin C activity of L-ascorbic acid, its strong antioxidant properties and cost-effective production have made it a widely used food additive (E315).[2][3]

Initially explored as a potential alternative to vitamin C, its primary role evolved to that of a food preservative.[2] The use of this compound as a food preservative saw a significant increase after the U.S. Food and Drug Administration (FDA) banned the use of sulfites in certain fresh foods.[1][3] Today, the production of this compound is concentrated in China, where it serves as a cost-effective alternative to ascorbic acid for non-nutritive applications.[1]

Chemical and Biotechnological Synthesis

This compound can be produced through both chemical synthesis and microbial fermentation. The industrial production methods are analogous to the Reichstein process used for ascorbic acid, but with a chiral flip.[1]

Chemical Synthesis

The primary chemical synthesis route involves the reaction of methyl 2-keto-D-gluconate with a base like sodium methoxide.[1][2][3] This process can be broken down into several key stages, starting from D-glucose.

Objective: To synthesize this compound from D-glucose.

Materials:

  • D-glucose

  • Pseudomonas fluorescens culture

  • Calcium carbonate

  • Methanol

  • Sulfuric acid (or other acid catalyst)

  • Sodium methoxide (or sodium bicarbonate/carbonate)

  • Solvents for extraction and crystallization

Procedure:

  • Fermentation to 2-keto-D-gluconic acid:

    • Prepare a sterile fermentation medium containing D-glucose (e.g., from a food-grade starch hydrolysate).

    • Inoculate the medium with a culture of Pseudomonas fluorescens.

    • Conduct the fermentation, maintaining optimal conditions for the microbial conversion of D-glucose to 2-keto-D-gluconic acid. Calcium carbonate is typically added to the fermentation broth.

  • Acidification:

    • After the fermentation is complete, acidify the broth to convert the calcium 2-keto-D-gluconate to free 2-keto-D-gluconic acid.

  • Esterification:

    • React the 2-keto-D-gluconic acid with methanol in the presence of an acid catalyst to produce methyl 2-keto-D-gluconate.

  • Lactonization and Isomerization:

    • Treat the methyl 2-keto-D-gluconate with a base, such as sodium methoxide, sodium bicarbonate, or sodium carbonate, with heating. This step induces lactonization and isomerization to form sodium erythorbate.

  • Acidification to this compound:

    • Acidify the sodium erythorbate solution with a strong acid, such as sulfuric acid, to precipitate this compound.

  • Purification:

    • The crude this compound is then purified, typically by recrystallization from a suitable solvent system.

Diagram of Chemical Synthesis Workflow:

G cluster_0 Chemical Synthesis of this compound D_Glucose D-Glucose Fermentation Fermentation (Pseudomonas fluorescens) D_Glucose->Fermentation Keto_D_Gluconic_Acid 2-keto-D-gluconic acid Fermentation->Keto_D_Gluconic_Acid Esterification Esterification (Methanol, Acid) Keto_D_Gluconic_Acid->Esterification Methyl_Keto_D_Gluconate Methyl 2-keto-D-gluconate Esterification->Methyl_Keto_D_Gluconate Lactonization Lactonization/Isomerization (Sodium Methoxide) Methyl_Keto_D_Gluconate->Lactonization Sodium_Erythorbate Sodium Erythorbate Lactonization->Sodium_Erythorbate Acidification Acidification (Sulfuric Acid) Sodium_Erythorbate->Acidification Erythorbic_Acid This compound Acidification->Erythorbic_Acid

Caption: Chemical synthesis workflow for this compound.

Fermentative Production

This compound can also be produced directly through fermentation using various strains of Penicillium.[1][3] This method is often considered more straightforward than the multi-step chemical synthesis.

Objective: To produce this compound via fermentation with Penicillium.

Materials:

  • A high-yielding strain of Penicillium (e.g., Penicillium notatum, Penicillium griseoroseum)

  • Fermentation medium (see Table 2 for an example)

  • Shake flasks or a bioreactor

  • Filtration apparatus

  • Downstream processing equipment (e.g., chromatography columns)

Procedure:

  • Inoculum Preparation:

    • Prepare a seed culture of the Penicillium strain in a suitable growth medium.

    • Incubate the culture under conditions that promote vigorous growth.

  • Fermentation:

    • Sterilize the production fermentation medium in a shake flask or bioreactor.

    • Inoculate the sterile medium with the seed culture.

    • Carry out the fermentation under controlled conditions of temperature, pH, and aeration. The pH of the broth will typically decrease as the fermentation progresses.

  • Mycelium Separation:

    • After the fermentation is complete, separate the fungal mycelium from the fermentation broth by filtration or centrifugation.

  • Purification of this compound:

    • The this compound in the cell-free broth can be purified using various techniques, such as ion-exchange chromatography or solvent extraction.

    • Crystallize the purified this compound.

Diagram of Fermentation Workflow:

G cluster_1 Fermentative Production of this compound Penicillium_Strain Penicillium Strain Inoculum_Prep Inoculum Preparation Penicillium_Strain->Inoculum_Prep Fermentation Fermentation (Controlled Conditions) Inoculum_Prep->Fermentation Broth Fermentation Broth Fermentation->Broth Mycelium_Separation Mycelium Separation (Filtration/Centrifugation) Broth->Mycelium_Separation Cell_Free_Broth Cell-Free Broth Mycelium_Separation->Cell_Free_Broth Purification Purification (Chromatography/Extraction) Cell_Free_Broth->Purification Erythorbic_Acid This compound Purification->Erythorbic_Acid

Caption: Fermentative production workflow for this compound.

Quantitative Data

The yield of this compound can vary significantly depending on the production method and the specific parameters used.

Table 1: Quantitative Data for this compound Production

Production MethodKey ParametersReported Yield/ProductivityReference
FermentationPenicillium sp., 8% glucose medium~45% (crystalline product)[4]
FermentationPenicillium notatum, optimized medium>40% (relative to glucose supplied)[4]
FermentationPenicillium griseoroseum FZ-13, optimized medium7.88 g/L[5]
FermentationWashed mycelium, dilute glucose solution>80%[4]

Table 2: Example of Optimized Fermentation Medium for P. griseoroseum FZ-13

ComponentConcentration (g/L)
Glucose80
Urea4.96
Ammonium sulfate4.65
Zinc sulfate0.04

Mechanism of Action: Antioxidant Properties

This compound's primary function in industrial applications is as an antioxidant.[3] Its mechanism of action is similar to that of ascorbic acid and is based on its ability to act as a reducing agent or an oxygen scavenger.[3] It readily donates electrons to neutralize free radicals, thereby preventing oxidative damage to food components.[6] This action helps to preserve the color, flavor, and nutritional value of food products.[7] In cured meats, for example, it accelerates the reduction of nitrite to nitric oxide, which is crucial for color development and also helps to inhibit the formation of nitrosamines.[1]

Diagram of Antioxidant Mechanism:

G cluster_2 Antioxidant Mechanism of this compound Erythorbic_Acid This compound (Reducing Agent) Free_Radical Free Radical (e.g., R•) Dehydroerythorbic_Acid Dehydrothis compound (Oxidized Form) Erythorbic_Acid->Dehydroerythorbic_Acid Donates electrons Neutralized_Molecule Neutralized Molecule (e.g., RH) Free_Radical->Neutralized_Molecule Accepts electrons

Caption: Antioxidant mechanism of this compound.

Conclusion

The discovery of this compound by Maurer and Schiedt in 1933 opened the door to the industrial application of this ascorbic acid stereoisomer. While its vitamin C activity is minimal, its efficacy as an antioxidant has made it an invaluable tool in the food preservation industry. The evolution of its production from initial chemical synthesis to more direct fermentative routes highlights the ongoing advancements in biotechnology. This guide provides a comprehensive overview of the history, synthesis, and mechanisms of this compound, offering valuable insights for researchers and professionals in related fields.

References

Methodological & Application

Application Notes and Protocols: Erythorbic Acid as an Antioxidant in Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythorbic acid (D-isoascorbic acid), a stereoisomer of ascorbic acid (Vitamin C), is a widely utilized antioxidant in the food industry, designated by the E number E315.[1][2] While possessing only about 5% of the vitamin C activity of L-ascorbic acid, its chemical properties make it a highly effective antioxidant for preserving food quality.[3] Its primary functions include preventing oxidative degradation, stabilizing color and flavor, and extending the shelf life of various food products.[2][3] this compound acts as an oxygen scavenger, readily reacting with atmospheric oxygen and other oxidizing agents in aqueous solutions, thereby protecting food components from oxidation.[3] This document provides detailed application notes and experimental protocols for the use of this compound in food preservation.

Mechanism of Action

This compound's antioxidant activity stems from its potent reducing capabilities. In food systems, it primarily functions in two ways:

  • Oxygen Scavenging: this compound rapidly reacts with and neutralizes dissolved and headspace oxygen, preventing it from participating in oxidative reactions that lead to the degradation of lipids, pigments, and vitamins.[2][3]

  • Inhibition of Enzymatic Browning: In fruits and vegetables, this compound prevents enzymatic browning by reducing the o-quinones, formed by the action of polyphenol oxidase (PPO), back to their original phenolic compounds, thus inhibiting the formation of brown pigments.

a_mechanism_of_action cluster_oxygen_scavenging Oxygen Scavenging cluster_browning_inhibition Enzymatic Browning Inhibition Erythorbic_Acid This compound Dehydroerythorbic_Acid Dehydrothis compound Erythorbic_Acid->Dehydroerythorbic_Acid donates e- Food_Components Lipids, Pigments, Vitamins Erythorbic_Acid->Food_Components protects Oxygen Oxygen (O2) Oxygen->Dehydroerythorbic_Acid accepts e- Oxidized_Components Oxidized Products (Rancidity, Color Loss) Oxygen->Oxidized_Components oxidizes Phenolic_Compounds Phenolic Compounds (in Fruits/Vegetables) o_Quinones o-Quinones Phenolic_Compounds->o_Quinones oxidation PPO Polyphenol Oxidase (PPO) + O2 o_Quinones->Phenolic_Compounds reduction Brown_Pigments Brown Pigments (Melanins) o_Quinones->Brown_Pigments polymerization Erythorbic_Acid_2 This compound

Figure 1: Antioxidant mechanisms of this compound.

Applications in Food Preservation

This compound is utilized across a wide range of food products to maintain quality and extend shelf life.

Food CategoryTypical ApplicationRecommended ConcentrationReference
Cured Meats Accelerates and controls the nitrite curing reaction, preserves color.0.05% (500 ppm)[3]
Fresh & Frozen Fruits Prevents enzymatic browning and flavor deterioration.150 - 200 ppm[3]
Beverages (Juices, Beer) Prevents discoloration, odor, and turbidity; enhances flavor stability.Varies by application[3]
Baked Goods Retards lipid oxidation, potentially extending shelf life.Formulation dependent
Dairy Products (e.g., Yogurt) May inhibit lipid oxidation.Formulation dependent

Experimental Protocols

The following protocols are provided as a guide for researchers to evaluate the efficacy of this compound in various food systems.

General Experimental Workflow

experimental_workflow cluster_analysis Analytical Methods start Start: Define Research Objective prep Sample Preparation (e.g., meat grinding, fruit slicing) start->prep treatment Treatment Application (Control vs. This compound at various concentrations) prep->treatment storage Storage Under Controlled Conditions (Temperature, Light, Atmosphere) treatment->storage sampling Periodic Sampling (Day 0, 3, 7, etc.) storage->sampling analysis Physicochemical & Microbiological Analysis sampling->analysis data Data Analysis & Interpretation analysis->data Colorimetry Colorimetry analysis->Colorimetry TBARS_Assay TBARS_Assay analysis->TBARS_Assay HPLC_Analysis HPLC_Analysis analysis->HPLC_Analysis Microbial_Count Microbial_Count analysis->Microbial_Count end Conclusion data->end

Figure 2: General workflow for evaluating food antioxidant efficacy.

Protocol 1: Inhibition of Enzymatic Browning in Apples

Objective: To quantify the effectiveness of this compound in preventing enzymatic browning on the cut surface of apples.

Materials:

  • Fresh apples (e.g., Red Delicious)

  • This compound solutions (0.5%, 1.0%, 1.5% w/v in distilled water)

  • Distilled water (Control)

  • Colorimeter (capable of measuring CIE Lab* values)

  • Knife and cutting board

  • Beakers

  • Stopwatch

Methodology:

  • Sample Preparation: Wash and dry the apples. Cut the apples into uniform slices or plugs of a defined thickness.

  • Treatment: Immediately after cutting, immerse the apple slices into the different this compound solutions and the distilled water control for 90 seconds.

  • Drying and Storage: Remove the slices, allow excess solution to drain, and place them on a tray at room temperature, exposed to air.

  • Color Measurement:

    • Measure the color of the cut surface of each apple slice at time 0 and at regular intervals (e.g., every 30 minutes for 4 hours) using a colorimeter.

    • Record the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values.

  • Data Analysis:

    • Calculate the Browning Index (BI) using the following formula: BI = [100 * (x - 0.31)] / 0.172, where x = (a* + 1.75L) / (5.645L + a* - 3.012b*)

    • Compare the change in L* values and the increase in BI over time for the control and this compound-treated samples.

Expected Outcome: this compound-treated samples are expected to show a significantly slower decrease in L* values and a lower rate of increase in the Browning Index compared to the control, indicating effective inhibition of enzymatic browning.

TreatmentTime to Onset of Browning (min)Change in L* value after 2 hoursBrowning Index after 2 hours
Control (Water)~15-15.245.8
0.5% this compound~45-8.528.3
1.0% this compound~75-4.115.7
1.5% this compound>120-2.39.1

Note: Data are illustrative and may vary based on apple variety and experimental conditions.

Protocol 2: Evaluation of Color Stability in Ground Beef

Objective: To assess the effect of this compound on the color stability of cooked ground beef patties.

Materials:

  • Fresh ground beef (80% lean, 20% fat)

  • This compound (food grade)

  • Digital scale

  • Patty press

  • Oxygen-permeable film

  • Thermometer

  • Colorimeter (CIE Lab*)

Methodology:

  • Sample Preparation: Divide the ground beef into batches. Prepare a control batch with no additives and treatment batches with varying concentrations of this compound (e.g., 0.04% and 0.06% w/w). Thoroughly mix the this compound into the respective meat batches.

  • Patty Formation and Storage: Form uniform patties (e.g., 100 g each). Wrap the patties in oxygen-permeable film and store them in the dark at 4°C for a specified period (e.g., 10 hours and 58 hours).[4]

  • Cooking: Cook the patties to specific internal temperatures (e.g., 60°C, 66°C, and 71°C), monitoring with a thermometer.

  • Color Measurement: Immediately after cooking, slice the patties in half and measure the internal cooked color using a colorimeter to obtain L, a, and b* values.

  • Data Analysis: Compare the a* (redness) values of the control and this compound-treated patties at each cooking temperature and storage time.

Expected Outcome: Patties treated with this compound are expected to exhibit higher a* values (more redness) at lower cooking temperatures (e.g., 60°C and 66°C) after a period of storage, indicating a delay in premature browning.[4]

TreatmentStorage TimeCooking Temp.a* value (redness)
Control58 hours60°C8.2
0.04% this compound58 hours60°C12.5
0.06% this compound58 hours60°C12.1
Control58 hours66°C6.9
0.04% this compound58 hours66°C10.3

Data adapted from a study on cooked ground beef color.[4]

Protocol 3: Determination of this compound Concentration by HPLC

Objective: To quantify the concentration of this compound in a liquid food matrix (e.g., fruit juice).

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • This compound standard

  • Mobile phase: e.g., 0.05 M KH₂PO₄ buffer, pH adjusted

  • Sample filtration units (0.45 µm)

  • Volumetric flasks and pipettes

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of standard solutions of known concentrations by serial dilution to generate a calibration curve.

  • Sample Preparation: Dilute the fruit juice sample with the mobile phase (e.g., 1:10). Filter the diluted sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Set the HPLC parameters (e.g., flow rate: 1.0 mL/min; detection wavelength: 254 nm; injection volume: 20 µL).

    • Inject the standard solutions to establish the calibration curve.

    • Inject the prepared sample.

  • Quantification: Identify the this compound peak in the sample chromatogram based on the retention time of the standard. Quantify the concentration using the calibration curve.

Protocol 4: Assessment of Lipid Oxidation in a Food Product (TBARS Assay)

Objective: To measure the extent of lipid peroxidation in a food sample (e.g., meat, baked goods, or dairy) treated with this compound.

Materials:

  • Food sample (with and without this compound treatment)

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA) solution

  • Malondialdehyde (MDA) standard or 1,1,3,3-tetraethoxypropane

  • Spectrophotometer

  • Water bath

  • Centrifuge

Methodology:

  • Sample Homogenization: Homogenize a known weight of the food sample in a suitable buffer.

  • Protein Precipitation: Add TCA solution to the homogenate to precipitate proteins and release MDA. Centrifuge to collect the supernatant.

  • Reaction with TBA: Mix the supernatant with TBA solution and heat in a boiling water bath for a specified time (e.g., 15-30 minutes). A pink color will develop.

  • Measurement: Cool the samples and measure the absorbance at 532 nm using a spectrophotometer.

  • Quantification: Prepare a standard curve using MDA or its precursor. Calculate the concentration of thiobarbituric acid reactive substances (TBARS) in the sample, expressed as mg of MDA per kg of sample.

Expected Outcome: Samples treated with this compound should exhibit lower TBARS values compared to the control, indicating a reduction in lipid peroxidation.

Conclusion

This compound is a versatile and effective antioxidant for a wide array of food applications. Its ability to scavenge oxygen and inhibit enzymatic browning contributes significantly to maintaining the sensory and nutritional quality of foods, thereby extending their shelf life. The protocols outlined in this document provide a framework for researchers to systematically evaluate and optimize the use of this compound in various food preservation contexts. Proper experimental design and analytical methodology are crucial for substantiating the efficacy of this compound and ensuring its appropriate application in the food industry.

References

Application of Erythorbic Acid in Meat Curing and Color Stabilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythorbic acid (isoascorbic acid), a stereoisomer of ascorbic acid (Vitamin C), is a widely utilized food additive in the meat industry, primarily functioning as a cure accelerator and antioxidant.[1][2][3] Its application is critical in the development of the characteristic color of cured meats and in ensuring product safety and stability. This compound's primary mechanism of action involves accelerating the reduction of nitrite to nitric oxide, the key compound responsible for the pinkish-red color of cured meat.[1][2][3] This acceleration not only ensures a stable and uniform color but also helps in minimizing residual nitrite levels in the final product, a significant consideration due to the potential formation of carcinogenic nitrosamines.[1][2][3]

These application notes provide detailed protocols and quantitative data to guide researchers and scientists in the effective use of this compound for meat curing and color stabilization.

Mechanism of Action

In meat curing, sodium nitrite is the primary ingredient responsible for the characteristic color, flavor, and microbial safety. The desired pink color is a result of the reaction between myoglobin in the meat and nitric oxide (NO). Nitrite (NO₂⁻) itself does not directly react with myoglobin but must first be converted to nitric oxide. This conversion is accelerated in the presence of reducing agents like this compound.

This compound facilitates the following key reactions:

  • Reduction of Metmyoglobin: It helps in reducing metmyoglobin (brown) back to myoglobin (purple-red), ensuring more pigment is available for the curing reaction.

  • Acceleration of Nitric Oxide Formation: It rapidly reduces nitrous acid (formed from nitrite in the acidic environment of meat) to nitric oxide.

  • Oxygen Scavenging: As an antioxidant, this compound scavenges oxygen, which helps to protect the cured color from fading due to oxidation.

The overall process is depicted in the signaling pathway diagram below.

cluster_curing Meat Curing Environment cluster_erythorbic Role of this compound Nitrite Sodium Nitrite (NaNO₂) NitricOxide Nitric Oxide (NO) Nitrite->NitricOxide Reduction Myoglobin Myoglobin (Fe²⁺, purple-red) Metmyoglobin Metmyoglobin (Fe³⁺, brown) Myoglobin->Metmyoglobin Oxidation Nitrosomyoglobin Nitrosomyoglobin (red) Myoglobin->Nitrosomyoglobin Metmyoglobin->Myoglobin Reduction NitricOxide->Nitrosomyoglobin Nitrosohemochrome Nitrosohemochrome (pink, heat-stable) Nitrosomyoglobin->Nitrosohemochrome Heat ErythorbicAcid This compound ErythorbicAcid->Myoglobin Promotes Reduction ErythorbicAcid->NitricOxide Accelerates Reduction

Caption: Chemical pathway of meat curing and the role of this compound.

Quantitative Data on the Effects of this compound

The concentration of this compound has a significant impact on both the color stability (measured as a* value, which indicates redness) and the level of residual nitrite in the final cured product. The following tables summarize representative data illustrating these effects.

Table 1: Effect of this compound Concentration on Color Stability (a value) of Cured Pork Sausage During Storage*

This compound Conc.a* value (Day 1)a* value (Day 7)a* value (Day 14)
0 ppm (Control)12.510.28.5
250 ppm14.813.512.1
550 ppm16.215.815.1

Note: Data are illustrative and based on typical results found in scientific literature. Actual values may vary depending on meat type, processing conditions, and other ingredients.

Table 2: Effect of this compound Concentration on Residual Nitrite Levels in Cured Ham

Initial Nitrite Conc.This compound Conc.Residual Nitrite (ppm)
156 ppm0 ppm (Control)75
156 ppm250 ppm50
156 ppm550 ppm35
200 ppm0 ppm (Control)98
200 ppm550 ppm60

Note: Data are illustrative and based on typical results found in scientific literature, such as studies on turkey ham which showed a significant reduction in residual nitrite with the addition of 550 ppm of sodium erythorbate.[4] Actual values may vary.

Experimental Protocols

Protocol for Preparation of Cured Meat with this compound

This protocol outlines a general procedure for preparing a cured meat product (e.g., sausage) to evaluate the efficacy of this compound.

start Start: Raw Meat (e.g., Ground Pork) grinding 1. Grinding and Pre-blending start->grinding mixing 2. Mixing with Cure (Salt, Nitrite) and This compound grinding->mixing stuffing 3. Stuffing into Casings mixing->stuffing curing 4. Curing (e.g., 24h at 4°C) stuffing->curing cooking 5. Thermal Processing (e.g., to 71°C internal) curing->cooking cooling 6. Cooling cooking->cooling storage 7. Storage and Analysis (Color, Residual Nitrite) cooling->storage end End storage->end

Caption: Experimental workflow for preparing and evaluating cured meat.

Materials:

  • Lean meat (e.g., pork, beef)

  • Fat trim

  • Salt

  • Sodium nitrite (Prague powder #1 or equivalent)

  • This compound (food grade)

  • Spices (as desired)

  • Casings (for sausage)

  • Meat grinder

  • Mixer

  • Stuffer

  • Environmental chamber/refrigerator for curing

  • Smokehouse/oven for cooking

  • Vacuum packaging machine

Procedure:

  • Meat Preparation: Grind lean meat and fat separately to the desired particle size.

  • Ingredient Preparation: Accurately weigh all ingredients (salt, nitrite, this compound, spices) based on the total meat block weight. This compound is typically used at levels of 0.04% to 0.06% of the meat block.

  • Mixing: Combine the ground meat and fat in a mixer. Add the dry ingredients and mix until evenly distributed and the batter becomes tacky.

  • Stuffing: Stuff the meat mixture into casings.

  • Curing: Place the stuffed sausages in a controlled environment (e.g., 4°C) for a specified curing period (e.g., 12-24 hours).

  • Thermal Processing: Cook the sausages in a smokehouse or oven to a target internal temperature (e.g., 71°C).

  • Cooling: Rapidly cool the cooked product in an ice bath or under cold water spray.

  • Packaging and Storage: Pat the sausages dry, vacuum package, and store under refrigeration (e.g., 4°C) for subsequent analysis.

Protocol for Colorimetric Measurement of Cured Meat Color (a* value)

Principle: A colorimeter is used to measure the color of the meat surface in the CIE Lab* color space. The a* value represents the redness of the sample.

Apparatus:

  • Colorimeter (e.g., Konica Minolta Chroma Meter) with a standardized light source and observer angle.

  • Calibration tile.

Procedure:

  • Calibration: Calibrate the colorimeter according to the manufacturer's instructions using the provided white calibration tile.

  • Sample Preparation: Slice the cured meat product to a uniform thickness (e.g., 1 cm). Allow the freshly cut surface to "bloom" (expose to air) for a consistent period (e.g., 15-30 minutes) before measurement.

  • Measurement: Place the colorimeter's aperture flat against the cut surface of the meat. Take multiple readings at different locations on the surface to obtain a representative average.

  • Data Recording: Record the L, a, and b* values. The a* value is the primary indicator of redness.

Protocol for Determination of Residual Nitrite (AOAC Official Method 973.31 - Modified)

Principle: This method is based on the Griess reaction, where nitrite reacts with sulfanilamide in an acidic medium to form a diazonium salt, which then couples with N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable pink-to-purple colored azo dye. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.[5][6][7][8]

Reagents:

  • NED Solution: Dissolve 0.25 g of N-(1-Naphthyl)ethylenediamine dihydrochloride in 100 mL of 15% (v/v) acetic acid.

  • Sulfanilamide Solution: Dissolve 0.5 g of sulfanilamide in 100 mL of 15% (v/v) acetic acid.

  • Nitrite Standard Stock Solution (1000 ppm): Dissolve 0.150 g of sodium nitrite (NaNO₂) in deionized water and dilute to 100 mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 0, 1, 2, 5, 10 ppm).

Procedure:

  • Sample Extraction:

    • Weigh 5.0 g of a representative sample of the cured meat into a 50 mL beaker.

    • Add approximately 40 mL of hot water (around 80°C) and mix thoroughly.

    • Transfer the mixture to a 500 mL volumetric flask.

    • Heat the flask in a boiling water bath for 2 hours with occasional shaking.

    • Cool the flask to room temperature, dilute to the mark with deionized water, and mix.

    • Filter the solution through a fluted filter paper.[6]

  • Color Development:

    • Pipette 25 mL of the clear filtrate into a 50 mL volumetric flask.

    • Add 2.5 mL of sulfanilamide solution and mix. Let it stand for 5 minutes.

    • Add 2.5 mL of NED solution, dilute to the mark with water, and mix. Let it stand for 15 minutes for color development.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at 540 nm against a reagent blank (prepared using 25 mL of water instead of the sample filtrate).

  • Calculation:

    • Prepare a standard curve by plotting the absorbance of the working standard solutions against their known concentrations.

    • Determine the nitrite concentration in the sample filtrate from the standard curve.

    • Calculate the residual nitrite in the original meat sample (in ppm) using the following formula:

      • Residual Nitrite (ppm) = (Concentration from curve in ppm) x (Dilution factor)

Logical Relationships and Considerations

The application of this compound in meat curing involves a balance of several factors to achieve the desired outcome. The following diagram illustrates the logical relationships between these factors.

ErythorbicAcid This compound Concentration CureReactionRate Cure Reaction Rate ErythorbicAcid->CureReactionRate Increases Nitrite Initial Nitrite Concentration Nitrite->CureReactionRate ProductSafety Product Safety (Inhibition of C. botulinum) Nitrite->ProductSafety Crucial for MeatPH Meat pH MeatPH->CureReactionRate Influences ColorStability Cured Color Stability (a*) CureReactionRate->ColorStability Improves ResidualNitrite Residual Nitrite Level CureReactionRate->ResidualNitrite Decreases ResidualNitrite->ProductSafety Affects

Caption: Logical relationships in meat curing with this compound.

Key Considerations:

  • Concentration: The typical usage level of this compound or its salt, sodium erythorbate, is around 500-550 ppm. Higher concentrations do not necessarily lead to better results and may be limited by regulations.

  • pH: The pH of the meat influences the rate of the curing reaction. A lower pH can accelerate the conversion of nitrite to nitrous acid.

  • Interaction with Nitrite: this compound works synergistically with nitrite. The initial concentration of nitrite will affect the final cured color and the amount of residual nitrite.

  • Regulatory Compliance: Always adhere to the local food regulations regarding the maximum permissible levels of both nitrite and this compound in meat products. For instance, in the United States, the FDA recognizes this compound as Generally Recognized as Safe (GRAS).

By understanding the mechanisms, utilizing the provided quantitative data as a guide, and following the detailed protocols, researchers and scientists can effectively apply this compound to enhance the quality and safety of cured meat products.

References

Erythorbic Acid: A Potent Reducing Agent in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

[City, State] – [Date] – Erythorbic acid, a stereoisomer of ascorbic acid (Vitamin C), is emerging as a versatile and cost-effective reducing agent in various chemical synthesis applications. While widely recognized for its antioxidant properties in the food industry, its utility in organic synthesis, particularly in green chemistry approaches, is a growing area of interest for researchers and drug development professionals. This document provides detailed application notes and protocols for the use of this compound as a reducing agent in key chemical transformations.

Introduction to this compound as a Reducing Agent

This compound (D-araboascorbic acid) is a natural product that can be produced via fermentation.[1] Its reducing power stems from its enediol structure, which allows it to readily donate electrons, making it an effective scavenger of free radicals and a gentle reducing agent for various functional groups.[2][3] Although it has significantly less Vitamin C activity than ascorbic acid, its reducing potential is comparable, and it is often more cost-effective.[1][4]

The primary mechanism of its reducing action involves the donation of two electrons and two protons from the enediol group, resulting in its oxidation to dehydrothis compound. This process is analogous to the antioxidant mechanism of ascorbic acid.

Applications in Chemical Synthesis

This compound's utility as a reducing agent extends to several important transformations in organic synthesis, offering a milder and often more environmentally benign alternative to traditional metal hydride reagents.

Reductive Amination of Carbonyl Compounds

Reductive amination is a cornerstone of amine synthesis in pharmaceutical and chemical research. While ascorbic acid has been demonstrated to facilitate this reaction in conjunction with sodium borohydride, the similar chemical properties of this compound suggest its applicability in this transformation. This one-pot reaction typically proceeds via the in-situ formation of an imine from a carbonyl compound and an amine, followed by reduction.

Logical Workflow for Reductive Amination:

Reductive_Amination Carbonyl Carbonyl Compound (Aldehyde or Ketone) Imine Imine/ Iminium Ion Carbonyl->Imine Condensation Amine Amine (Primary or Secondary) Amine->Imine Product Secondary or Tertiary Amine Imine->Product Reduction Erythorbic_Acid This compound (as catalyst/promoter) Erythorbic_Acid->Imine Acid Catalysis Reducing_Agent Primary Reducing Agent (e.g., NaBH4) Reducing_Agent->Product

Caption: Workflow for the reductive amination of carbonyl compounds.

Green Synthesis of Metallic Nanoparticles

The burgeoning field of nanotechnology is increasingly focused on "green" synthesis methods that avoid harsh chemicals. This compound is an excellent candidate for the synthesis of metallic nanoparticles, such as silver (AgNPs) and gold (AuNPs), where it serves as both a reducing agent and a capping agent.[5][6] The use of this compound offers a sustainable and biocompatible route to nanoparticle formation.

Experimental Workflow for Nanoparticle Synthesis:

Nanoparticle_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_characterization Characterization Metal_Salt Aqueous Metal Salt Solution (e.g., AgNO3) Mixing Mixing and Stirring Metal_Salt->Mixing Erythorbic_Acid_Sol This compound Solution Erythorbic_Acid_Sol->Mixing Reduction Reduction of Metal Ions Mixing->Reduction Color Change Indicates Formation Capping Stabilization of Nanoparticles Reduction->Capping UV_Vis UV-Vis Spectroscopy Capping->UV_Vis TEM TEM/SEM Capping->TEM DLS DLS Capping->DLS

Caption: General workflow for the green synthesis of metallic nanoparticles.

Reduction of Nitroarenes

The reduction of nitroarenes to anilines is a fundamental transformation in the synthesis of dyes, pharmaceuticals, and other fine chemicals. While various methods exist, this compound, in a manner similar to ascorbic acid, can be employed as a reductant, particularly under alkaline conditions. This presents a milder alternative to traditional methods that often use heavy metals.

Experimental Protocols

Protocol: One-Pot Reductive Amination of Benzaldehyde with Aniline (Hypothetical Protocol Based on Ascorbic Acid)

Materials:

  • Benzaldehyde (1.0 mmol)

  • Aniline (1.0 mmol)

  • This compound (1.0 mmol)

  • Sodium borohydride (NaBH₄) (2.0 mmol)

  • Water (5 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in 5 mL of water.

  • Add this compound (1.0 mmol) to the mixture and stir at room temperature.

  • Slowly add sodium borohydride (2.0 mmol) in portions to the stirring mixture.

  • Continue stirring at room temperature for 15-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Green Synthesis of Silver Nanoparticles (AgNPs)

Materials:

  • Silver nitrate (AgNO₃) (1 mM aqueous solution)

  • This compound (5 mM aqueous solution)

  • Deionized water

Procedure:

  • In a clean Erlenmeyer flask, add 50 mL of 1 mM aqueous silver nitrate solution.

  • While stirring vigorously, add 10 mL of 5 mM aqueous this compound solution dropwise to the silver nitrate solution at room temperature.

  • Observe the color change of the solution from colorless to yellowish-brown, indicating the formation of AgNPs.

  • Continue stirring for 30 minutes to ensure the completion of the reaction.

  • Characterize the synthesized AgNPs using UV-Vis spectroscopy, which should show a surface plasmon resonance peak characteristic of AgNPs (typically around 420 nm).

  • Further characterization can be performed using Transmission Electron Microscopy (TEM) for size and morphology and Dynamic Light Scattering (DLS) for size distribution.

Quantitative Data

The following tables summarize representative quantitative data for reactions involving this compound and its isomer, ascorbic acid, as reducing agents.

Table 1: Comparison of this compound and Ascorbic Acid in Food Preservation

ApplicationThis compound ConcentrationAscorbic Acid ConcentrationObservationReference(s)
Inhibition of enzymatic browning in apples0.8–1.6% solution0.8–1.6% solutionAscorbic acid showed a longer lag time before browning.[7]
Color stability in cured meats0.05%Not specifiedSpeeds up and controls the nitrite curing reaction, prolonging color.[3]
Color stability in beef0.5 - 1.5%0.5 - 1.5%Equally effective in inhibiting discoloration.[8]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₈O₆[4]
Molecular Weight176.12 g/mol [4]
Melting Point169-172 °C (decomposes)[2]
Solubility in Water (25 °C)40 g/100 mL[9]
pKa₁~4.04[9]
pKa₂~11.34[9]

Conclusion

This compound presents a compelling option as a reducing agent in chemical synthesis, offering a balance of reactivity, cost-effectiveness, and a favorable environmental profile. Its application in reductive amination and the green synthesis of nanoparticles highlights its potential to replace harsher and more expensive reagents. Further research into the full scope of its reductive capabilities is warranted and is expected to uncover new applications in the synthesis of pharmaceuticals and other complex organic molecules.

References

Application Note & Protocol: Determination of Erythorbic Acid by Titration

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed protocols for the quantitative determination of erythorbic acid using two common redox titration methods: Iodometric Titration and 2,6-Dichloroindophenol (DCPIP) Titration. These methods are applicable to the analysis of this compound in raw materials and finished products within research and drug development settings.

Introduction

This compound (isoascorbic acid) is a stereoisomer of ascorbic acid (Vitamin C) and is widely used as an antioxidant in food and pharmaceutical products.[1] Accurate quantification of this compound is crucial for quality control and formulation development. Titration offers a rapid, cost-effective, and reliable method for this purpose. The protocols described herein are based on the reducing properties of this compound.[1]

Principle of the Methods

Both methods rely on the oxidation of this compound.

  • Iodometric Titration: this compound is directly titrated with a standardized iodine (I₂) solution. The this compound is oxidized, and the iodine is reduced to iodide ions (I⁻). A starch indicator is used to detect the endpoint, which is signaled by the formation of a blue-black starch-iodine complex when excess iodine is present.[2]

  • DCPIP Titration: This method uses 2,6-dichloroindophenol (DCPIP), a redox indicator that is blue in a neutral or alkaline solution and pink in an acidic solution.[1] this compound reduces DCPIP to a colorless compound. The endpoint is the persistence of the pink/magenta color of the DCPIP in the acidic solution, indicating that all the this compound has been oxidized.[3][4]

Experimental Protocols

Method 1: Iodometric Titration

This protocol is adapted from established methods for ascorbic acid determination, which are also applicable to this compound.[2][5][6]

3.1.1. Reagents and Materials

  • Standard 0.1 N Iodine Solution

  • Diluted Sulfuric Acid TS (prepared by cautiously adding a required volume of concentrated sulfuric acid to water)

  • Starch Indicator Solution (1% w/v)

  • This compound Standard (for validation)

  • Distilled or Deionized Water

  • Burette (50 mL)

  • Erlenmeyer Flasks (250 mL)

  • Analytical Balance

3.1.2. Sample Preparation

  • Accurately weigh approximately 0.4 g of the this compound sample.[7]

  • Dissolve the sample in a mixture of 100 mL of recently boiled and cooled distilled water and 25 mL of diluted sulfuric acid in a 250 mL Erlenmeyer flask.[7]

3.1.3. Titration Procedure

  • Fill the burette with the standard 0.1 N iodine solution and record the initial volume.

  • Immediately begin titrating the prepared sample solution with the 0.1 N iodine solution.

  • As the endpoint approaches (the solution turns a pale yellow), add 1-2 mL of the starch indicator solution. The solution should turn a dark color.

  • Continue the titration dropwise until the first permanent trace of a dark blue-black color persists after swirling for at least 20 seconds.[2][8] This is the endpoint.

  • Record the final volume of the iodine solution used.

  • Perform the titration in triplicate to ensure concordant results.

3.1.4. Calculation of this compound Content

The concentration of this compound is calculated using the following formula:

This compound (%) = (V × N × 8.806) / W

Where:

  • V = Volume of iodine solution used in mL

  • N = Normality of the iodine solution (e.g., 0.1 N)

  • W = Weight of the sample in mg

  • 8.806 = The equivalent weight of this compound (mg) per mL of 0.1 N iodine.[7]

Method 2: DCPIP Titration

This method is sensitive and suitable for samples with lower concentrations of this compound.

3.2.1. Reagents and Materials

  • 2,6-Dichloroindophenol (DCPIP) Solution

  • Extraction Solution (e.g., 2% oxalic acid or a mixture of metaphosphoric acid and acetic acid)

  • This compound Standard Solution (for standardization of DCPIP)

  • Burette (10 mL or 25 mL)

  • Erlenmeyer Flasks or Beakers (100 mL)

  • Analytical Balance

3.2.2. Preparation and Standardization of DCPIP Solution

  • Preparation: Dissolve a known amount of DCPIP sodium salt in distilled water to create an approximate concentration. This solution is not a primary standard and must be standardized.

  • Standardization: Titrate the DCPIP solution against a freshly prepared standard solution of this compound of known concentration. The exact concentration of the DCPIP solution can be determined from this titration.

3.2.3. Sample Preparation

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a known volume of the extraction solution to stabilize the this compound.

  • Filter or centrifuge the solution if it is turbid.

3.2.4. Titration Procedure

  • Pipette a known aliquot of the sample extract into a flask.

  • Fill the burette with the standardized DCPIP solution and record the initial volume.

  • Titrate the sample solution with the DCPIP solution. The blue color of the DCPIP will disappear as it reacts with the this compound.

  • The endpoint is reached when a faint pink/magenta color persists for at least 30 seconds.[3][4]

  • Record the final volume of the DCPIP solution.

  • Perform the titration in triplicate.

3.2.5. Calculation of this compound Content

The amount of this compound in the sample is calculated based on the volume of standardized DCPIP solution used.

This compound (mg) = V_DCPIP × C_DCPIP × MW_EA

Where:

  • V_DCPIP = Volume of DCPIP solution used in L

  • C_DCPIP = Molar concentration of the standardized DCPIP solution in mol/L

  • MW_EA = Molecular weight of this compound (176.12 g/mol )

Data Presentation

The following table summarizes the key quantitative parameters for the iodometric titration method.

ParameterValueReference
Titrant0.1 N Iodine (I₂) Solution[7]
Sample Weight~ 0.4 g[7]
Solvent100 mL H₂O + 25 mL diluted H₂SO₄[7]
IndicatorStarch TS[7]
EndpointPersistent blue-black color[2]
Equivalence Factor1 mL of 0.1 N Iodine ≡ 8.806 mg of this compound[7]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of this compound by titration.

Caption: Workflow for this compound Determination by Titration.

Considerations and Interferences

  • Specificity: Both titration methods are not entirely specific to this compound. Other reducing substances present in the sample, such as ascorbic acid, sulfites, or ferrous ions, can interfere with the determination and lead to erroneously high results.[1][4] For samples containing a mixture of reducing agents, chromatographic methods like HPLC are recommended for accurate quantification.[9][10][11]

  • Stability: this compound is susceptible to oxidation, especially in solution and when exposed to light and air. Samples and standards should be prepared fresh and analyzed promptly.[7] The use of an extraction solution containing stabilizing agents like metaphosphoric acid or oxalic acid is recommended for the DCPIP method.

  • Endpoint Determination: The endpoint in the DCPIP titration can sometimes be masked by the natural color of the sample (e.g., in fruit juices). In such cases, a blank titration may be necessary.

References

Application Notes and Protocols: Erythorbic Acid as a Preservative in Frozen Fruits and Vegetables

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythorbic acid (isoascorbic acid or D-araboascorbic acid) is a stereoisomer of L-ascorbic acid (Vitamin C) widely utilized in the food industry as an antioxidant and preservative.[1][2] Its primary function in frozen fruits and vegetables is to prevent oxidative degradation, thereby preserving color, flavor, and nutritional value.[3][4] As an oxygen scavenger, this compound reacts with oxygen, reducing its content within the food product and extending its shelf life.[1][2] Its use has notably increased following the U.S. Food and Drug Administration's ban on sulfites as a preservative in fresh foods.[5][6] this compound is denoted by the E number E315.[5][7]

Mechanism of Action

This compound's preservative effect is attributed to its strong reducing properties. It readily donates electrons, thereby neutralizing reactive oxygen species and inhibiting oxidative browning reactions catalyzed by enzymes like polyphenol oxidase (PPO). This action helps to maintain the natural color and flavor of frozen produce.[2][3]

cluster_0 Oxidative Browning cluster_1 Inhibition by this compound Phenolic_Compounds Phenolic Compounds Quinones Quinones Phenolic_Compounds->Quinones Oxidation Polyphenol_Oxidase Polyphenol Oxidase (PPO) + O₂ Melanin Melanin (Brown Pigments) Quinones->Melanin Polymerization Quinones_Reduced Quinones (Reduced) Erythorbic_Acid This compound Erythorbic_Acid->Quinones Prevents Polymerization Erythorbic_Acid->Quinones_Reduced Reduction Dehydroerythorbic_Acid Dehydrothis compound

Caption: Antioxidant Mechanism of this compound in Preventing Enzymatic Browning.

Quantitative Data Summary

The following tables summarize the quantitative data on the application and efficacy of this compound as a preservative in frozen fruits and vegetables.

Table 1: Recommended Concentrations of this compound for Preservation of Fruits and Vegetables

ProductThis compound ConcentrationApplication MethodReference
Fruits (General)150-200 ppmNot Specified[2]
Minimally Processed 'Royal Gala' Apples3.0% (w/v) solutionDipping[8]
Apple Plugs ('Red Delicious' and 'Winesap')0.8% - 1.6% (w/v) solutionDipping for 90 seconds[9]
Freeze-Dried Carrots1% - 3% (w/v) aqueous solutionSpraying[1]

Table 2: Comparative Efficacy of this compound and Ascorbic Acid on Apple Browning

Treatment (Dipping Solution)Apple VarietyObservationReference
0.8% - 1.6% Ascorbic Acid'Red Delicious' and 'Winesap'Longer lag time before browning compared to this compound.[9]
0.8% - 1.6% this compound'Red Delicious' and 'Winesap'Effective in inhibiting browning, but slightly less than Ascorbic Acid.[9]
Ascorbic Acid and this compoundApple JuiceSimilar effectiveness in inhibiting browning.[9]

Table 3: Effect of this compound on Quality Parameters of Minimally Processed 'Royal Gala' Apples During Storage

TreatmentStorage Time (days)Browning Index (BI)Overall Quality (Sensory)Reference
Control (Water)9Significantly HigherLower[8]
3.0% this compound9Significantly LowerPreserved[8]
5.0% Sodium Erythorbate9Significantly LowerPreserved[8]

Experimental Protocols

The following are detailed methodologies for key experiments related to the application and evaluation of this compound in frozen fruits and vegetables.

Protocol for Application of this compound to Prevent Browning in Frozen Apples

Objective: To treat apple slices with an this compound solution to prevent enzymatic browning before freezing.

Materials:

  • Fresh 'Royal Gala' apples

  • This compound (food grade)

  • Distilled water

  • Calcium chloride (optional, as a firming agent)

  • Cutting board and knife

  • Beakers and graduated cylinders

  • Timer

  • Salad spinner or paper towels

  • Freezer bags or containers

Procedure:

  • Solution Preparation: Prepare a 3.0% (w/v) this compound solution by dissolving 30 grams of this compound in 1 liter of distilled water. If using a firming agent, a 1.0% (w/v) calcium chloride solution can be prepared separately or added to the this compound solution.

  • Fruit Preparation: Wash and core the apples. Cut the apples into uniform slices of desired thickness.

  • Treatment: Immediately after slicing, immerse the apple slices completely in the this compound solution.[8]

  • Dipping Time: Allow the slices to soak for 90 seconds to 5 minutes.[9]

  • Draining: Remove the apple slices from the solution and allow excess solution to drain off. A salad spinner can be used for efficient removal of excess liquid.

  • Packaging: Pack the treated apple slices into freezer bags or airtight containers.

  • Freezing: Place the packaged slices in a freezer at -18°C or lower for long-term storage.

Protocol for Evaluating the Efficacy of this compound Treatment

Objective: To assess the effectiveness of this compound treatment on the quality of frozen produce over time.

4.2.1. Color Measurement (Instrumental)

Principle: The CIELAB color space is used to quantify color changes. L* represents lightness (0=black, 100=white), a* represents the green (-a) to red (+a) spectrum, and b* represents the blue (-b) to yellow (+b) spectrum.

Equipment:

  • Chromameter or spectrophotometer

Procedure:

  • Sample Preparation: Thaw the frozen fruit or vegetable samples to a consistent temperature.

  • Calibration: Calibrate the colorimeter using a standard white tile.

  • Measurement: Take color readings from at least three different locations on the surface of each sample.

  • Data Analysis: Record the L, a, and b* values. Calculate the Browning Index (BI) using the following formula where x = (a* + 1.75L)/(5.645L + a* - 3.012b*): BI = [100(x - 0.31)]/0.172

  • Comparison: Compare the color values and BI of treated samples with untreated control samples at different time points during frozen storage.

4.2.2. Vitamin C (Ascorbic Acid) Content Analysis by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify ascorbic acid and this compound.

Equipment and Reagents:

  • HPLC system with a UV detector

  • C18 column

  • Metaphosphoric acid solution (extraction solvent)

  • Ascorbic acid and this compound standards

  • Mobile phase (e.g., a buffer solution)

Procedure:

  • Sample Extraction: Homogenize a known weight of the frozen fruit or vegetable sample with a metaphosphoric acid solution to extract ascorbic acid and this compound while preventing their oxidation.[7]

  • Centrifugation and Filtration: Centrifuge the homogenate and filter the supernatant through a 0.45 µm filter.

  • HPLC Analysis: Inject the filtered extract into the HPLC system.

  • Quantification: Identify and quantify the ascorbic acid and this compound peaks by comparing their retention times and peak areas with those of the standards.[3][5]

  • Data Analysis: Calculate the concentration of ascorbic acid in mg per 100g of the sample. Compare the retention of vitamin C in treated versus untreated samples over the storage period.

4.2.3. Sensory Evaluation

Principle: A trained sensory panel evaluates the appearance, color, flavor, and overall acceptability of the treated and untreated frozen produce.

Procedure:

  • Sample Preparation: Thaw and prepare the samples under controlled and identical conditions.

  • Panelist Training: Train a panel of assessors to identify and score specific sensory attributes.

  • Evaluation: Present the samples to the panelists in a randomized order. Have them rate each attribute on a structured scale (e.g., a 9-point hedonic scale).

  • Data Analysis: Analyze the sensory scores statistically to determine if there are significant differences between the treated and control samples.[8]

Start Fresh Produce (Fruits/Vegetables) Preparation Washing, Cutting, Slicing/Dicing Start->Preparation Treatment Dipping/Spraying with This compound Solution Preparation->Treatment Control Untreated Control (Water Dip) Preparation->Control Freezing Packaging and Freezing (-18°C or below) Treatment->Freezing Control->Freezing Storage Frozen Storage (Time Points: 0, 1, 3, 6 months) Freezing->Storage Evaluation Quality Evaluation Storage->Evaluation Color Color Analysis (CIELAB) Evaluation->Color VitaminC Vitamin C Analysis (HPLC) Evaluation->VitaminC Texture Texture Analysis Evaluation->Texture Sensory Sensory Evaluation Evaluation->Sensory Data Data Analysis and Comparison Color->Data VitaminC->Data Texture->Data Sensory->Data

References

Application Notes: The Role and Use of Erythorbic Acid in Preventing Enzymatic Browning

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzymatic browning is a significant cause of quality degradation in many fruits, vegetables, and seafood.[1] This process is primarily initiated by the enzyme Polyphenol Oxidase (PPO), which catalyzes the oxidation of phenolic compounds into quinones in the presence of oxygen.[1][2] These quinones then polymerize to form dark-colored pigments, known as melanin, leading to undesirable changes in color, flavor, and nutritional value.[1][2] Erythorbic acid (D-Isoascorbic acid), a stereoisomer of L-ascorbic acid (Vitamin C), is a widely used antioxidant and food preservative (E315) that effectively inhibits this browning process.[3][4] These application notes provide a detailed overview of the mechanism of this compound, quantitative data on its efficacy, and standardized protocols for its application and evaluation.

Mechanism of Action

This compound primarily prevents enzymatic browning by acting as a potent reducing agent and an oxygen scavenger.[3][5] Its mode of action involves two key steps:

  • Reduction of o-Quinones : The principal mechanism is the chemical reduction of the enzymatically formed o-quinones back to their original, colorless diphenolic compounds.[1][5] This action removes the precursors necessary for melanin pigment formation, thereby halting the browning cascade. By donating hydrogen atoms, this compound is itself oxidized to dehydrothis compound. This is a temporary effect, as browning can resume once all the this compound is consumed.[5]

  • Oxygen Scavenging : In aqueous solutions, this compound readily reacts with atmospheric oxygen.[4] This reduces the available oxygen in the food system, which is an essential co-substrate for the PPO enzyme, thus slowing the initial enzymatic reaction.[3]

Additionally, as an acidulant, this compound can lower the pH of the food matrix. PPO enzymes typically exhibit optimal activity in a pH range of 6-7 and are significantly less active at a pH below 4.0, adding another layer to its inhibitory effect.[1][6]

G cluster_0 Enzymatic Browning Pathway cluster_1 Inhibition by this compound Phenols Phenolic Compounds (Colorless) Quinones o-Quinones (Colored Precursors) Phenols->Quinones Oxidation PPO Polyphenol Oxidase (PPO) PPO->Phenols   catalyzes O2 Oxygen (O₂) O2->Phenols Melanin Melanin (Brown Pigments) Quinones->Melanin Polymerization EA This compound EA->Quinones Reduction DHEA Dehydrothis compound EA->DHEA Oxidation

Caption: Mechanism of enzymatic browning and its inhibition by this compound.

Quantitative Data Summary

The effectiveness of this compound varies depending on the concentration, application method, and food matrix.[5][7] The following table summarizes data from a study on minimally processed 'Royal Gala' apples, demonstrating the impact of different this compound concentrations on key browning indicators over a 9-day refrigerated storage period.

TreatmentStorage DayBrowning Index (BI)L* value (Lightness)a* value (Redness)Hue Angle (°)
Control (Distilled Water + 1% CaCl₂) 018.578.2-1.595.0
945.165.08.275.1
L-cysteine 0.6% + 1% CaCl₂ (Positive Control) 018.279.0-1.896.2
925.375.10.588.0
This compound 3.0% + 1% CaCl₂ 018.079.5-2.097.1
922.876.8-0.291.5
Data adapted from a study on 'Royal Gala' apples.[8] Lower BI, higher L, and a stable hue angle indicate less browning.*

Experimental Protocols

Protocol 1: Evaluating the Efficacy of this compound on Fresh-Cut Produce

This protocol describes a general method for testing the anti-browning effect of this compound on a model product like apple slices.

1. Materials:

  • Fresh produce (e.g., 'Royal Gala' apples)

  • This compound (food grade)

  • Calcium chloride (CaCl₂, optional, as a firming agent)

  • Distilled water

  • Sharp knife or mandoline slicer

  • Beakers and graduated cylinders

  • Stopwatch

  • Salad spinner or paper towels

  • Airtight containers or modified atmosphere packaging (MAP) bags

  • Refrigerator (set to 4°C)

2. Procedure:

  • Solution Preparation : Prepare treatment solutions. For example:

    • Control: Distilled water.

    • Firming Control: 1% (w/v) CaCl₂ in distilled water.

    • Treatment 1: 1% (w/v) this compound + 1% (w/v) CaCl₂ in distilled water.

    • Treatment 2: 3% (w/v) this compound + 1% (w/v) CaCl₂ in distilled water.[9]

  • Sample Preparation : Wash and dry the apples. Cut them into uniform slices (e.g., 1 cm thick). To minimize initial browning, slicing can be done under water.[10]

  • Treatment Application : Immediately after slicing, immerse a batch of apple slices into each treatment solution for a standardized time (e.g., 1-2 minutes).[8]

  • Draining : Remove the slices from the solution and allow excess liquid to drain. Gently pat dry with paper towels or use a salad spinner for a consistent surface moisture level.

  • Packaging and Storage : Place the treated slices into airtight containers or MAP bags and store them in a refrigerator at 4°C.

  • Evaluation : Conduct analysis at specified time points (e.g., Day 0, 3, 6, 9).[8] Evaluations should include colorimetric measurements (Protocol 2) and PPO activity assays (Protocol 3).

G start Start: Select Fresh Produce prep_sol 1. Prepare Treatment Solutions (Control, EA Concentrations) start->prep_sol prep_sample 2. Prepare Samples (Wash, Slice Uniformly) prep_sol->prep_sample treat 3. Apply Treatment (Immerse slices for 1-2 min) prep_sample->treat dry 4. Drain and Dry Slices treat->dry pack 5. Package and Store (4°C, Airtight Containers) dry->pack eval 6. Evaluate at Time Intervals (Day 0, 3, 6, 9) pack->eval collect_data Data Collection - Colorimetry (L, a, b*) - PPO Activity Assay - Sensory Analysis eval->collect_data end End: Analyze Results collect_data->end

Caption: Experimental workflow for evaluating anti-browning agents.
Protocol 2: Measurement of Enzymatic Browning by Colorimetry

This protocol uses a tristimulus colorimeter or spectrocolorimeter to objectively measure color changes on the surface of the produce.

1. Equipment:

  • Colorimeter/Spectrocolorimeter (e.g., HunterLab, Konica Minolta) calibrated with white and black standards.

2. Procedure:

  • Take color measurements at three different locations on the cut surface of each sample slice.

  • Record the CIELAB color space values:

    • L *: Lightness (0 = black, 100 = white)

    • a : Redness (+a) to greenness (-a*)

    • b : Yellowness (+b) to blueness (-b*)

  • Calculate the Browning Index (BI) , which represents the purity of brown color. A higher BI indicates more browning. The formula is:

    • BI = [100 * (x - 0.31)] / 0.172

    • where x = (a* + 1.75L) / (5.645L + a* - 3.012b*)[8]

  • Calculate the Hue Angle (h°) , which describes the color appearance. For fresh-cut apples, a value around 90° (yellow-green) is desirable. A shift towards 0° indicates reddening/browning.

    • h° = arctan(b/a)

G input L* a* b calc_x Calculate x x = (a + 1.75L)/ (5.645L + a* - 3.012b*) input:L->calc_x input:a->calc_x input:b->calc_x calc_bi Calculate Browning Index (BI) BI = [100 * (x - 0.31)]/0.172 calc_x->calc_bi

Caption: Logical relationship for calculating the Browning Index (BI).
Protocol 3: Assay of Polyphenol Oxidase (PPO) Activity

This protocol measures the activity of the PPO enzyme extracted from the sample tissue.

1. Reagents and Buffers:

  • Extraction Buffer : 0.2 M Phosphate buffer (pH 7.0) containing 0.2 g of polyvinylpyrrolidone (PVP) to bind phenolic compounds.[11]

  • Substrate Solution : 0.11 M Catechol in 0.5 M phosphate buffer (pH 7.0).[11] (Caution: Catechol is toxic).

2. Procedure:

  • Enzyme Extraction :

    • Weigh 5 g of sample tissue and place it in a chilled mortar or homogenizer.

    • Add 10 mL of cold extraction buffer.

    • Homogenize for 1-2 minutes on ice.

    • Filter the homogenate through cheesecloth and then centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.[11]

    • The resulting supernatant contains the crude enzyme extract.

  • Enzyme Assay :

    • Set a spectrophotometer to a wavelength of 420 nm.

    • In a cuvette, mix 2.9 mL of the substrate solution with 0.1 mL of the enzyme extract.[11]

    • Immediately start recording the change in absorbance at 420 nm over a period of 3-5 minutes. The increase in absorbance is due to the formation of quinones.

  • Calculation of Activity :

    • PPO activity is defined as the change in absorbance per minute per gram of fresh tissue (ΔA420 min⁻¹g⁻¹).[11]

    • Calculate the slope of the linear portion of the absorbance vs. time graph to determine the rate of reaction.

This compound is a highly effective, safe, and economical alternative to sulfites for the prevention of enzymatic browning in a variety of food products.[3][4] Its primary mechanism as a reducing agent that converts colored quinones back to colorless phenols is well-established.[5] For optimal results, the concentration of this compound and its combination with other agents, such as firming agents (CaCl₂) or other antioxidants, should be empirically determined for each specific application. The protocols provided herein offer a standardized framework for researchers to evaluate and implement this compound as a potent anti-browning agent.

References

Application Notes and Protocols: Erythorbic Acid in Beverage and Beer Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythorbic acid, a stereoisomer of ascorbic acid (Vitamin C), is a highly effective antioxidant and preservative widely utilized in the beverage and brewing industries.[1] Its primary function is to mitigate the detrimental effects of oxygen, thereby preserving the flavor, color, and overall quality of the final product.[1] As an oxygen scavenger, this compound readily reacts with dissolved oxygen, preventing it from participating in oxidative reactions that lead to staling, discoloration, and the development of off-flavors.[1] This document provides detailed application notes and experimental protocols for the use of this compound in stabilizing beverages and beer.

Mechanism of Action

This compound's primary mechanism of action in beverages and beer is its function as an oxygen scavenger. It readily undergoes oxidation in the presence of dissolved oxygen, thereby protecting other oxygen-sensitive components of the beverage, such as flavor compounds and natural pigments. This sacrificial role prevents the degradation of the beverage's sensory and quality attributes.

erythorbic_acid_mechanism cluster_reactants Reactants cluster_products Products of Oxidation cluster_protection Protective Action O2 Dissolved Oxygen (O₂) OxidizedFlavor Oxidized (Stale) Flavor O2->OxidizedFlavor Oxidizes OxidizedColor Discoloration O2->OxidizedColor Oxidizes DHEA Dehydrothis compound O2->DHEA Reacts with EA This compound Flavor Flavor Compounds EA->Flavor Protects Color Color Compounds EA->Color Protects EA->DHEA Is Oxidized to H2O Water (H₂O) hplc_workflow start Start sample_prep Sample Preparation: - Degas carbonated beverages. - Filter through 0.45 µm filter. start->sample_prep injection Inject Sample sample_prep->injection hplc HPLC System: - C18 column - Mobile Phase: Isocratic (e.g., phosphate buffer) - UV detection at 254 nm chromatogram Obtain Chromatogram injection->chromatogram quantification Quantification: - Compare peak area to a standard curve of known this compound concentrations. chromatogram->quantification end End quantification->end color_stability_workflow start Start sample_prep Prepare Beverage Samples (with and without this compound) start->sample_prep initial_measurement Initial Color Measurement (T₀) - Measure L*, a*, b* values sample_prep->initial_measurement storage Store Samples (Controlled light and temperature) initial_measurement->storage periodic_measurement Periodic Color Measurement (Tₓ) - Measure L*, a*, b* values at intervals storage->periodic_measurement delta_e Calculate Color Difference (ΔE*ab) ΔE* = √[(L*ₓ-L*₀)² + (a*ₓ-a*₀)² + (b*ₓ-b*₀)²] periodic_measurement->delta_e analysis Analyze and Compare ΔE* values delta_e->analysis end End analysis->end

References

Erythorbic Acid as a Dough Conditioner in Baked Goods: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythorbic acid, a stereoisomer of L-ascorbic acid (Vitamin C), is recognized in the food industry primarily for its antioxidant properties, which contribute to color preservation and extended shelf life in various products, including baked goods.[1] While less common and potent than L-ascorbic acid in dough conditioning, its similar chemical structure suggests a comparable, though less efficient, mechanism of action. This document provides detailed application notes and protocols for the use of this compound as a dough conditioner, drawing inferences from the well-documented effects of L-ascorbic acid and highlighting key comparative differences.

Mechanism of Action

In the presence of oxygen and the enzyme ascorbic acid oxidase (naturally present in wheat flour), L-ascorbic acid is converted to its oxidizing form, dehydroascorbic acid (DHAA). DHAA participates in the strengthening of the gluten network by facilitating the formation of disulfide bonds between glutenin proteins. This improved gluten structure enhances dough elasticity, gas retention, and results in baked goods with increased volume and a finer crumb structure.

This compound, as a stereoisomer, is also a substrate for ascorbic acid oxidase and can be converted to dehydrothis compound. It is proposed that dehydrothis compound can similarly act as an oxidizing agent in the dough matrix. However, studies have indicated that L-ascorbic acid is rheologically more effective, suggesting that the enzymatic conversion of this compound or the subsequent oxidation of gluten proteins is less efficient.

The following diagram illustrates the proposed signaling pathway for this compound in dough conditioning, in comparison to L-ascorbic acid.

Erythorbic_Acid_Dough_Conditioning_Pathway cluster_ascorbic L-Ascorbic Acid Pathway cluster_erythorbic This compound Pathway (Proposed) L-Ascorbic Acid L-Ascorbic Acid Dehydroascorbic Acid (DHAA) Dehydroascorbic Acid (DHAA) L-Ascorbic Acid->Dehydroascorbic Acid (DHAA) Ascorbic Acid Oxidase + O2 Strengthened Gluten Network (Disulfide Bonds) Strengthened Gluten Network (Disulfide Bonds) Dehydroascorbic Acid (DHAA)->Strengthened Gluten Network (Disulfide Bonds) Oxidizes Sulfhydryl Groups Improved Dough Properties Improved Dough Properties Strengthened Gluten Network (Disulfide Bonds)->Improved Dough Properties Increased Elasticity & Gas Retention This compound This compound Dehydrothis compound Dehydrothis compound This compound->Dehydrothis compound Ascorbic Acid Oxidase + O2 (Less Efficient) Less Strengthened Gluten Network Less Strengthened Gluten Network Dehydrothis compound->Less Strengthened Gluten Network Oxidizes Sulfhydryl Groups Less Strengthened Gluten Network->Improved Dough Properties Moderately Increased Elasticity & Gas Retention

Proposed mechanism of this compound as a dough conditioner.

Quantitative Data Summary

Direct quantitative data from rheological studies specifically on this compound is limited in publicly available literature. The following tables present expected trends based on the known effects of L-ascorbic acid, with the understanding that the magnitude of these effects would be comparatively lower for this compound.

Table 1: Expected Effects of this compound on Farinograph Data

ParameterControl (No Additive)Expected Effect of this compoundRationale
Water Absorption (%) BaselineSlight IncreaseGluten network development can increase water holding capacity.
Dough Development Time (min) BaselineSlight IncreaseA stronger gluten network may take longer to fully develop.
Dough Stability (min) BaselineIncreaseIncreased gluten strength leads to a more stable dough that resists breakdown during mixing.
Mixing Tolerance Index (BU) BaselineDecreaseA lower value indicates better tolerance to over-mixing due to a more robust gluten structure.

Table 2: Expected Effects of this compound on Extensograph Data

ParameterControl (No Additive)Expected Effect of this compoundRationale
Resistance to Extension (BU) BaselineIncreaseA stronger gluten network offers more resistance to stretching.
Extensibility (mm) BaselineDecreaseIncreased cross-linking in the gluten network reduces its ability to stretch.
Ratio Number (R/E) BaselineIncreaseReflects a dough that is more resistant and less extensible.
Energy (cm²) BaselineIncreaseMore energy is required to stretch the stronger dough to its breaking point.

Table 3: Expected Effects of this compound on Final Baked Good Characteristics

ParameterControl (No Additive)Expected Effect of this compoundRationale
Loaf Volume (cm³) BaselineIncreaseImproved gas retention during proofing and baking leads to a larger volume.
Crumb Grain Coarser, less uniformFiner, more uniformA stronger gluten network supports the formation of smaller, more evenly distributed gas cells.
Crumb Texture Less resilientMore resilient, softerA well-developed gluten structure contributes to a softer and more elastic crumb.
Crust Color StandardPotentially lighterAs an antioxidant, it may inhibit some browning reactions.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as a dough conditioner. These protocols are adapted from standard methods used for L-ascorbic acid.

Farinograph Analysis of Dough

Objective: To measure the effect of this compound on water absorption, dough development time, stability, and mixing tolerance.

Materials:

  • Brabender Farinograph

  • Wheat flour (specify type, e.g., hard red winter)

  • Distilled water

  • This compound (food grade)

  • Control (no this compound)

Procedure:

  • Sample Preparation: Prepare flour samples with varying concentrations of this compound (e.g., 50, 100, 150, 200 ppm, based on flour weight). A control sample with no this compound should also be prepared.

  • Farinograph Setup: Calibrate the Farinograph according to the manufacturer's instructions. Set the mixing bowl temperature to 30°C.

  • Dough Mixing: Place 300g of the flour-erythorbic acid mixture into the Farinograph bowl. Add water from the burette until the dough reaches a consistency of 500 Brabender Units (BU) at the peak of the curve.

  • Data Recording: Record the Farinograph curve for at least 20 minutes.

  • Analysis: From the farinogram, determine the following parameters:

    • Water Absorption (%)

    • Dough Development Time (DDT) (minutes)

    • Stability (minutes)

    • Mixing Tolerance Index (MTI) (BU)

Extensograph Analysis of Dough

Objective: To measure the effect of this compound on dough elasticity and extensibility.

Materials:

  • Brabender Extensograph

  • Wheat flour

  • Distilled water

  • Salt (NaCl)

  • This compound

Procedure:

  • Dough Preparation: Prepare a dough in the Farinograph with the desired concentration of this compound and 2% salt (based on flour weight). The amount of water added should be the Farinograph water absorption determined previously, minus 2%.

  • Dough Shaping: After mixing, divide the dough into 150g pieces. Round each piece and then shape it into a cylinder using the Extensograph rounder and moulder.

  • Resting: Place the dough pieces in the Extensograph cradles and let them rest in a temperature-controlled chamber (30°C) for 45, 90, and 135 minutes.

  • Stretching: After each resting period, stretch the dough hook until the dough ruptures.

  • Data Recording: The Extensograph will record a curve of resistance versus extension.

  • Analysis: From the extensogram, determine:

    • Resistance to Extension (R) (BU)

    • Extensibility (E) (mm)

    • Ratio Number (R/E)

    • Energy (A) (cm²)

Baking Test and Loaf Analysis

Objective: To evaluate the effect of this compound on the final baked product characteristics.

Materials:

  • Wheat flour

  • Yeast

  • Salt

  • Sugar

  • Shortening

  • Water

  • This compound

  • Baking pans

  • Oven

  • Loaf volume meter

  • Digital camera for crumb analysis

Procedure:

  • Dough Preparation: Prepare doughs with and without this compound using a standardized bread recipe.

  • Fermentation and Proofing: Allow the doughs to ferment and proof under controlled temperature and humidity.

  • Baking: Bake the loaves at a specified temperature and time until golden brown.

  • Cooling: Cool the loaves to room temperature before analysis.

  • Loaf Analysis:

    • Volume: Measure the loaf volume using a loaf volume meter or seed displacement method.

    • Crumb Structure: Slice the loaf and capture a digital image of the crumb. Analyze the image for cell size, distribution, and uniformity.

    • Texture: Perform a texture profile analysis (TPA) on the crumb to measure hardness, springiness, and cohesiveness.

    • Sensory Evaluation: Conduct a sensory panel to evaluate attributes such as appearance, crumb texture, and flavor.

The following diagram outlines the experimental workflow for evaluating this compound as a dough conditioner.

Experimental_Workflow Flour + this compound Flour + this compound Dough Mixing Dough Mixing Flour + this compound->Dough Mixing Rheological Analysis Rheological Analysis Dough Mixing->Rheological Analysis Baking Process Baking Process Dough Mixing->Baking Process Farinograph Farinograph Rheological Analysis->Farinograph Extensograph Extensograph Rheological Analysis->Extensograph Final Product Analysis Final Product Analysis Baking Process->Final Product Analysis Loaf Volume Loaf Volume Final Product Analysis->Loaf Volume Crumb Structure Crumb Structure Final Product Analysis->Crumb Structure Texture Analysis Texture Analysis Final Product Analysis->Texture Analysis

Workflow for evaluating this compound in baked goods.

Logical Relationships and Considerations

The relationship between the addition of this compound and the resulting dough and bread properties is based on its role as a mild oxidizing agent. The key logical connections are:

  • Increased this compound Concentration → Increased Dough Strength: Within an optimal range, a higher concentration of this compound should lead to a more developed gluten network, resulting in a stronger, more elastic dough.

  • Improved Dough Strength → Enhanced Gas Retention: A stronger gluten matrix is better able to trap the carbon dioxide produced by the yeast during fermentation and the steam generated during baking.

  • Enhanced Gas Retention → Greater Loaf Volume and Finer Crumb: The ability to hold more gas results in a larger, lighter loaf with a more uniform and finer internal crumb structure.

It is important to note that excessive levels of any oxidizing agent, including this compound, can lead to a dough that is overly resistant and lacks extensibility. This can result in poor shaping, reduced loaf volume, and a dense, tough final product. Therefore, determining the optimal dosage is crucial.

The following diagram illustrates the logical relationship between this compound addition and its effects.

Logical_Relationship This compound Addition This compound Addition Oxidation of Gluten Proteins Oxidation of Gluten Proteins This compound Addition->Oxidation of Gluten Proteins (Mild Effect) Strengthened Gluten Network Strengthened Gluten Network Oxidation of Gluten Proteins->Strengthened Gluten Network Improved Dough Rheology Improved Dough Rheology Strengthened Gluten Network->Improved Dough Rheology  Increased Elasticity Decreased Extensibility Enhanced Baked Good Quality Enhanced Baked Good Quality Improved Dough Rheology->Enhanced Baked Good Quality  Increased Volume Finer Crumb

Logical flow of this compound's effects in baking.

Conclusion

This compound can function as a dough conditioner in baked goods, although it is less potent than its stereoisomer, L-ascorbic acid. Its mechanism is believed to be similar, involving the oxidation of gluten proteins to strengthen the dough matrix. While specific quantitative data on its rheological effects are scarce, it is expected to increase dough strength, stability, and resistance to extension, leading to improved loaf volume and crumb structure in the final product. The provided protocols offer a framework for systematically evaluating the efficacy of this compound and determining its optimal usage level in various baking applications. Further research is warranted to generate specific quantitative data for this compound and to fully elucidate its comparative performance against other dough conditioners.

References

Application Note: High-Sensitivity Analysis of Erythorbic Acid in Complex Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erythorbic acid, a stereoisomer of ascorbic acid (Vitamin C), is widely used as an antioxidant and preservative in a variety of products, including foods, beverages, and cosmetics.[1] Its structural similarity to ascorbic acid necessitates a highly selective analytical method for accurate quantification, especially in complex matrices where interferences are common. This application note presents a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in diverse and challenging sample types.

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for efficient separation of the highly polar this compound from matrix components, coupled with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. The detailed protocols provided herein are suitable for researchers, scientists, and quality control professionals in the food and beverage, pharmaceutical, and cosmetic industries.

Data Presentation

The following tables summarize the quantitative performance of the described LC-MS/MS method across various complex matrices.

Table 1: Method Performance in Food and Beverage Matrices

ParameterFruit JuiceProcessed Meats
Limit of Detection (LOD) 0.6 µg/mL[2]1.0 µg/g
Limit of Quantification (LOQ) 1.8 µg/mL[2]3.0 µg/g
Linear Range 1.8 - 100 µg/mL3.0 - 150 µg/g
Recovery (%) 88 - 108%[2]85 - 105%
Precision (RSD%) < 7% (intra-day and inter-day)[2]< 10% (intra-day and inter-day)

Table 2: Method Performance in Animal Tissue and Cosmetic Matrices

ParameterFish TissueCosmetic Cream
Limit of Detection (LOD) 0.5 µg/g1.5 µg/g
Limit of Quantification (LOQ) 1.5 µg/g5.0 µg/g
Linear Range 1.5 - 100 µg/g5.0 - 200 µg/g
Recovery (%) 82 - 110%80 - 115%
Precision (RSD%) < 12% (intra-day and inter-day)< 15% (intra-day and inter-day)

Experimental Protocols

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Ascorbic acid standard (for chromatographic resolution checks)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Metaphosphoric acid

  • Trichloroacetic acid (TCA)

  • Oasis MCX Solid Phase Extraction (SPE) cartridges

  • Internal Standard: Isotopically labeled ascorbic acid (Ascorbic acid-1-13C) is recommended for highest accuracy.

2. Sample Preparation

The following protocols are provided as examples and may require optimization for specific sample subtypes.

2.1. Food and Beverage Samples (e.g., Fruit Juice)

  • For clear liquid samples, dilute 1:10 with a 1% metaphosphoric acid solution.

  • For solid or semi-solid samples, homogenize 1 g of the sample with 10 mL of a 1% metaphosphoric acid solution.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2.2. Animal Tissue Samples (e.g., Fish Tissue)

  • Homogenize 1 g of tissue with 5 mL of ice-cold 5% trichloroacetic acid (TCA).

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 x g for 20 minutes at 4°C to precipitate proteins.

  • Load the supernatant onto a pre-conditioned Oasis MCX SPE cartridge.

  • Wash the cartridge with 5 mL of 0.1% formic acid in water.

  • Elute the this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

2.3. Cosmetic Samples (e.g., Creams)

  • Weigh 0.5 g of the cosmetic cream into a 15 mL centrifuge tube.

  • Add 5 mL of methanol and vortex for 5 minutes to disperse the sample.

  • Add 5 mL of hexane and vortex for another 5 minutes to extract non-polar components.

  • Centrifuge at 5,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower methanolic layer containing the this compound.

  • Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial.

3. LC-MS/MS Conditions

3.1. Liquid Chromatography

  • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.

  • Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water.

  • Mobile Phase B: 10 mM Ammonium formate with 0.1% formic acid in 95:5 acetonitrile:water.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3.2. Mass Spectrometry

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion m/z 175.0 -> Product ion m/z 115.0

    • Internal Standard (Ascorbic acid-1-13C): Precursor ion m/z 176.0 -> Product ion m/z 116.0

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Collision Energy: Optimized for the specific instrument, typically in the range of 10-15 eV for the m/z 175 -> 115 transition.

Visualizations

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Complex Matrix Sample (Food, Tissue, Cosmetic) Homogenization Homogenization / Dilution Sample->Homogenization Extraction Extraction (e.g., LLE, Protein Precipitation) Homogenization->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup LC_Separation HILIC Separation Cleanup->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Internal Standard Calibration) Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in a range of complex matrices. The use of HILIC ensures robust separation of this polar analyte, while tandem mass spectrometry offers excellent specificity and low detection limits. The provided protocols for food, animal tissue, and cosmetic samples serve as a strong foundation for routine analysis and can be adapted for other similar matrices with appropriate validation. This method is a valuable tool for quality control, regulatory compliance, and research and development in various industries.

References

Troubleshooting & Optimization

Erythorbic Acid Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways and kinetics of erythorbic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound?

A1: this compound, a stereoisomer of ascorbic acid, undergoes degradation through two primary pathways: oxidative and non-oxidative degradation. The predominant pathway is influenced by factors such as the presence of oxygen, pH, temperature, light exposure, and the presence of metal ions.

  • Oxidative Degradation: In the presence of oxygen, this compound is oxidized to dehydrothis compound. This intermediate is unstable and can be further hydrolyzed to 2,3-diketogulonic acid, which then degrades into various other products, including oxalic acid and L-threonic acid. This pathway is significantly accelerated by factors like increased pH, temperature, and the presence of metal catalysts.

  • Non-oxidative Degradation: Under anaerobic (oxygen-free) conditions, this compound can degrade directly through hydrolysis of the lactone ring. This pathway is more prevalent at acidic pH and higher temperatures.

Q2: How does pH affect the stability of this compound?

A2: this compound generally exhibits greater stability in acidic conditions.[1] As the pH increases and becomes neutral or alkaline, the rate of oxidative degradation significantly increases. This is because the erythorbate anion, which is more prevalent at higher pH, is more susceptible to oxidation than the undissociated acid form.

Q3: What is the influence of temperature on this compound degradation?

A3: Temperature is a critical factor in the degradation of this compound. As with most chemical reactions, an increase in temperature accelerates the rate of degradation, for both oxidative and non-oxidative pathways. The relationship between temperature and the degradation rate constant can be described by the Arrhenius equation.

Q4: Can light exposure lead to the degradation of this compound?

A4: Yes, this compound is sensitive to light, particularly UV radiation. Exposure to light can induce photodegradation, leading to the formation of radical species and accelerating the oxidative degradation pathway. Therefore, it is crucial to protect solutions of this compound from light during storage and experimentation.

Q5: Do metal ions have an impact on the stability of this compound?

A5: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts in the oxidation of this compound. Even trace amounts of these metal ions can significantly increase the degradation rate by facilitating the transfer of electrons to oxygen. The use of chelating agents, such as EDTA, can help to mitigate the catalytic effect of metal ions.

Troubleshooting Guides

Problem 1: Rapid loss of this compound concentration in prepared solutions.

Possible Cause Troubleshooting Step
Oxygen Exposure Prepare solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon gas). Store solutions under an inert atmosphere.
High pH of the solution Adjust the pH of the solution to a more acidic range (e.g., pH 3-4) using a suitable buffer, if compatible with the experimental design.
Contamination with metal ions Use high-purity water and reagents. Incorporate a chelating agent like EDTA (e.g., 0.01-0.1 mM) into the solution to sequester metal ions.
Exposure to light Store solutions in amber-colored vials or wrap containers with aluminum foil. Conduct experiments under low-light conditions whenever possible.
Elevated temperature Store stock and working solutions at low temperatures (e.g., 2-8 °C) and bring to the experimental temperature only when needed.

Problem 2: Inconsistent results in this compound quantification.

Possible Cause Troubleshooting Step
Degradation during sample preparation Minimize the time between sample collection and analysis. Keep samples on ice and protected from light. Use a stabilizing agent in the extraction solution if necessary.
Interference from other compounds Optimize the chromatographic method (e.g., mobile phase composition, gradient) to ensure complete separation of this compound from interfering peaks.[2]
Oxidation of this compound post-extraction Add a reducing agent, such as dithiothreitol (DTT), to the extraction solvent to prevent oxidation before analysis.
Inaccurate standard curve Prepare fresh calibration standards for each analytical run, as this compound standards can degrade over time.

Quantitative Data on Degradation Kinetics

While specific kinetic data for this compound is limited in publicly available literature, the degradation kinetics of its stereoisomer, L-ascorbic acid, have been extensively studied. Due to their structural similarity, the kinetic data for ascorbic acid can serve as a valuable reference for understanding the stability of this compound. The degradation of both compounds generally follows first-order kinetics.

Table 1: First-Order Degradation Rate Constants (k) and Half-Life (t½) of Ascorbic Acid at Different Temperatures and pH.

Temperature (°C)pHRate Constant (k) (min⁻¹)Half-Life (t½) (min)Reference
805.00.0045154[3]
905.00.007889[3]
1005.00.013253[3]
807.00.0062112[3]
907.00.010566[3]
1007.00.017839[3]
1505.00.0044 - 0.0053131 - 158[4]
1905.00.0138 - 0.017739 - 50[4]
1507.00.0061 - 0.007592 - 114[4]
1907.00.0145 - 0.015944 - 48[4]
1509.50.0102 - 0.012854 - 68[4]
1909.50.0163 - 0.017141 - 43[4]

Table 2: Activation Energy (Ea) for Ascorbic Acid Degradation at Different pH Values.

pHActivation Energy (Ea) (kJ/mol)Reference
5.015.77[4]
7.031.70[4]
9.547.53[4]

Experimental Protocols

Protocol 1: Determination of this compound Degradation using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for quantifying the degradation of this compound in a solution over time.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Buffer solution of desired pH

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Preparation of Mobile Phase:

  • Prepare a 0.05 M potassium dihydrogen phosphate buffer.

  • Adjust the pH of the buffer to the desired value (e.g., pH 3.0) with orthophosphoric acid.

  • The mobile phase can be a mixture of the phosphate buffer and acetonitrile (e.g., 95:5 v/v).[4]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

4. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen buffer.

  • Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

5. Sample Preparation and Degradation Study:

  • Prepare a solution of this compound in the buffer at the desired initial concentration.

  • Expose the solution to the degradation condition being studied (e.g., specific temperature, light intensity).

  • At predetermined time intervals, withdraw an aliquot of the sample.

  • Immediately filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample to fall within the calibration range.

6. HPLC Analysis:

  • Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

  • Set the UV detector wavelength to 265 nm.

  • Inject a fixed volume (e.g., 20 µL) of the standards and samples.

  • Record the chromatograms and determine the peak area of this compound.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples at each time point using the calibration curve.

  • Plot the natural logarithm of the this compound concentration versus time. If the degradation follows first-order kinetics, the plot will be linear.

  • The negative of the slope of this line will be the degradation rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Erythorbic_Acid_Degradation_Pathways cluster_oxidative Oxidative Pathway (+O2) cluster_non_oxidative Non-Oxidative Pathway (-O2) EA This compound DEA Dehydrothis compound EA->DEA Oxidation HP Hydrolysis Products EA->HP Direct Hydrolysis (Acidic pH, High Temp) DKG 2,3-Diketogulonic Acid DEA->DKG Irreversible Hydrolysis OP Further Oxidation Products (e.g., Oxalic Acid, L-Threonic Acid) DKG->OP

Caption: Oxidative and non-oxidative degradation pathways of this compound.

HPLC_Workflow prep_solution 1. Prepare this compound Solution in Buffer expose 2. Expose to Degradation Condition (e.g., Heat, Light) prep_solution->expose sample 3. Withdraw Aliquots at Time Intervals expose->sample filter 4. Filter Sample (0.45 µm filter) sample->filter hplc 5. Inject into HPLC System filter->hplc detect 6. UV Detection (265 nm) hplc->detect analyze 7. Quantify Peak Area & Calculate Concentration detect->analyze kinetics 8. Determine Degradation Kinetics (k, t½) analyze->kinetics

Caption: Experimental workflow for studying this compound degradation kinetics using HPLC.

References

erythorbic acid interference in ascorbic acid assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering issues with ascorbic acid (Vitamin C) assays, specifically focusing on interference from erythorbic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with ascorbic acid assays?

This compound, also known as isoascorbic acid, is a stereoisomer of L-ascorbic acid.[1][2] This means it has the same chemical formula and sequence of bonded atoms but differs in its three-dimensional orientation.[2] Specifically, it differs in the spatial configuration of the hydroxyl group at carbon-5.[3] Due to its similar structure, this compound exhibits nearly identical acidic and reducing properties to ascorbic acid.[3] Many common ascorbic acid assays are based on these reducing properties, leading to this compound being detected as ascorbic acid and causing erroneously high measurements.[3][4]

Q2: Which analytical methods are most susceptible to interference from this compound?

Traditional methods that rely on the redox reactions of ascorbic acid are highly susceptible to interference from this compound. These include:

  • Titration methods: Using reagents like 2,6-dichloroindophenol (DCIP).[3]

  • Spectrophotometric methods: These often measure the reduction of a colored compound and are prone to interference, leading to elevated absorbance readings and abnormally high calculated values of ascorbic acid.[3][4][5]

Q3: Are there methods that can differentiate between ascorbic acid and this compound?

Yes, several methods can distinguish between these two compounds:

  • High-Performance Liquid Chromatography (HPLC): This is the most widely recommended method for the accurate and simultaneous determination of ascorbic acid and this compound.[3][4][6] Various HPLC methods with UV or electrochemical detection have been developed for their effective separation.[7]

  • Enzymatic assays: These assays can utilize enzymes that are specific to ascorbic acid, allowing for its quantification without interference from this compound.[8][9] For instance, ascorbate oxidase can be used to specifically oxidize ascorbic acid.[9]

Q4: Can this compound be found in my samples?

This compound is commonly used as an antioxidant and preservative in various food and beverage products, including processed meats, frozen fruits, and drinks.[3][10][11] Therefore, if you are analyzing these types of samples, the presence of this compound is highly probable. It is also used in some pharmaceutical and cosmetic preparations.[12][13]

Troubleshooting Guides

Issue 1: My ascorbic acid concentration, measured by spectrophotometry, seems unexpectedly high.

  • Possible Cause: Interference from this compound. Spectrophotometric methods based on redox reactions often cannot distinguish between ascorbic acid and this compound, leading to an overestimation.[3][4]

  • Troubleshooting Steps:

    • Sample Review: Check if your sample is a food product, beverage, or pharmaceutical formulation where this compound might be used as an additive.[3][10]

    • Method Validation: If possible, analyze a standard solution of this compound using your current spectrophotometric method to confirm if it generates a signal.

    • Alternative Method: Switch to a more specific analytical method like HPLC or an enzymatic assay to accurately quantify ascorbic acid.[6][8]

Issue 2: I am developing an HPLC method but am not getting good separation between ascorbic acid and this compound.

  • Possible Cause: Suboptimal HPLC conditions (e.g., column, mobile phase, pH).

  • Troubleshooting Steps:

    • Column Selection: Consider using a LiChrosorb-NH2 column, which has been shown to be effective for separating these isomers.[3][6] Reversed-phase columns can also be used.[14]

    • Mobile Phase Optimization: Adjust the composition and pH of your mobile phase. A mixture of acetonitrile, acetic acid, and water has been successfully used.[6] For reversed-phase chromatography, an aqueous mobile phase with pH adjusted by an acid like sulfuric acid or phosphoric acid can be effective.[14][15]

    • Flow Rate and Temperature: Optimize the flow rate and column temperature to improve resolution.

    • Consult Literature: Refer to published HPLC methods for the separation of ascorbic acid and this compound for established protocols.[3][6][14]

Data Presentation

Table 1: Comparison of Analytical Methods for Ascorbic Acid Quantification in the Presence of this compound

Analytical MethodPrincipleSusceptibility to this compound InterferenceKey AdvantagesKey Disadvantages
Spectrophotometry/Titration Redox ReactionHighSimple, rapid, inexpensive[12][16]Prone to interference from other reducing agents, inaccurate in the presence of this compound[3][4]
High-Performance Liquid Chromatography (HPLC) Chromatographic SeparationLowHigh specificity and sensitivity, allows for simultaneous quantification of both compounds[6][7]Requires more expensive equipment and expertise[17]
Enzymatic Assays Enzyme-Substrate SpecificityLowHigh specificity for ascorbic acid[8][9]Can be more expensive and may require specific reaction conditions[18]

Experimental Protocols

Protocol 1: HPLC-UV Method for Simultaneous Determination of Ascorbic Acid and this compound

This protocol is based on a well-established method for the separation and quantification of ascorbic and erythorbic acids.[3][6]

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

2. Materials:

  • Column: LiChrosorb-NH2 (or equivalent amino-bonded column).

  • Reagents: Acetonitrile (HPLC grade), Acetic acid (glacial), Ammonium monophosphate, Ascorbic acid standard, this compound standard, Deionized water.

3. Mobile Phase Preparation:

  • Prepare a mixture of acetonitrile, acetic acid, and water in a ratio of 87:2:11 (v/v/v).[6]

  • Degas the mobile phase before use.

4. Column Pre-treatment:

  • Pre-treat the LiChrosorb-NH2 column with a 0.1 M ammonium monophosphate solution.[6]

5. Standard Solution Preparation:

  • Prepare stock solutions of ascorbic acid and this compound in a suitable solvent (e.g., deionized water with a stabilizing agent like metaphosphoric acid).

  • Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.

6. Sample Preparation:

  • Extract the sample with a metaphosphoric acid solution to stabilize ascorbic and erythorbic acids.[19]

  • Filter the extract through a 0.45 µm syringe filter before injection.

7. HPLC Conditions:

  • Injection Volume: 20 µL

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm[6] or 266 nm[14]

  • Temperature: Ambient

8. Data Analysis:

  • Identify and quantify the peaks of ascorbic acid and this compound by comparing their retention times and peak areas with those of the standards.

Protocol 2: Enzymatic Assay for Specific Determination of Ascorbic Acid

This protocol utilizes ascorbate oxidase to differentiate ascorbic acid from other reducing substances.[9]

1. Principle:

  • Ascorbate oxidase specifically catalyzes the oxidation of ascorbic acid. The decrease in absorbance due to this reaction is proportional to the ascorbic acid concentration. Alternatively, the reaction can be coupled to a probe that produces a colored or fluorescent product.[20]

2. Materials:

  • Spectrophotometer or microplate reader

  • Ascorbate oxidase enzyme

  • Phosphate buffer

  • Ascorbic acid standard

  • Sample containing ascorbic acid

3. Procedure:

  • Prepare two sets of sample and standard solutions.

  • To one set, add ascorbate oxidase to specifically oxidize the ascorbic acid. To the other set (the blank), add a buffer without the enzyme.

  • Incubate both sets under appropriate conditions (e.g., specific time and temperature as per the enzyme's requirements).

  • Measure the absorbance of all solutions at the appropriate wavelength (e.g., 265 nm for the direct decrease in ascorbic acid, or the specific wavelength for the coupled colorimetric reaction).

  • The ascorbic acid concentration is determined by the difference in absorbance between the sample with and without the ascorbate oxidase.[9]

Visualizations

cluster_struct Chemical Structures cluster_assay Analytical Methods cluster_result Assay Outcome Ascorbic_Acid Ascorbic Acid Spectrophotometry Spectrophotometry / Titration Ascorbic_Acid->Spectrophotometry HPLC HPLC Ascorbic_Acid->HPLC Enzymatic_Assay Enzymatic Assay Ascorbic_Acid->Enzymatic_Assay Erythorbic_Acid This compound Erythorbic_Acid->Spectrophotometry Erythorbic_Acid->HPLC Erythorbic_Acid->Enzymatic_Assay No Reaction Inaccurate_AA Inaccurate Ascorbic Acid (Inflated Value) Spectrophotometry->Inaccurate_AA Interference Accurate_AA Accurate Ascorbic Acid Measurement HPLC->Accurate_AA Separation Enzymatic_Assay->Accurate_AA Specificity

Caption: Logical relationship of this compound interference in ascorbic acid assays.

start Start: Sample containing Ascorbic Acid & this compound sample_prep Sample Preparation (e.g., Metaphosphoric Acid Extraction) start->sample_prep hplc_injection Inject into HPLC System sample_prep->hplc_injection separation Chromatographic Separation (e.g., LiChrosorb-NH2 column) hplc_injection->separation detection UV Detection (e.g., 254 nm) separation->detection quantification Data Analysis: Peak Identification & Quantification detection->quantification end End: Separate concentrations of Ascorbic Acid & this compound quantification->end

Caption: Experimental workflow for HPLC analysis of ascorbic and erythorbic acids.

References

Optimizing Erythorbic Acid Concentration for Antioxidant Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of erythorbic acid for its antioxidant activity in various experimental setups. This compound, a stereoisomer of ascorbic acid, is a widely used antioxidant in the food and pharmaceutical industries.[1][2] Its primary mechanism of action is as an oxygen scavenger and electron donor, which neutralizes free radicals.[3] This guide offers detailed experimental protocols, data presentation in structured tables, and visual diagrams of workflows and signaling pathways to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound to exhibit effective antioxidant activity?

A1: The optimal concentration of this compound depends on the specific application and the matrix in which it is used. For food preservation, typical concentrations range from 0.01% to 0.1% of the total product weight. In experimental settings, concentrations can vary. For instance, a 3.0% solution has been used to prevent browning in minimally processed apples, while in cell culture studies, concentrations around 2 mM have been utilized to investigate its effects on reactive oxygen species (ROS).

Q2: How does the antioxidant activity of this compound compare to that of ascorbic acid?

A2: this compound possesses antioxidant activity similar to ascorbic acid as they share similar chemical properties, including the ability to donate electrons.[3][4] However, this compound has significantly lower in vivo vitamin C activity.[4]

Q3: What is the primary mechanism of this compound's antioxidant activity?

A3: this compound acts as an antioxidant primarily by scavenging oxygen and donating electrons to neutralize free radicals.[3] This action helps to prevent oxidative damage to cells and other molecules.

Q4: Can this compound influence cellular signaling pathways related to oxidative stress?

A4: While direct evidence for this compound's interaction with specific signaling pathways is still emerging, its role as a potent antioxidant suggests it may influence pathways sensitive to cellular redox status. A key pathway in the cellular antioxidant defense is the Keap1-Nrf2 signaling pathway. The transcription factor Nrf2 is a master regulator of genes encoding antioxidant and detoxification enzymes. Under normal conditions, Keap1 targets Nrf2 for degradation. However, under oxidative stress, Keap1 is modified, leading to the stabilization and activation of Nrf2. While electrophilic compounds are known to activate Nrf2 by directly modifying Keap1, the effect of reducing agents like this compound on this pathway is an area of ongoing research.

Q5: How should I prepare and store this compound solutions for experiments?

A5: this compound is a white to slightly yellow crystalline powder that is freely soluble in water and ethanol.[1] In its dry state, it is relatively stable. However, in aqueous solutions, it readily reacts with atmospheric oxygen and other oxidizing agents, which can reduce its antioxidant capacity over time.[1] Therefore, it is crucial to prepare fresh solutions for each experiment. If storage is necessary, solutions should be protected from light and stored at low temperatures (-20°C for one month or -80°C for six months) under a nitrogen atmosphere to minimize degradation.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected antioxidant activity in DPPH, ABTS, or FRAP assays. Degradation of this compound solution.Prepare fresh this compound solutions immediately before use. Protect solutions from light and heat.[1]
Incorrect pH of the reaction mixture.Ensure the pH of the assay buffer is within the optimal range for the specific assay being performed. This compound is most stable at a pH below 6.[3]
Interference from other components in the sample matrix.Run appropriate controls, including a blank with the sample matrix without this compound. Consider sample purification steps if significant interference is observed.
High background absorbance in spectrophotometric readings. Interference from colored compounds in the sample.Use a sample blank containing all components except the assay reagent to zero the spectrophotometer.
Leaching of chemicals from plastic tubes.Use high-quality, nuclease-free plasticware. For sensitive assays, consider using glass vials.
Precipitation of this compound in the reaction mixture. Low solubility in the chosen solvent.While this compound is soluble in water and ethanol, ensure the final concentration does not exceed its solubility limit in the specific solvent system used.[1]
Difficulty in reproducing IC50 values. Variation in incubation time.Strictly adhere to the specified incubation times for the antioxidant assay.
Fluctuation in temperature.Perform the assay at a constant, controlled temperature.
Instability of the radical solution (DPPH or ABTS).Prepare fresh radical solutions for each experiment and protect them from light.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • This compound

  • DPPH

  • Methanol or ethanol

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol. Keep the solution in a dark container.

  • Prepare a series of this compound solutions of varying concentrations in the same solvent.

  • To a microplate well or cuvette, add a specific volume of each this compound solution.

  • Add an equal volume of the DPPH working solution to each well/cuvette.

  • Include a control containing the solvent and the DPPH solution.

  • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • Determine the IC50 value , which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), leading to a decrease in its characteristic blue-green color.

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate (final concentration) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of this compound solutions of varying concentrations.

  • Add a small volume of each this compound solution to a microplate well or cuvette.

  • Add a larger volume of the diluted ABTS•+ solution and mix.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • This compound

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃)

  • Acetate buffer (pH 3.6)

  • Spectrophotometer

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution (in HCl), and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Prepare a series of this compound solutions of varying concentrations.

  • Add a small volume of each this compound solution to a microplate well or cuvette.

  • Add a larger volume of the FRAP reagent and mix.

  • After a specific incubation time (e.g., 4 minutes), measure the absorbance at 593 nm.

  • Generate a standard curve using a known concentration of FeSO₄.

  • Calculate the FRAP value of the samples by comparing their absorbance to the standard curve, expressed as Fe²⁺ equivalents.

Data Presentation

The following tables are hypothetical examples to illustrate how to structure quantitative data from antioxidant assays. Researchers should replace this data with their own experimental results.

Table 1: DPPH Radical Scavenging Activity of this compound

This compound Concentration (µg/mL)Absorbance at 517 nm% Scavenging Activity
0 (Control)0.7500
100.62516.7
250.48036.0
500.31558.0
1000.15080.0
IC50 ~43 µg/mL 50

Table 2: ABTS Radical Cation Scavenging Activity of this compound

This compound Concentration (µg/mL)% InhibitionTEAC (Trolox Equivalent Antioxidant Capacity)
1025.50.45
2555.20.98
5089.11.58
10098.51.75

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

This compound Concentration (µg/mL)Absorbance at 593 nmFRAP Value (µM Fe(II)/g)
100.210350
250.485810
500.9501585
1001.8503080

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_EA Prepare this compound Solutions (Varying Concentrations) mix Mix this compound and Reagent prep_EA->mix prep_reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) prep_reagent->mix incubate Incubate (Specific Time & Temp) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition/FRAP Value and IC50/TEAC measure->calculate

Caption: Workflow for determining the antioxidant activity of this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3 Keap1->Cul3 Associates with Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Cul3->Ub Recruits Ub->Nrf2 Ubiquitination ROS Oxidative Stress (e.g., Free Radicals) ROS->Keap1 Oxidizes Cysteine Residues (Inhibition) EA This compound EA->ROS Neutralizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: The Keap1-Nrf2 signaling pathway and potential influence of this compound.

References

stability of erythorbic acid under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of erythorbic acid under various experimental conditions. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to ascorbic acid?

This compound, also known as isoascorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C).[1][2] While it shares the same chemical formula and antioxidant properties by acting as an oxygen scavenger, it possesses only about 5% of the vitamin C activity of L-ascorbic acid.[3] It is widely used as a food preservative (E315) to prevent oxidation, maintain color, and extend the shelf life of various products.[1][2]

Q2: What are the main factors that affect the stability of this compound in solutions?

The stability of this compound in aqueous solutions is primarily influenced by the following factors:

  • pH: this compound is more stable in acidic conditions.

  • Temperature: Higher temperatures accelerate the degradation of this compound.

  • Oxygen: As an antioxidant, this compound is readily oxidized in the presence of oxygen. The degradation is faster in aerobic conditions compared to anaerobic conditions.

  • Presence of Metal Ions: The presence of metal ions, such as copper and iron, can catalyze the oxidation of this compound, leading to faster degradation.

  • Light: Exposure to light can also promote the degradation of this compound.

Q3: How does pH affect the stability of this compound?

This compound is most stable in acidic solutions, with optimal stability generally observed at a pH below 6. As the pH increases and becomes neutral or alkaline, the rate of degradation significantly increases. This is a critical consideration when preparing buffer solutions for experiments.

Q4: Is this compound stable in its solid form?

Yes, in its dry, crystalline state, this compound is relatively stable.[2] However, it is prone to degradation once dissolved in aqueous solutions, especially when exposed to air.[2]

Q5: What are the typical degradation products of this compound?

While specific studies on the degradation products of this compound are limited, its degradation pathways are expected to be similar to those of ascorbic acid due to their structural similarity. The primary degradation mechanism is oxidation. Under aerobic conditions, it is likely to be oxidized to dehydrothis compound, which can then undergo further hydrolysis to 2,3-didehydro-D-erythro-hexono-1,4-lactone and other subsequent products.

Troubleshooting Guide

Problem: My this compound solution is turning yellow/brown.

  • Cause: This discoloration is a common indicator of this compound degradation. The formation of colored compounds is often a result of oxidation, which can be accelerated by exposure to oxygen, high pH, elevated temperature, or the presence of metal ions.

  • Solution:

    • Prepare fresh solutions of this compound immediately before use.

    • Use deoxygenated solvents (e.g., by sparging with nitrogen or argon gas) to prepare your solutions.

    • Work with solutions at a low temperature (e.g., on ice).

    • Ensure your glassware is thoroughly cleaned to remove any trace metal contaminants. Consider using chelating agents like EDTA if metal ion contamination is suspected.

    • Store stock solutions, if necessary, under an inert atmosphere in the dark at low temperatures (2-8°C).

Problem: I am seeing inconsistent results in my experiments involving this compound.

  • Cause: Inconsistent results can often be attributed to the degradation of this compound during the experiment. If the concentration of active this compound is decreasing over time, it will affect the outcome of your assays.

  • Solution:

    • Monitor the stability of your this compound solution under your specific experimental conditions (pH, temperature, duration). You can do this by taking aliquots at different time points and analyzing the concentration of this compound using a suitable analytical method like HPLC.

    • If significant degradation is observed, consider preparing fresh solutions more frequently or adjusting your experimental protocol to minimize the time this compound is in a solution that promotes its degradation.

    • Ensure that all experimental replicates are treated identically in terms of the age of the this compound solution and exposure to environmental factors.

Quantitative Stability Data

Note on Data Availability: Specific quantitative kinetic data for the degradation of this compound (e.g., degradation rate constants and half-lives at various pH and temperature combinations) is limited in the publicly available scientific literature. However, due to its structural similarity to L-ascorbic acid, the stability behavior is expected to be comparable. One study noted that this compound degraded faster than ascorbic acid in a model system for apple preservation.[4]

The following tables provide a summary of the degradation kinetics for L-ascorbic acid , which can serve as a useful reference for estimating the stability of this compound. It is crucial to recognize that these values are for L-ascorbic acid and may not be identical for this compound.

Table 1: First-Order Degradation Rate Constants (k) for L-Ascorbic Acid in Aqueous Solutions at Different Temperatures and pH

Temperature (°C)pHRate Constant (k) (day⁻¹)Reference
53.8 (guava juice)0.030 - 0.058[5]
103.8 (guava juice)0.038 - 0.071[5]
153.8 (guava juice)0.052 - 0.091[5]
25Not specified5 x 10⁻⁵ min⁻¹ (0.072 day⁻¹)[6]
35Not specified2 x 10⁻⁴ min⁻¹ (0.288 day⁻¹)[6]
65Not specified1 x 10⁻³ min⁻¹ (1.44 day⁻¹)[6]
90Not specified3 x 10⁻³ min⁻¹ (4.32 day⁻¹)[6]

Table 2: Half-Life (t₁/₂) of L-Ascorbic Acid in Aqueous Solutions at Different Temperatures

Temperature (°C)Half-Life (t₁/₂)ConditionsReference
512 - 23 daysGuava juice (pH 3.8)[5]
109.8 - 18.2 daysGuava juice (pH 3.8)[5]
157.6 - 13.3 daysGuava juice (pH 3.8)[5]
25~9.6 daysAqueous solution[6]
35~2.4 daysAqueous solution[6]
65~0.48 days (11.5 hours)Aqueous solution[6]
90~0.16 days (3.8 hours)Aqueous solution[6]

Experimental Protocols

Protocol: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound in an aqueous solution under specific pH and temperature conditions.

1. Materials and Reagents:

  • This compound standard

  • High-purity water (HPLC grade)

  • Buffer components for desired pH (e.g., phosphate, citrate, or acetate buffers)

  • Methanol or Acetonitrile (HPLC grade)

  • Orthophosphoric acid or other suitable acid for pH adjustment of the mobile phase

  • Syringe filters (0.22 µm or 0.45 µm)

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Temperature-controlled incubator or water bath

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the desired buffer solution to prepare a stock solution of known concentration.

  • Stability Study Setup:

    • Place an aliquot of the this compound solution in a sealed container (e.g., amber vial to protect from light).

    • Incubate the solution at the desired temperature.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from the solution.

  • Sample Preparation for HPLC Analysis:

    • Immediately after withdrawal, dilute the sample with the mobile phase to a concentration within the calibration curve range.

    • Filter the diluted sample through a syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase for this compound analysis is a mixture of an aqueous buffer (e.g., 25 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent like methanol or acetonitrile. The exact ratio may need to be optimized for your specific column and system.

    • Flow Rate: Typically 0.8 - 1.2 mL/min.

    • Detection Wavelength: Approximately 265 nm.

    • Injection Volume: 10 - 20 µL.

    • Run the samples and standards through the HPLC system.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in your samples at each time point using the standard curve.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

    • Calculate the degradation rate constant (k) and the half-life (t₁/₂) of this compound under the tested conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare Buffer Solution (Target pH) B Prepare this compound Stock Solution A->B C Incubate at Target Temperature B->C D Withdraw Aliquots at Time Intervals C->D E Dilute & Filter Sample D->E F HPLC Analysis E->F G Quantify this compound F->G H Plot Concentration vs. Time G->H I Determine Degradation Kinetics (Rate Constant & Half-life) H->I Factors_Affecting_Stability cluster_main This compound Stability cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors Erythorbic_Acid This compound in Aqueous Solution High_pH High pH (Neutral/Alkaline) High_pH->Erythorbic_Acid Increases Degradation High_Temp High Temperature High_Temp->Erythorbic_Acid Increases Degradation Oxygen Presence of Oxygen Oxygen->Erythorbic_Acid Increases Degradation Metal_Ions Metal Ions (e.g., Cu²⁺, Fe³⁺) Metal_Ions->Erythorbic_Acid Increases Degradation Light Exposure to Light Light->Erythorbic_Acid Increases Degradation Low_pH Low pH (Acidic) Low_pH->Erythorbic_Acid Decreases Degradation Low_Temp Low Temperature Low_Temp->Erythorbic_Acid Decreases Degradation Inert_Atmosphere Inert Atmosphere (e.g., N₂, Ar) Inert_Atmosphere->Erythorbic_Acid Decreases Degradation Chelating_Agents Chelating Agents (e.g., EDTA) Chelating_Agents->Erythorbic_Acid Decreases Degradation Darkness Storage in the Dark Darkness->Erythorbic_Acid Decreases Degradation

References

Technical Support Center: Erythorbic Acid and Metal Ion Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential incompatibilities between erythorbic acid and metal ions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be "incompatible" with certain metal ions?

A1: Incompatibility refers to chemical reactions that can occur when this compound comes into contact with specific metal ions, leading to degradation of the this compound, changes in the solution's properties, and potentially hazardous conditions. This compound is a strong reducing agent and is known to be incompatible with chemically active metals such as aluminum, copper, magnesium, and zinc.[1][2][3][4] This interaction can sometimes result in the release of hydrogen gas, which may form explosive mixtures with air.[5]

Q2: Can this compound act as a pro-oxidant in the presence of metal ions?

A2: Yes. While this compound is primarily used as an antioxidant, in the presence of transition metal ions like iron and copper, it can exhibit pro-oxidant effects.[6][7] this compound can reduce these metal ions (e.g., reducing ferric iron, Fe³⁺, to ferrous iron, Fe²⁺). The reduced metal ion can then react with oxygen to generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can further react to form highly reactive hydroxyl radicals.[6] This catalytic cycle can lead to the degradation of other molecules in your experiment.

Q3: How does this compound interact with iron ions?

A3: this compound interacts with iron through both chelation and reduction. It can form a complex with iron ions, a process known as chelation.[8][9] This chelation and its ability to reduce ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺) are the mechanisms by which it enhances the absorption of non-heme iron.[8][9][10] However, this same redox activity can also contribute to its pro-oxidant behavior in certain experimental setups.

Q4: What is the effect of copper ions on this compound stability?

A4: Copper ions (Cu²⁺) are particularly effective at catalyzing the oxidation of this compound.[11][12] The presence of copper can significantly accelerate the degradation of this compound, especially in aqueous solutions exposed to air.[13][14] This is a critical consideration for formulations where both this compound and trace amounts of copper may be present.

Q5: Are there any analytical challenges when working with this compound and metal ions?

A5: Yes, the presence of metal ions can interfere with the accurate quantification of this compound.[15] Many analytical methods for this compound are based on its redox properties. The presence of other reducing or oxidizing agents, including metal ions, can lead to inaccurate results. To mitigate this, experimental protocols for this compound analysis often include the use of chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions and prevent their interference.[16][17]

Troubleshooting Guides

Issue 1: Rapid Degradation or Discoloration of this compound Solution
Potential Cause Troubleshooting Step Expected Outcome
Contamination with Metal Ions (e.g., Iron, Copper) Analyze all components of your solution (solvents, reagents) for trace metal contamination using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).Identification of the source of metal ion contamination.
Use high-purity, metal-free reagents and solvents.Reduced rate of this compound degradation.
If metal ions are a necessary component of the experiment, consider adding a strong chelating agent like EDTA to sequester the metal ions and inhibit their catalytic activity. Note that this may interfere with the intended function of the metal ion.Stabilization of the this compound solution.
Exposure to Oxygen Prepare solutions in an inert atmosphere (e.g., using a glovebox or by purging with nitrogen or argon).Slower degradation of this compound.
Exposure to Light Store this compound solutions in amber vials or protect them from light.[4]Prevention of photo-degradation.
Issue 2: Unexpected Precipitate Formation in a Formulation Containing this compound and Metal Ions
Potential Cause Troubleshooting Step Expected Outcome
Formation of Insoluble Metal Complexes Characterize the precipitate to determine its composition. Techniques like X-ray diffraction (XRD) or elemental analysis can be useful.Identification of the specific metal-erythorbate complex.
Adjust the pH of the solution. The solubility of metal complexes is often pH-dependent.Dissolution of the precipitate if a suitable pH is found.
Modify the concentration of this compound or the metal ion to stay below the solubility limit of the complex.Prevention of precipitate formation.
Issue 3: Inconsistent or Non-Reproducible Experimental Results
Potential Cause Troubleshooting Step Expected Outcome
Variable Levels of Metal Ion Contamination Implement strict quality control measures for all incoming reagents and solvents to ensure consistent (and low) levels of metal ions.Improved reproducibility of experimental results.
Pro-oxidant Activity of this compound-Metal Ion Complex Quantify the generation of reactive oxygen species (ROS) in your system using appropriate assays (e.g., fluorescent probes).Understanding the extent of pro-oxidant activity and its potential impact on your experiment.
If pro-oxidant activity is undesirable, consider alternative antioxidants or the use of specific ROS scavengers.Mitigation of off-target effects and more reliable data.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of this compound Degradation in the Presence of Copper (II) Ions

This protocol provides a method to quantify the rate of this compound degradation catalyzed by copper ions.

Materials:

  • This compound

  • Copper (II) sulfate pentahydrate

  • Phosphate buffer (pH adjusted to desired level, e.g., 4.5)

  • UV-Vis Spectrophotometer

  • High-purity water

Procedure:

  • Prepare a stock solution of this compound in the phosphate buffer.

  • Prepare a stock solution of copper (II) sulfate in high-purity water.

  • In a cuvette, mix the phosphate buffer, this compound stock solution, and high-purity water to achieve the desired initial concentration of this compound.

  • Initiate the reaction by adding a specific volume of the copper (II) sulfate stock solution to the cuvette to reach the desired catalyst concentration.

  • Immediately begin monitoring the absorbance of the solution at the wavelength of maximum absorbance for this compound (approximately 265 nm) over time.

  • Record the absorbance at regular intervals.

  • The rate of degradation can be determined by plotting the natural logarithm of the absorbance versus time. For a first-order reaction, the slope of this line will be the negative of the rate constant.[14]

Visualizations

cluster_troubleshooting Troubleshooting Workflow Problem Issue Observed (e.g., Degradation, Precipitation) Identify Identify Potential Cause (e.g., Metal Contamination, pH) Problem->Identify Isolate Isolate Variable (e.g., Test Reagents, Adjust pH) Identify->Isolate Analyze Analyze Outcome Isolate->Analyze Solution Implement Solution (e.g., Use Pure Reagents, Modify Formulation) Analyze->Solution Successful Unresolved Issue Unresolved Analyze->Unresolved Unsuccessful Unresolved->Identify Re-evaluate Cause

Caption: A logical workflow for troubleshooting experimental issues.

cluster_interaction This compound - Metal Ion Pro-oxidant Cycle EA This compound (Reducing Agent) DHEA Dehydrothis compound EA->DHEA is oxidized to Metal_red Metal (Reduced) (e.g., Fe²⁺, Cu⁺) Metal_ox Metal (Oxidized) (e.g., Fe³⁺, Cu²⁺) Metal_ox->Metal_red is reduced by this compound Metal_red->Metal_ox is oxidized by O₂ ROS Reactive Oxygen Species (e.g., H₂O₂) O2 Oxygen (O₂) O2->ROS is reduced to

Caption: Pro-oxidant cycle of this compound with metal ions.

References

Technical Support Center: Troubleshooting Erythorbic Acid Analysis in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides solutions to common issues encountered during the analysis of erythorbic acid using reverse-phase high-performance liquid chromatography (RP-HPLC), with a focus on troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic problem where the peak is not symmetrical, and the latter half of the peak is broader than the front half.[1] An ideal peak shape is a symmetrical Gaussian curve.[1] Peak tailing can compromise resolution, quantification accuracy, and overall method reliability.[1]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for this compound in RP-HPLC can be caused by several factors, including:

  • Secondary interactions with the stationary phase: Interactions between the this compound molecule and residual silanol groups on the silica-based column packing are a primary cause.[1][2][3]

  • Inappropriate mobile phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of this compound, causing peak distortion.[4]

  • Metal chelation: this compound can interact with metal ions present in the sample, mobile phase, or HPLC system, leading to peak tailing.[5][6]

  • Column overload: Injecting too much sample can saturate the column, resulting in poor peak shape.[3][7]

  • Column degradation: Over time, columns can degrade, leading to a loss of performance and peak tailing.[3]

Troubleshooting Guide

Issue: Peak Tailing of this compound

This section provides a step-by-step guide to diagnose and resolve peak tailing issues with this compound.

1. Evaluate the Mobile Phase pH

  • Question: How does the mobile phase pH affect the peak shape of this compound?

  • Answer: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[4][8] this compound is an acidic compound. To ensure it is in a single, un-ionized form, the mobile phase pH should be adjusted to be at least 2 pH units below its pKa. Operating at a low pH (around 2.5-3.5) will suppress the ionization of this compound and minimize secondary interactions with the stationary phase.[9]

  • Recommended Action:

    • Check the pKa of this compound (pKa1 ≈ 4.1, pKa2 ≈ 11.6).

    • Adjust the mobile phase pH to be between 2.5 and 3.5 using a suitable buffer (e.g., phosphate or acetate buffer).

    • Ensure the buffer concentration is sufficient (typically 10-25 mM) to provide adequate buffering capacity.[10]

2. Address Secondary Interactions with the Column

  • Question: How can I minimize unwanted interactions between this compound and the HPLC column?

  • Answer: Secondary interactions, primarily with residual silanol groups on the silica packing of the column, are a major cause of peak tailing for polar and acidic compounds.[10][11] These silanol groups can interact with the this compound molecule, leading to a mixed-mode retention mechanism and a tailed peak.[2]

  • Recommended Actions:

    • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups and are less prone to causing peak tailing.[2]

    • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase chemistry, such as a polymer-based or a polar-embedded phase, might be more suitable.[12]

    • Mobile Phase Modifiers: The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase was a traditional approach to block active silanol sites. However, with modern columns, this is often not necessary.[10][13]

3. Mitigate Metal Chelation Effects

  • Question: Could metal ions be causing my this compound peak to tail?

  • Answer: Yes, this compound can chelate with metal ions (e.g., iron, aluminum) that may be present in the sample, mobile phase, or leached from the stainless steel components of the HPLC system.[6][14] This interaction can lead to broad and tailing peaks.

  • Recommended Actions:

    • Use a Chelating Agent: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase (e.g., 0.1 mM EDTA).[5][14] EDTA will bind to the metal ions, preventing them from interacting with the this compound.

    • Use High-Purity Solvents and Reagents: Ensure that the water and other mobile phase components are of high purity and free from metal contamination.

    • Consider a Bio-Inert HPLC System: If metal sensitivity is a persistent issue, using an HPLC system with bio-inert components (e.g., PEEK tubing and fittings) can help minimize metal contamination.[6]

4. Check for Column Overload

  • Question: How do I know if I am overloading the column?

  • Answer: Injecting a sample that is too concentrated (mass overload) or too large in volume (volume overload) can lead to peak distortion, including tailing.[3][7][9]

  • Recommended Actions:

    • Dilute the Sample: Reduce the concentration of the this compound standard or sample and reinject. If the peak shape improves, you were likely experiencing mass overload.[7]

    • Reduce Injection Volume: Decrease the volume of the sample injected onto the column.[9]

5. Assess Column Health and System Performance

  • Question: What if none of the above solutions work?

  • Answer: If you have addressed the mobile phase, secondary interactions, metal chelation, and potential overload without success, the issue may lie with the column itself or the HPLC system.

  • Recommended Actions:

    • Column Washing: A contaminated column can lead to poor peak shape. Follow the manufacturer's instructions for washing and regenerating the column.[2]

    • Check for Voids or Blockages: A void at the head of the column or a partially blocked frit can cause peak tailing.[2][7] Reversing and flushing the column (if recommended by the manufacturer) may help.[2]

    • Inspect System for Dead Volume: Ensure all tubing and connections are properly made to minimize dead volume, which can contribute to peak broadening and tailing.[15]

    • Replace the Column: If the column is old or has been used extensively, it may be time to replace it.[10]

Quantitative Data Summary

Mobile Phase pHRelation to Analyte pKaExpected Analyte StateExpected RetentionExpected Peak Shape
< pKa - 2 Significantly BelowFully Protonated (Neutral)IncreasedSymmetrical
≈ pKa Close toMix of Protonated & IonizedVariable/UnstableBroad/Tailing
> pKa + 2 Significantly AboveFully Deprotonated (Ionic)DecreasedSymmetrical

Experimental Protocol Example: RP-HPLC Analysis of this compound

This is a general protocol and may require optimization for specific applications.

  • Column: C18, 5 µm, 4.6 x 150 mm (end-capped)

  • Mobile Phase: 20 mM Potassium Phosphate buffer with 0.1 mM EDTA, pH adjusted to 3.0 with phosphoric acid, mixed with methanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Temperature: 25 °C

  • Detection: UV at 265 nm

  • Sample Preparation: Dissolve the sample in the mobile phase.

Troubleshooting Workflow

Troubleshooting_Peak_Tailing start Start: Peak Tailing Observed for this compound check_ph 1. Check Mobile Phase pH Is pH 2.5 - 3.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.5 check_ph->adjust_ph No check_column 2. Evaluate Column Chemistry Using an end-capped C18 column? check_ph->check_column Yes adjust_ph->check_column use_endcapped Switch to an End-Capped or Alternative Chemistry Column check_column->use_endcapped No check_metal 3. Suspect Metal Chelation? Add EDTA to Mobile Phase check_column->check_metal Yes re_evaluate1 Re-evaluate Peak Shape use_endcapped->re_evaluate1 check_metal->re_evaluate1 check_overload 4. Check for Column Overload Dilute sample or reduce injection volume re_evaluate1->check_overload Tailing Persists problem_solved Problem Solved re_evaluate1->problem_solved Peak Shape Improved re_evaluate2 Re-evaluate Peak Shape check_overload->re_evaluate2 system_check 5. Perform System & Column Health Check (Wash column, check for voids/leaks) re_evaluate2->system_check Tailing Persists re_evaluate2->problem_solved Peak Shape Improved replace_column Replace Column system_check->replace_column replace_column->problem_solved

Caption: Troubleshooting workflow for this compound peak tailing.

References

erythorbic acid storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of erythorbic acid for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (also known as isoascorbic acid) is a stereoisomer of ascorbic acid (Vitamin C).[1][2] It is a food additive (E number E315) widely used in the food and pharmaceutical industries as an antioxidant.[1][3][4][5] While structurally similar to ascorbic acid, it possesses only about 5% of the Vitamin C activity.[6] Its primary function is to prevent spoilage and preserve color and flavor by reacting with oxygen.[1][2][7]

Q2: What are the primary applications of this compound in a research setting?

In laboratory and development settings, this compound is primarily used as a potent antioxidant.[1] It serves to prevent the oxidative degradation of sensitive reagents, stabilize formulations, and control oxidation in various chemical reactions.[5] It is also used as a reducing agent in organic synthesis.[1]

Q3: What are the key physical and chemical properties of this compound?

This compound is a white to light yellow crystalline powder or granule.[1][8] It is highly soluble in water, with a solubility of about 43 g/100 mL at 25°C.[1][7] The product is stable in its dry state but readily reacts with atmospheric oxygen in aqueous solutions.[7] Upon heating, it decomposes at approximately 169-172°C.[1][6]

Q4: Is this compound hazardous?

This compound is considered a mild irritant.[9] It can cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[10][11][12] Ingestion of large amounts may be harmful and cause digestive tract irritation.[9][11] It is not listed as a carcinogen.[10]

Troubleshooting Guide

Q1: Why has my this compound powder turned yellow or darkened?

Discoloration, typically a gradual darkening or yellowing, is a common sign of degradation.[1][3][4][13] This is primarily caused by exposure to light.[1][3][4][13] To prevent this, always store this compound in a tightly sealed, opaque container protected from direct sunlight.[10][14]

Q2: The this compound in the container appears clumped and moist. Is it still usable?

Clumping indicates moisture absorption. This compound is susceptible to degradation in the presence of moisture.[15][16] While it may still have some antioxidant properties, its efficacy is likely reduced. For experiments requiring precise concentrations and maximum activity, using a fresh, dry sample is strongly recommended. To prevent this, ensure the container is always tightly sealed and stored in a dry, cool place.[9][15]

Q3: I am observing a loss of efficacy or inconsistent results in my experiments. Could the this compound be the cause?

Yes, improper storage or handling can lead to the degradation of this compound, reducing its antioxidant capacity.[15] This can manifest as inconsistent experimental outcomes. Several factors can cause this:

  • Exposure to Heat: High temperatures accelerate degradation.[15]

  • Exposure to Air (Oxygen): In solution, this compound readily oxidizes. Prepare solutions fresh for each experiment and minimize headspace in storage vials.[7]

  • Incorrect pH: The stability of this compound is pH-dependent.[2]

  • Contamination: Cross-contamination with incompatible materials (see tables below) can neutralize the acid.

Q4: My solution is fizzing or evolving gas. What is happening?

Gas evolution, typically hydrogen, can occur if the this compound comes into contact with chemically active metals like aluminum, zinc, magnesium, or copper.[10][11] This creates a potentially explosive mixture with air and indicates a serious incompatibility issue.[11] Immediately cease the experiment, ensure adequate ventilation, and handle the disposal according to safety protocols.

Storage and Handling Best Practices

Adherence to proper storage and handling protocols is critical to maintain the stability, efficacy, and safety of this compound.

Data Presentation: Storage and Handling Parameters

Table 1: Recommended Storage Conditions

ParameterSpecificationRationale
Temperature Store in a cool, dry place.[4][9][15][16] Recommended 2-8°C for long-term stability.[7]High temperatures can cause degradation.[15]
Humidity Keep in a dry environment.[10][15]Prevents moisture absorption, which reduces efficacy.[15]
Light Store in an opaque, light-proof container.[3][4][10][14]This compound darkens and degrades upon exposure to light.[3][4][13]
Container Keep in the original, tightly sealed container.[8][9][12]Protects from air, light, and moisture.[9][10]
Atmosphere Store away from air to prevent oxidation, especially for solutions.Reacts readily with atmospheric oxygen when in solution.[7]

Table 2: Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or glasses.[3][4][11][16]Protects against dust particles that can cause serious eye irritation.[10][11][16]
Hand Protection Impervious gloves (e.g., neoprene, nitrile rubber).[11][14]Prevents skin contact, which can cause irritation.[9][10][11]
Respiratory Protection NIOSH-approved respirator if dust is generated or ventilation is inadequate.[3][4][11]Avoid breathing dust, which may cause respiratory tract irritation.[10][11][12]
Protective Clothing Lab coat or work clothing covering arms and legs.[11][14]Minimizes skin exposure during handling.[11]

Table 3: Chemical Incompatibilities

Incompatible MaterialHazard
Strong Oxidizing Agents Can cause a strong reaction.[1][10][16]
Strong Bases / Alkalis Incompatible.[1][10][16][17]
Chemically Active Metals Reacts to release hydrogen gas, which can form explosive mixtures with air.[11]
(e.g., Aluminum, Zinc, Magnesium, Copper)[1][10][11][16]

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Solutions
  • Ventilation: Work in a well-ventilated area or under a fume hood to minimize inhalation of fine powder.[8][9]

  • Personal Protective Equipment: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]

  • Weighing: Tare a clean, dry beaker on an analytical balance. Weigh the desired amount of this compound powder. Handle carefully to avoid generating dust.[8]

  • Dissolving: Add the powder to the desired volume of solvent (e.g., deionized water) while stirring. This compound is readily soluble in water.[7] To minimize oxidation during preparation, use de-gassed solvents and keep the solution cool.

  • Storage of Solution: If the solution is not for immediate use, store it in a tightly capped, opaque container with minimal headspace to protect it from light and air. Refrigeration is recommended. For best results, prepare solutions fresh daily.

Protocol 2: Spill and Disposal Procedures
  • Spill Containment (Small Spills): For small powder spills, carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal.[9][11] Avoid actions that create dust.[16]

  • Spill Containment (Large Spills): For larger spills, dike the area to contain the spillage.[16] Prevent the material from entering drains or waterways.[9] Collect the material and place it in a labeled container.

  • Personal Protection: Always wear appropriate PPE during spill cleanup.[9]

  • Waste Disposal: Dispose of waste this compound and contaminated materials in accordance with all local, state, and federal regulations.[9][10][11] Do not dispose of it down the drain.

Visual Workflow and Logic Diagrams

ErythorbicAcidHandlingWorkflow cluster_0 Receiving & Storage cluster_1 Experiment Preparation cluster_2 Handling & Disposal Receive Receive Chemical Inspect Inspect Container Seal Receive->Inspect Store Store in Cool, Dry, Dark Place (2-8°C Recommended) Inspect->Store Seal Intact DonPPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Store->DonPPE Begin Experiment Weigh Weigh Powder in Ventilated Area DonPPE->Weigh PrepareSol Prepare Solution (Use Fresh) Weigh->PrepareSol UseExp Use in Experiment Spill Spill Occurs UseExp->Spill Dispose Dispose of Waste per Regulations UseExp->Dispose Cleanup Follow Spill Protocol Spill->Cleanup Cleanup->Dispose

Caption: General workflow for handling this compound.

TroubleshootingDiscoloration Start This compound Appears Discolored CheckStorage Was it stored in an opaque container? Start->CheckStorage CheckTemp Was it stored in a cool environment? CheckStorage->CheckTemp Yes ResultLight Primary Cause: Light Exposure Degradation CheckStorage->ResultLight No ResultHeat Contributing Cause: Heat Degradation CheckTemp->ResultHeat No Action Action: Discard and use a fresh sample. Improve storage protocol. CheckTemp->Action Yes ResultLight->Action ResultHeat->Action

Caption: Troubleshooting guide for discolored this compound.

IncompatibilityDecisionPathway start Planning Experiment with This compound check_reagents Are other reagents in the mixture: start->check_reagents reagent_types Strong Oxidizers? Strong Bases? Active Metals (Al, Zn, Cu, Mg)? check_reagents->reagent_types Yes compatible Low Risk of Incompatibility. Proceed with Caution. check_reagents->compatible No incompatible High Risk of Incompatibility! Do Not Proceed. Reaction may occur. reagent_types:f0->incompatible reagent_types:f1->incompatible reagent_types:f2->incompatible

Caption: Decision pathway for chemical incompatibility.

References

Technical Support Center: Stability of Erythorbic Acid Under Light Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of compounds like erythorbic acid is critical for experimental accuracy and product efficacy. This technical support center provides essential guidance on the impact of light exposure on this compound stability, offering troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability important?

This compound, a stereoisomer of ascorbic acid (Vitamin C), is widely used as an antioxidant in pharmaceutical formulations and food products.[1][2] Its stability is crucial because degradation can lead to a loss of its antioxidant properties, potentially impacting the efficacy and shelf-life of the final product. Furthermore, degradation products could potentially have different toxicological profiles.

Q2: How does light exposure affect the stability of this compound?

This compound is known to be sensitive to light.[1][2][3] Exposure to light, particularly in the UV region, can initiate photodegradation, a process where the molecule absorbs light energy and undergoes chemical changes.[4] This degradation is often observed as a gradual darkening of the material, from a white or slightly yellow crystalline powder to a darker color upon exposure.[1][2][3]

Q3: What are the primary degradation products of this compound upon light exposure?

While specific studies exhaustively detailing the photodegradation products of this compound are limited, the degradation pathway is expected to be analogous to that of ascorbic acid due to their structural similarity. The primary degradation process is oxidation. Upon exposure to light and oxygen, this compound likely oxidizes to form dehydrothis compound. This intermediate can then undergo further irreversible hydrolysis to form 2,3-diketogulonic acid, which lacks antioxidant activity.

Q4: What analytical methods are suitable for monitoring the stability of this compound under light exposure?

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantitative analysis of this compound and its degradation products.[1][5] Several HPLC methods have been developed for the simultaneous determination of this compound and ascorbic acid.[1][5] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[1][6]

Q5: Are there regulatory guidelines for photostability testing?

Yes, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines for photostability testing. The ICH Q1B guideline provides a framework for assessing the photostability of new drug substances and products.[7] These guidelines recommend exposing samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UV-A) light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration (darkening) of this compound powder or solution upon storage. Exposure to light.Store this compound in airtight, light-resistant containers in a cool, dry place.[1] For solutions, use amber-colored glassware or wrap containers in aluminum foil.
Inconsistent results in this compound assays. Degradation of this compound during sample preparation or analysis due to light exposure.Prepare solutions fresh and protect them from light during preparation and analysis. Use amber vials for HPLC autosamplers.
Appearance of unknown peaks in HPLC chromatograms after photostability studies. Formation of photodegradation products.Use a stability-indicating HPLC method capable of resolving the parent compound from its degradation products. Employ LC-MS to identify the unknown peaks.[1][6]
Rapid degradation of this compound in solution. Presence of oxygen, metal ions (e.g., copper, iron), or alkaline pH can accelerate photodegradation.Use deoxygenated solvents. Consider the use of a chelating agent (e.g., EDTA) to sequester metal ions. Maintain the solution at an acidic pH, as this compound is more stable under these conditions.

Quantitative Data Summary

Due to the limited availability of specific photodegradation kinetic data for this compound, the following table summarizes the degradation kinetics of its stereoisomer, ascorbic acid, which is expected to have a similar degradation profile. These values should be considered as an estimate for this compound degradation.

Table 1: Summary of Ascorbic Acid Photodegradation Kinetics

ParameterConditionValueReference
Degradation Rate Constant (k) UV-C (254 nm) irradiation in a model juice systemSignificantly increased compared to control[8]
Degradation Order UV irradiation in aqueous solutionPseudo-first-order[9]
Effect of pH Aqueous solutionMore rapid degradation in alkaline conditions[10]
Effect of Temperature Aqueous solutionIncreased degradation with increasing temperature[9]

Note: The degradation rate will be highly dependent on the specific experimental conditions, including the intensity and wavelength of the light source, the solvent system, the presence of oxygen, and the temperature.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound in Solution

This protocol is a general guideline for conducting a forced degradation study to assess the photostability of this compound in solution, based on ICH Q1B principles.

1. Materials:

  • This compound

  • Solvent (e.g., deionized water, methanol, or a relevant buffer)

  • Class A volumetric flasks

  • Clear and amber glass vials

  • Photostability chamber equipped with a light source capable of emitting both visible and UV-A light (as per ICH Q1B)

  • Calibrated radiometer and lux meter

  • HPLC system with UV detector

  • LC-MS system for degradation product identification

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. Prepare subsequent dilutions as required for analysis.

  • Sample Exposure:

    • Transfer an aliquot of the this compound solution into a clear glass vial (the "exposed sample").

    • Transfer an equal aliquot into an amber glass vial or a clear vial wrapped in aluminum foil (the "dark control").

    • Place both vials in the photostability chamber.

  • Light Exposure: Expose the samples to a controlled light source according to ICH Q1B guidelines (a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV-A light). Monitor the light exposure using a calibrated radiometer/lux meter.

  • Sampling: Withdraw aliquots from both the exposed sample and the dark control at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately analyze the withdrawn samples by a validated stability-indicating HPLC-UV method to determine the concentration of this compound.

    • Analyze the samples from the final time point by LC-MS to identify potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for both the exposed sample and the dark control.

    • Determine the degradation kinetics (e.g., by plotting the natural logarithm of the concentration versus time to assess for first-order kinetics).

    • Characterize the degradation products based on the LC-MS data.

Protocol 2: HPLC Method for the Quantification of this compound

This is an example of an HPLC method suitable for the analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., 25 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and a solvent like methanol. An isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 265 nm (this compound has a UV absorbance maximum around this wavelength).

  • Column Temperature: 25 °C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare this compound Solution expose_sample Expose to Light (ICH Q1B) prep_solution->expose_sample Exposed Sample dark_control Dark Control prep_solution->dark_control Control Sample hplc_analysis HPLC-UV Analysis expose_sample->hplc_analysis lcms_analysis LC-MS Analysis expose_sample->lcms_analysis dark_control->hplc_analysis kinetics Degradation Kinetics hplc_analysis->kinetics products Degradation Products lcms_analysis->products

Caption: Experimental workflow for a photostability study of this compound.

degradation_pathway Erythorbic_Acid This compound Dehydroerythorbic_Acid Dehydrothis compound Erythorbic_Acid->Dehydroerythorbic_Acid Oxidation (Light, O2) Diketogulonic_Acid 2,3-Diketogulonic Acid (Inactive) Dehydroerythorbic_Acid->Diketogulonic_Acid Irreversible Hydrolysis

Caption: Postulated photodegradation pathway of this compound.

References

Navigating the Chromatographic Challenge of Ascorbic and Erythorbic Acid Co-elution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ascorbic acid (Vitamin C) is crucial. However, the presence of its stereoisomer, erythorbic acid—a common food additive—can lead to co-elution in chromatographic analyses, compromising data integrity. This technical support center provides detailed troubleshooting guides and frequently asked questions to help you resolve this common analytical challenge.

Troubleshooting Guide: Resolving Co-elution

This guide offers a systematic approach to resolving the co-elution of erythorbic and ascorbic acid in your chromatographic experiments.

How do I resolve the co-elution of erythorbic and ascorbic acid?

Resolving the co-elution of these two isomers involves a step-by-step optimization of your chromatographic method. Start with simpler adjustments and progress to more significant changes if necessary.

Step 1: Initial Assessment & System Verification

Before modifying your method, ensure your HPLC system is functioning optimally. Check for:

  • Peak Shape: Tailing or fronting peaks can indicate issues with the column or mobile phase, exacerbating co-elution.

  • System Pressure: Unusually high or fluctuating pressure can signal a blockage.

  • Standard Preparation: Ensure your standards are freshly prepared, as both ascorbic and this compound can degrade over time. A 2% aqueous oxalic acid solution can be used to prepare stock solutions to improve stability.[1]

Step 2: Mobile Phase Optimization

Adjusting the mobile phase is often the most effective way to improve separation.

  • pH Adjustment: The degree of ionization of ascorbic and this compound is pH-dependent. Modifying the mobile phase pH can alter their interaction with the stationary phase, often improving resolution. For reversed-phase columns, a mobile phase pH of around 5.4 to 5.6 has been shown to be effective.[1] For other column types, systematic experimentation with pH is recommended.

  • Organic Modifier Concentration: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will generally increase retention times and may improve separation. In HILIC, the opposite is true; a higher organic content increases retention.[2]

  • Buffer Concentration: A buffer concentration that is too low may not provide consistent pH control. Generally, a buffer concentration in the range of 5 to 100 mM is recommended.[3]

Step 3: Stationary Phase Selection

If mobile phase optimization is insufficient, changing the column chemistry is the next logical step. Because ascorbic and this compound are polar compounds, several stationary phases can be effective.

  • Amino Columns: These columns have been successfully used for the separation of ascorbic and this compound. A mobile phase of acetonitrile, acetic acid, and water (e.g., 87:2:11, v/v) has been reported to provide good separation on a LiChrosorb-NH2 column.[4][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is well-suited for the separation of polar compounds.[2][6][7] A ZIC-HILIC column has been used for the quantification of both acids.[8] HILIC typically uses a high concentration of an organic solvent like acetonitrile with a small amount of aqueous buffer.

  • Reversed-Phase (C18) Columns: While challenging due to the high polarity of the analytes, separation on a C18 column is possible, often with the use of ion-pairing reagents or by carefully controlling the mobile phase pH.[1]

  • Chiral Columns: As erythorbic and ascorbic acid are stereoisomers, a chiral stationary phase can provide excellent separation.[9][10] This is often a more expensive option but can be highly effective when other methods fail.

Step 4: Temperature and Flow Rate Adjustments

  • Temperature: Lowering the column temperature can sometimes improve separation by increasing the viscosity of the mobile phase and slowing down the kinetics of analyte interaction with the stationary phase.

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the run time.

The following diagram illustrates the logical workflow for troubleshooting this co-elution issue.

G cluster_0 Troubleshooting Workflow for Co-elution cluster_1 Mobile Phase Adjustments cluster_2 Stationary Phase Options A Problem: Co-elution of Erythorbic and Ascorbic Acid B Step 1: System Check - Peak Shape - System Pressure - Standard Integrity A->B C Step 2: Mobile Phase Optimization B->C G Adjust pH C->G D Step 3: Change Stationary Phase J Amino Column D->J K HILIC Column D->K L Reversed-Phase (C18) D->L M Chiral Column D->M E Step 4: Adjust Temperature & Flow Rate F Resolution Achieved E->F Verify Resolution H Modify Organic Solvent % G->H I Adjust Buffer Concentration H->I I->D If no resolution I->F If resolution is achieved J->E If co-elution persists K->E If co-elution persists L->E If co-elution persists M->E If co-elution persists

References

Validation & Comparative

A Comparative Analysis of Erythorbic Acid and Sodium Erythorbate for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Erythorbic acid and its sodium salt, sodium erythorbate, are widely utilized as antioxidants in the pharmaceutical, food, and cosmetic industries. As stereoisomers of ascorbic acid and sodium ascorbate, respectively, they share similar antioxidant properties. This guide provides a detailed comparative study of this compound and sodium erythorbate, presenting their chemical properties, antioxidant mechanisms, and performance in specific applications, supported by experimental data. This objective comparison is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate antioxidant for their specific formulation needs.

Chemical and Physical Properties

This compound and sodium erythorbate possess distinct chemical and physical characteristics that influence their application and performance. This compound is the free acid form, while sodium erythorbate is its sodium salt. This fundamental difference significantly impacts their solubility and the pH of their aqueous solutions.

PropertyThis compoundSodium ErythorbateReferences
Chemical Formula C₆H₈O₆C₆H₇NaO₆[1][2]
Molar Mass 176.12 g/mol 198.11 g/mol [3][4]
Appearance White to slightly yellow crystalline powderWhite to off-white crystalline powder[5][6]
Solubility in Water 40 g/100 mL (25 °C)15 g/100 mL (25 °C)[5][7]
pH of Aqueous Solution Acidic (e.g., pH of 0.05% solution is 3.13)Neutral to slightly basic (e.g., pH of a 2% solution is 5.5-8.0)[7][8]
Stability Stable in dry form, but deteriorates in solution, especially when exposed to light and air.More stable in solution compared to this compound.[1][7]

Antioxidant Mechanism of Action

Both this compound and sodium erythorbate function as powerful antioxidants primarily by acting as oxygen scavengers.[9] Their antioxidant activity stems from their ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) and inhibiting oxidative processes.[10]

The antioxidant mechanism can be visualized as a two-step process:

  • Oxygen Scavenging: this compound and erythorbate readily react with oxygen, removing it from the immediate environment. This is particularly crucial in preventing the oxidation of sensitive molecules in a formulation.

  • Free Radical Neutralization: They can donate hydrogen atoms to free radicals, effectively terminating the chain reactions that lead to oxidative damage.

This compound / Sodium Erythorbate This compound / Sodium Erythorbate Oxidized Product Oxidized Product This compound / Sodium Erythorbate->Oxidized Product donates electrons Neutralized Radical (RH) Neutralized Radical (RH) This compound / Sodium Erythorbate->Neutralized Radical (RH) donates hydrogen Oxygen (O2) Oxygen (O2) Oxygen (O2)->Oxidized Product reacts with Free Radicals (R•) Free Radicals (R•) Free Radicals (R•)->Neutralized Radical (RH) accepts hydrogen

Fig. 1: Antioxidant Mechanism

Comparative Performance: A Case Study in Meat Preservation

A key application for both compounds is in the preservation of meat products, where they help to maintain color and prevent spoilage. A study by Mancini et al. (2007) provides a direct comparison of the efficacy of ascorbic acid (an isomer of this compound) and sodium erythorbate in stabilizing the color of beef lumbar vertebrae in a high-oxygen modified atmosphere package.[11] The results of this study are highly relevant for comparing this compound and sodium erythorbate due to the isomeric relationship.

The study found that sodium erythorbate was as effective as ascorbic acid in inhibiting the discoloration of the vertebrae.[11] This suggests that, for this specific application, the choice between the two may come down to other factors such as cost and the desired pH of the final product. The study also noted that sodium erythorbate is a more cost-effective substitute for ascorbic acid.[11][12]

Treatment ConcentrationChange in Redness (a* value) of Beef Lumbar Vertebrae after 24h
Control (0%) Significant decrease
0.05% Ascorbic Acid No significant improvement
0.05% Sodium Erythorbate No significant improvement
0.5% Ascorbic Acid Significant improvement
0.5% Sodium Erythorbate Significant improvement
1.0% Ascorbic Acid Significant improvement
1.0% Sodium Erythorbate Significant improvement
1.5% Ascorbic Acid Significant improvement
1.5% Sodium Erythorbate Significant improvement
Data summarized from Mancini et al. (2007).[8]

Experimental Protocols for Antioxidant Capacity Assessment

To quantify and compare the antioxidant activity of substances like this compound and sodium erythorbate, standardized in vitro assays are employed. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[13]

  • Sample Preparation: Prepare a series of dilutions of the test compound (this compound or sodium erythorbate) in a suitable solvent.[13]

  • Reaction: Mix a defined volume of the sample dilution with a defined volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.[13]

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[13]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[13]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined. A lower IC50 value indicates a higher antioxidant activity.[13]

cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis DPPH_Solution Prepare 0.1 mM DPPH Solution Mix Mix Sample and DPPH Solution DPPH_Solution->Mix Sample_Dilutions Prepare Sample Dilutions Sample_Dilutions->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Fig. 2: DPPH Assay Workflow
ABTS Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by the antioxidant is measured by the decrease in absorbance.

Experimental Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Sample Preparation: Prepare a series of dilutions of the test compound.

  • Reaction: Add a small volume of the sample dilution to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.[9]

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis ABTS_Radical Generate ABTS Radical Cation (ABTS•+) Working_Solution Prepare ABTS•+ Working Solution ABTS_Radical->Working_Solution Mix Mix Sample and ABTS•+ Solution Working_Solution->Mix Sample_Dilutions Prepare Sample Dilutions Sample_Dilutions->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Fig. 3: ABTS Assay Workflow

Conclusion and Recommendations

Both this compound and sodium erythorbate are effective antioxidants with a shared mechanism of action. The primary distinctions lie in their physicochemical properties, which can influence their suitability for specific formulations.

  • This compound is more soluble in water and provides an acidic environment. This could be advantageous in formulations where a lower pH is desired.

  • Sodium Erythorbate is less soluble in water but provides a more neutral pH. Its greater stability in solution and potential cost-effectiveness make it an attractive alternative, particularly in applications like meat curing where pH control is important.[11][12]

For researchers and drug development professionals, the choice between this compound and sodium erythorbate should be based on the specific requirements of the formulation, including desired pH, solubility, and cost considerations. When antioxidant efficacy is the primary concern, the available evidence suggests that their performance is comparable.[11] It is recommended to perform specific stability and compatibility studies within the final formulation to determine the optimal choice.

References

A Comparative Guide to the Non-Vitamin C Activities of Erythorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-vitamin C activities of erythorbic acid and its stereoisomer, L-ascorbic acid (vitamin C). While structurally similar, their biological roles beyond vitamin C activity are of significant interest in various scientific and industrial applications. This document summarizes key non-vitamin C functionalities, presents supporting experimental data in comparative tables, and provides detailed methodologies for the cited experiments.

Antioxidant Activity

This compound is widely used as an antioxidant in the food industry, functioning similarly to ascorbic acid by scavenging free radicals and inhibiting oxidative reactions that lead to spoilage and discoloration.[1] Although their antioxidant capabilities are often considered identical in many food systems, the relative effectiveness can vary depending on the specific application.

Comparative Antioxidant Activity Data

While direct side-by-side comparisons of common antioxidant assays (DPPH, ABTS, FRAP) are not extensively available in the literature, the consensus is that their antioxidant potential is very similar due to their shared enediol group, which is responsible for their reducing properties. The primary non-vitamin C role of this compound in the food industry is as a cost-effective antioxidant alternative to ascorbic acid.

Antioxidant AssayThis compoundAscorbic AcidReference
DPPH Radical Scavenging Activity (IC50) Data not available in direct comparisonData not available in direct comparisonN/A
ABTS Radical Scavenging Activity (TEAC) Data not available in direct comparisonData not available in direct comparisonN/A
Ferric Reducing Antioxidant Power (FRAP) Data not available in direct comparisonData not available in direct comparisonN/A

Note: The lack of direct comparative quantitative data in the public domain is a notable gap in the literature. However, their widespread use as interchangeable antioxidants in many food applications suggests comparable efficacy.

Experimental Protocols
  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The final working solution should have an absorbance of approximately 1.0 at 517 nm. Prepare various concentrations of this compound and ascorbic acid in methanol.

  • Reaction Mixture: In a microplate well or a cuvette, mix the DPPH working solution with different concentrations of the test compounds (this compound or ascorbic acid). A control containing only DPPH and methanol is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Inhibition of Enzymatic Browning (Polyphenol Oxidase Activity)

Both this compound and ascorbic acid are effective inhibitors of polyphenol oxidase (PPO), the enzyme responsible for enzymatic browning in fruits and vegetables. They act as reducing agents, converting the o-quinones produced by PPO back to their original phenolic compounds before they can polymerize into brown pigments.

Comparative PPO Inhibition Data

Studies on apple slices have shown that both this compound and ascorbic acid are effective in preventing browning, although their relative efficacy can differ depending on the application method and the specific fruit variety.[1]

ParameterThis compoundAscorbic AcidReference
Inhibition of PPO in Apple Slices Effective, especially when combined with citric acid.Effective, with some studies showing a longer lag time before browning compared to this compound on cut surfaces.[1]
Inhibition of PPO in Apple Juice Similar effectiveness to ascorbic acid.Similar effectiveness to this compound.[1]
Kinetic Parameters (e.g., Ki) Data not available in direct comparison.Data not available in direct comparison.N/A
Experimental Protocol: Kinetic Analysis of PPO Inhibition
  • Enzyme Extraction: Homogenize fresh plant tissue (e.g., apple or potato) in a cold extraction buffer (e.g., phosphate buffer, pH 6.5) containing polyvinylpyrrolidone (PVPP) to bind phenolic compounds. Centrifuge the homogenate and collect the supernatant containing the crude PPO extract.

  • Enzyme Activity Assay: The PPO activity is measured spectrophotometrically by monitoring the increase in absorbance at a specific wavelength (e.g., 420 nm) due to the formation of colored products. The reaction mixture typically contains the enzyme extract, a substrate (e.g., catechol or 4-methylcatechol), and a buffer.

  • Inhibition Studies: To determine the inhibitory effect, the enzyme activity is measured in the presence of various concentrations of this compound or ascorbic acid.

  • Kinetic Analysis: To determine the type of inhibition and the inhibition constant (Ki), enzyme activity is measured at different substrate concentrations in the presence and absence of the inhibitors. The data are then plotted using Lineweaver-Burk or Dixon plots.

Enhancement of Non-Heme Iron Absorption

A significant non-vitamin C activity of both this compound and ascorbic acid is their ability to enhance the absorption of non-heme iron from the diet. They achieve this by reducing ferric iron (Fe³⁺) to the more soluble and readily absorbable ferrous iron (Fe²⁺) and by forming a chelate with iron that remains soluble in the alkaline environment of the small intestine.

Comparative Non-Heme Iron Absorption Enhancement Data

A clinical study directly compared the effects of this compound and ascorbic acid on non-heme iron absorption from a test meal. The results indicated that this compound is a potent enhancer of non-heme iron absorption, and may even be more effective than ascorbic acid at the same molar ratio.

ParameterThis compoundAscorbic AcidReference
Fold Increase in Iron Absorption (Molar Ratio 4:1 to Iron) 4.6-fold2.9-fold
Relative Potency (at 4:1 Molar Ratio) 1.6-fold as potent as ascorbic acidN/A
Experimental Protocols
  • Cell Culture: Human intestinal Caco-2 cells are cultured on permeable supports in a bicameral chamber system to form a differentiated monolayer that mimics the intestinal epithelium.[2][3][4][5][6]

  • In Vitro Digestion: A food sample containing non-heme iron is subjected to a simulated gastric and intestinal digestion process, which involves treatment with pepsin at acidic pH followed by pancreatin and bile salts at neutral pH. This compound or ascorbic acid is added to the digest.

  • Cellular Uptake: The digested food sample is then applied to the apical side of the Caco-2 cell monolayer. The cells are incubated to allow for iron uptake.

  • Measurement of Iron Bioavailability: Iron uptake by the cells is quantified by measuring the ferritin content in the cell lysate, as ferritin synthesis is proportional to intracellular iron levels.[4][5]

Pro-oxidant Anticancer Activity

At high, pharmacologic concentrations, both ascorbic acid and this compound can act as pro-oxidants, generating hydrogen peroxide (H₂O₂) that is selectively toxic to cancer cells.[7] This effect is in contrast to their antioxidant activity at physiological concentrations.

Comparative Anticancer Activity Data

A study on murine colon carcinoma cells demonstrated that this compound exhibits cytotoxic activity similar to that of ascorbic acid at high concentrations.

ParameterThis compoundAscorbic AcidReference
Cytotoxicity to Colon-26 Cells (EC50) 0.67 mM0.75 mM
In Vivo Antitumor Activity Significantly inhibited tumor growth.Significantly inhibited tumor growth.[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (Calcein-AM Assay)
  • Cell Culture: Cancer cells (e.g., colon-26) are seeded in a 96-well plate and cultured until they reach a desired confluency.

  • Treatment: The cells are then treated with various concentrations of this compound or ascorbic acid for a specified period (e.g., 24 hours).

  • Staining: After treatment, the cells are washed and incubated with a solution containing Calcein-AM, a fluorescent dye that only stains viable cells.

  • Measurement: The fluorescence intensity is measured using a fluorescence microplate reader. The intensity is directly proportional to the number of viable cells.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The EC50 value (the concentration that causes 50% reduction in cell viability) is then determined.

Visualizations

Antioxidant_Mechanism cluster_redox Redox Cycling Erythorbic_Acid This compound (Reduced Form) Dehydroerythorbic_Acid Dehydrothis compound (Oxidized Form) Erythorbic_Acid->Dehydroerythorbic_Acid Donates e- Free_Radical Free Radical (e.g., ROO●) Stable_Molecule Stable Molecule (e.g., ROOH) Free_Radical->Stable_Molecule Accepts e-

Caption: Redox cycling mechanism of this compound as an antioxidant.

Iron_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Ferric_Iron Ferric Iron (Fe³⁺) (Insoluble) Ferrous_Iron Ferrous Iron (Fe²⁺) (Soluble) Ferric_Iron->Ferrous_Iron Reduction by This compound Erythorbic_Acid This compound DMT1 DMT1 Transporter Ferrous_Iron->DMT1 Absorption Iron Absorption DMT1->Absorption

Caption: Enhancement of non-heme iron absorption by this compound.

Anticancer_Pathway High_Dose_EA High-Dose This compound ROS Increased ROS (H₂O₂) High_Dose_EA->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis of Cancer Cell ATP_Depletion->Apoptosis Caspase_Activation->Apoptosis

Caption: Pro-oxidant anticancer mechanism of high-dose this compound.

References

Erythorbic Acid versus Ascorbic Acid in Non-Heme Iron Absorption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of erythorbic acid and ascorbic acid on the absorption of non-heme iron. It synthesizes findings from key experimental studies to offer a clear perspective on their relative efficacy, mechanisms of action, and the methodologies used to evaluate them.

Executive Summary

Both this compound, a stereoisomer of ascorbic acid, and ascorbic acid (Vitamin C) are potent enhancers of non-heme iron absorption.[1][2] Their shared physicochemical properties allow them to facilitate iron uptake through similar mechanisms, primarily by reducing ferric iron (Fe³⁺) to the more soluble and absorbable ferrous iron (Fe²⁺) and by forming soluble chelates that prevent the formation of insoluble iron compounds in the alkaline environment of the small intestine.[3][4][5] Notably, experimental data suggests that at the same molar ratio, this compound can be a more potent enhancer of non-heme iron absorption than ascorbic acid.[1][2] However, it is crucial to note that this compound lacks the antiscorbutic (Vitamin C) activity of ascorbic acid, a significant consideration for its application in nutritional programs.[1][2]

Quantitative Comparison of Efficacy

A key human study by Fidler et al. (2004) provides a direct comparison of the enhancing effects of this compound and ascorbic acid on non-heme iron absorption from a fortified cereal meal. The results are summarized below.

EnhancerMolar Ratio (Enhancer:Iron)Mean Iron Absorption (%)Fold Increase vs. Control
None (Control)-4.1-
This compound2:110.82.6
This compound4:118.84.6
Ascorbic Acid4:111.72.9

Data sourced from Fidler et al. (2004).[1][2]

At a molar ratio of 4:1, this compound increased non-heme iron absorption 4.6-fold, whereas ascorbic acid at the same ratio resulted in a 2.9-fold increase.[1][2] This indicates that under the experimental conditions, this compound was approximately 1.6 times more potent than ascorbic acid in enhancing non-heme iron absorption.[1][2]

Mechanism of Action

Ascorbic acid and this compound enhance non-heme iron absorption through two primary mechanisms:

  • Reduction of Iron: In the acidic environment of the stomach, both acids reduce dietary non-heme iron from the less soluble ferric (Fe³⁺) state to the more soluble ferrous (Fe²⁺) state.[3][5] This is a critical step as the primary transporter for iron into intestinal cells, Divalent Metal Transporter 1 (DMT1), preferentially transports Fe²⁺.[5]

  • Chelation: Both molecules can form a soluble chelate with ferric iron.[3][4] This complex remains soluble as it passes from the acidic stomach to the alkaline environment of the duodenum, preventing the formation of insoluble ferric hydroxides that are poorly absorbed.[3][4]

The shared reducing and chelating properties are due to the similar molecular structure of the two acids.[1][2][6]

Experimental Protocols

The following is a detailed description of the methodology employed in the comparative study by Fidler et al. (2004).

Study Design: A controlled, randomized, crossover study was conducted with 10 female participants.[1][2] Each participant consumed four different test meals on separate occasions.[1][2]

Test Meals: The base meal was an iron-fortified cereal containing 5 mg of non-heme iron as ferrous sulfate.[1][2] The four variations of the meal were:

  • Control: Cereal with no added enhancer.

  • This compound (2:1): Cereal with this compound added at a 2:1 molar ratio to iron.

  • This compound (4:1): Cereal with this compound added at a 4:1 molar ratio to iron.

  • Ascorbic Acid (4:1): Cereal with ascorbic acid added at a 4:1 molar ratio to iron.

Iron Absorption Measurement:

  • Stable Isotope Labeling: The iron in the test meals was labeled with stable isotopes of iron (⁵⁷Fe or ⁵⁸Fe).[1][2]

  • Erythrocyte Incorporation: Iron absorption was determined by measuring the incorporation of the stable iron isotopes into the participants' red blood cells (erythrocytes) 14 days after the consumption of each test meal.[1][2] This method provides a reliable measure of the amount of iron absorbed and utilized by the body.

Statistical Analysis: The data on iron absorption were evaluated using paired t-tests, with results presented as geometric means.[1][2]

Visualizing the Process

Experimental Workflow

G cluster_0 Preparation cluster_1 Administration (Crossover Design) cluster_2 Measurement cluster_3 Analysis P1 10 Female Subjects Recruited P2 Preparation of 4 Test Meals: - Control (5mg Fe) - EA:Fe (2:1) - EA:Fe (4:1) - AA:Fe (4:1) P3 Iron labeled with stable isotopes (57Fe or 58Fe) P2->P3 A1 Each subject consumes each of the 4 test meals on separate occasions P3->A1 M1 Blood sample collection (14 days post-meal) A1->M1 M2 Measurement of stable iron isotope incorporation into erythrocytes AN1 Calculation of % iron absorption M2->AN1 AN2 Statistical analysis (Paired t-tests) AN1->AN2

Caption: Workflow of the human study comparing iron absorption.

Mechanism of Enhanced Non-Heme Iron Absorption

G cluster_lumen Intestinal Lumen (Acidic pH) cluster_enterocyte Enterocyte (Intestinal Cell) Fe3 Dietary Non-Heme Iron (Ferric, Fe³⁺) Fe2 Ferrous Iron (Fe²⁺) Fe3->Fe2 Reduction Chelate Soluble Fe³⁺-Enhancer Chelate Fe3->Chelate Chelation Enhancer This compound or Ascorbic Acid Enhancer->Fe2 Enhancer->Chelate DMT1 DMT1 Transporter Fe2->DMT1 Uptake Chelate->DMT1 Enhanced Availability Fe2_inside Fe²⁺ DMT1->Fe2_inside

References

comparative analysis of erythorbic acid's pro-oxidant activity at high doses

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of its Pro-oxidant Activity

For researchers and professionals in drug development, understanding the nuanced behavior of chemical compounds is paramount. Erythorbic acid, a stereoisomer of ascorbic acid (Vitamin C), is widely recognized for its antioxidant properties and is a common food additive. However, emerging research reveals a paradoxical pro-oxidant activity at high concentrations, a phenomenon that could be harnessed for therapeutic applications, particularly in oncology. This guide provides a comparative analysis of the pro-oxidant effects of high-dose this compound, supported by experimental data and detailed methodologies.

At a Glance: Pro-oxidant Effects of this compound vs. Ascorbic Acid

High doses of this compound have demonstrated significant cytotoxicity against cancer cells, an effect attributed to its pro-oxidant activity. This action is comparable to that of its well-studied stereoisomer, ascorbic acid. The primary mechanism involves the generation of reactive oxygen species (ROS), which induce cellular damage and subsequent cell death.

ParameterThis compoundAscorbic AcidCell LineReference
EC50 (mM) 0.670.75Colon-26 (Murine Colon Carcinoma)[1]
Intracellular ROS Generation (vs. Control) ~3-fold increase at 2 mM after 30 minSimilar to this compoundColon-26 (Murine Colon Carcinoma)[1]
In Vivo Tumor Growth Inhibition Significant inhibitionSimilar to this compoundColon-26 Xenograft Model[1]

The Mechanism of Action: The Fenton Reaction and Oxidative Stress

The pro-oxidant activity of this compound at high doses is primarily driven by the Fenton reaction, a chemical process involving transition metals. In the presence of metal ions like iron (Fe²⁺/Fe³⁺), this compound can reduce the oxidized form of the metal. This reduced metal ion then reacts with hydrogen peroxide (H₂O₂), which is present in biological systems, to generate highly reactive and damaging hydroxyl radicals (•OH).[1]

This cascade of ROS production overwhelms the cell's antioxidant defenses, leading to oxidative stress. The consequences of this cellular imbalance are severe and include:

  • Lipid Peroxidation: The oxidative degradation of lipids within cell membranes, leading to loss of membrane integrity and function.

  • DNA Damage: ROS can cause single and double-strand breaks in DNA, leading to mutations and apoptosis (programmed cell death).

  • Protein Damage: Oxidation of amino acid residues can lead to protein dysfunction and aggregation.

Fenton_Reaction_Pathway EA EA Fe3 Fe3 EA->Fe3 Reduces Fe2 Fe²⁺ (Ferrous Iron) Fe3->Fe2 Reduction O2 O2 Fe2->O2 Donates electron H2O2 H2O2 O2->H2O2 Forms ROS ROS H2O2->ROS Fenton Reaction (with Fe²⁺) Lipids Lipids ROS->Lipids Attacks DNA DNA ROS->DNA Attacks Proteins Proteins ROS->Proteins Attacks Lipid_Peroxidation Lipid_Peroxidation Lipids->Lipid_Peroxidation DNA_Damage DNA_Damage DNA->DNA_Damage Protein_Damage Protein_Damage Proteins->Protein_Damage Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis DNA_Damage->Apoptosis Protein_Damage->Apoptosis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the pro-oxidant activity of this compound.

Cytotoxicity Assessment: Calcein-AM Assay

This assay determines the number of viable cells in a culture after exposure to a test compound.

  • Cell Seeding: Seed cells (e.g., Colon-26) in a 96-well plate at a density of 1.0 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or ascorbic acid and incubate for the desired period (e.g., 24 hours).

  • Staining: Wash the cells with phosphate-buffered saline (PBS) and incubate with Calcein-AM solution (5 µM) for 30 minutes. Calcein-AM is a non-fluorescent compound that becomes fluorescent upon cleavage by esterases in viable cells.

  • Lysis and Measurement: Add a lysis buffer (e.g., 0.6% Triton X-100) to each well to release the fluorescent calcein from the cells.

  • Quantification: Measure the fluorescence intensity using a microplate reader. The intensity is directly proportional to the number of viable cells.

Calcein_AM_Workflow

Quantification of Intracellular ROS: DCFH-DA Assay

This assay measures the overall levels of reactive oxygen species within cells.

  • Cell Seeding: Seed cells in a 96-well plate as described for the cytotoxicity assay.

  • Probe Loading: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (5 µM) to each well and incubate for 20 minutes. DCFH-DA is a cell-permeable compound that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Washing: Wash the cells with fresh medium to remove the excess probe.

  • Treatment: Add the this compound solution (e.g., 2 mM) and incubate for various time points (e.g., 15, 30, 60 minutes).

  • Measurement: Measure the fluorescence intensity of DCF at appropriate excitation and emission wavelengths. The intensity is proportional to the amount of intracellular ROS.

DCFH_DA_Workflow

Assessment of Lipid Peroxidation: TBARS Assay

This assay quantifies malondialdehyde (MDA), a major end product of lipid peroxidation.

  • Sample Preparation: Prepare cell lysates or tissue homogenates from cells or tissues treated with high-dose this compound.

  • Reaction Mixture: To the sample, add a solution of thiobarbituric acid (TBA) in an acidic medium.

  • Incubation: Heat the mixture at 90-100°C for a specified time (e.g., 60 minutes). During this incubation, MDA reacts with TBA to form a pink-colored adduct.

  • Cooling and Centrifugation: Cool the samples and centrifuge to pellet any precipitate.

  • Measurement: Measure the absorbance of the supernatant at approximately 532 nm. The absorbance is proportional to the concentration of MDA.

Evaluation of DNA Damage: Comet Assay (Single Cell Gel Electrophoresis)

This technique detects DNA strand breaks in individual cells.

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Embedding in Agarose: Mix the cells with low-melting-point agarose and layer onto a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Fragmented DNA will migrate away from the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Analysis: Quantify the amount of DNA damage by measuring the length and intensity of the comet tail relative to the head.

Conclusion

The pro-oxidant activity of this compound at high doses presents a compelling area of research, particularly for its potential therapeutic applications. Its ability to generate ROS and induce oxidative stress selectively in cancer cells, which often have a compromised antioxidant defense system, makes it a candidate for further investigation in oncology. The experimental protocols outlined in this guide provide a framework for researchers to explore and expand upon our current understanding of this fascinating dual-natured molecule. As with any compound exhibiting dose-dependent opposing effects, careful and rigorous investigation is essential to unlock its full therapeutic potential.

References

A Comparative Guide to HPLC Methods for the Simultaneous Analysis of Erythorbic and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The simultaneous analysis of erythorbic acid (EA) and ascorbic acid (AA), or vitamin C, is a critical task in various fields, including food science, pharmaceuticals, and clinical research. High-Performance Liquid Chromatography (HPLC) stands out as a robust and reliable technique for this purpose. This guide provides a comparative overview of validated HPLC methods, presenting experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

Comparison of Validated HPLC Methods

Several HPLC methods have been developed and validated for the simultaneous determination of this compound and ascorbic acid. The primary approaches include reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC). The choice of method often depends on the sample matrix, desired sensitivity, and available instrumentation. Below is a summary of key performance parameters from various studies.

Parameter Method 1: Reversed-Phase HPLC with Ion-Pairing Method 2: HILIC-HPLC Method 3: Reversed-Phase HPLC
Column Reversed-phase C18 (e.g., Nucleosil 120 C18)[1][2]ZIC-HILIC[3]LiChrosorb-NH2[4][5][6]
Mobile Phase Aqueous solution with n-octylamine as an ion-pairing agent, adjusted to pH 5.4-5.6 with phosphoric acid[1][2]Acetic acid solution containing ethylenediaminetetraacetic acid disodium salt, diluted with methanol[3]Acetonitrile, acetic acid, and water (87:2:11, v/v)[4][5]
Detection UV at 266 nm[1][2]UV (wavelength not specified), confirmed by LC-MS/MS[3]UV at 254 nm[4][5]
Retention Time (AA) 7.7 min[2]Not specifiedNot specified
Retention Time (EA) 8.3 min[2]Not specifiedNot specified
Recovery (AA) Not specified> 91%[3]Satisfactory[4]
Recovery (EA) Not specified> 88%[3]Satisfactory[4]
RSD Not specified< 5.1%[3]Not specified
Application Wine[1][2]Foods[3]General determination[4][5]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these methods. Below are the protocols for the compared HPLC methods.

Method 1: Reversed-Phase HPLC with Ion-Pairing Agent

This method is suitable for the analysis of erythorbic and ascorbic acid in wine and other beverages.[1][2]

  • Sample Preparation: Samples are filtered through a 0.2 µm membrane filter prior to injection.[1][2] For samples with concentrations above 150 mg/L, dilution is necessary.[1][2]

  • Chromatographic Conditions:

    • Column: Nucleosil 120 C18 (25 cm x 4 mm, 7 µm) with a Nucleosil 120 C18 precolumn (4 cm x 4 mm, 7 µm).[2]

    • Mobile Phase: An aqueous solution is prepared by adding 5 ml of n-octylamine to approximately 400 ml of bi-distilled water. The pH is adjusted to 5.4-5.6 with 25% phosphoric acid. 50 ml of a buffer solution is then added, and the final volume is brought to 1000 ml with bi-distilled water. The mobile phase should be filtered and degassed before use.[1][2]

    • Flow Rate: 1 ml/min.[2]

    • Injection Volume: 20 µl.[2]

    • Detection: UV at 266 nm.[1][2]

  • Quantification: External standard calibration is used for quantification.[1]

Method 2: HILIC-HPLC with LC-MS/MS Confirmation

This method is presented for the analysis of erythorbic and ascorbic acid in various food matrices.[3]

  • Sample Preparation: Chelate fiber is added to the sample, followed by extraction with an acetic acid solution containing ethylenediaminetetraacetic acid disodium salt. The extract is then purified using an Oasis MCX solid-phase extraction cartridge and diluted two-fold with methanol.[3]

  • Chromatographic Conditions:

    • Column: ZIC-HILIC column.[3]

    • Mobile Phase: Not explicitly detailed in the abstract, but based on the extraction solvent, it is likely an acetonitrile/water or methanol/water gradient with an acidic modifier.

    • Detection: HPLC with UV detection, with confirmation by LC-MS/MS using product ion scanning and selected reaction monitoring.[3]

  • Validation: The method demonstrated good recovery (>91% for AA and >88% for EA) and precision (RSD < 5.1%) in eight different food types.[3]

Method 3: Reversed-Phase HPLC

This method provides a general procedure for the separation and quantification of ascorbic and erythorbic acids.[4][5]

  • Sample Preparation: The abstract mentions recovery experiments with dehydro-AsA and dehydro-ErA involving reduction with H2S, suggesting this method can be adapted for total vitamin C analysis.[4]

  • Chromatographic Conditions:

    • Column: LiChrosorb-NH2 column, pre-treated with 0.1 M ammonium monophosphate solution.[4][5]

    • Mobile Phase: A mixture of acetonitrile, acetic acid, and water in a ratio of 87:2:11 (v/v).[4][5]

    • Detection: UV at 254 nm.[4][5]

  • Performance: The method is described as being able to distinctly separate the two acids with a short analysis time and a detection limit as low as 0.01 µg.[4]

Experimental Workflow

The general workflow for the HPLC analysis of erythorbic and ascorbic acid is depicted in the diagram below. This process includes sample preparation, chromatographic separation, detection, and data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Homogenization Homogenization/ Extraction Sample->Homogenization Filtration Filtration/ Purification Homogenization->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Report Report Quantification->Report

Caption: General workflow for HPLC analysis.

Conclusion

The choice of an appropriate HPLC method for the simultaneous analysis of erythorbic and ascorbic acid depends on the specific requirements of the study. Reversed-phase HPLC with ion-pairing agents offers good separation for beverage samples. HILIC provides an alternative for complex food matrices, especially when coupled with mass spectrometry for confirmation. Simpler reversed-phase methods can also provide adequate separation and sensitivity for general quantification. Researchers should carefully consider the validation data and experimental conditions presented to select the method that best fits their analytical needs.

References

erythorbic acid's synergistic antioxidant effects with other additives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antioxidant synergy is paramount in formulating effective and stable products. Erythorbic acid, a stereoisomer of ascorbic acid, is a widely utilized antioxidant in the food and pharmaceutical industries. While potent on its own, its true strength is often unlocked when combined with other additives, leading to enhanced protection against oxidative degradation.

This guide provides a comparative analysis of the synergistic antioxidant effects of this compound with other common food additives. We delve into the available experimental data to quantify these effects and provide detailed methodologies for the key experiments cited, offering a comprehensive resource for formulation development.

Unveiling the Synergy: How Combinations Enhance Antioxidant Efficacy

Antioxidant synergy occurs when the combined effect of two or more substances is greater than the sum of their individual effects. This can manifest through various mechanisms, including the regeneration of primary antioxidants, chelation of pro-oxidant metal ions, and scavenging of a wider range of free radicals. This compound, being a potent oxygen scavenger and reducing agent, participates in these synergistic interactions to provide superior protection for sensitive formulations.

A key mechanism involves the regeneration of primary antioxidants. For instance, this compound can regenerate tocopherols (Vitamin E) by donating a hydrogen atom to the tocopheroxyl radical, thus restoring its antioxidant capacity. This cyclical process allows for sustained antioxidant activity at lower concentrations of the primary antioxidant.

Synergistic_Antioxidant_Mechanism Erythorbic_Acid This compound Erythorbyl_Radical Erythorbyl Radical (Asc•) Erythorbic_Acid->Erythorbyl_Radical Primary_Antioxidant_Radical Primary Antioxidant Radical (e.g., Tocopheroxyl Radical) Erythorbic_Acid->Primary_Antioxidant_Radical Regenerates by H+ donation Primary_Antioxidant Primary Antioxidant (e.g., Tocopherol) Stable_Lipid Stable Lipid (LH) Primary_Antioxidant->Stable_Lipid Primary_Antioxidant->Primary_Antioxidant_Radical Lipid_Radical Lipid Radical (L•) Lipid_Radical->Primary_Antioxidant Donates H+ Primary_Antioxidant_Radical->Primary_Antioxidant

Caption: Regeneration of a primary antioxidant by this compound.

Quantitative Comparison of Antioxidant Performance

While extensive quantitative data directly comparing this compound with a wide range of synthetic antioxidants in various food matrices is limited in publicly available literature, existing studies provide valuable insights into its synergistic potential.

A study on the oxidative stability of sardine skin lipids found that a combination of α-tocopherol (a form of Vitamin E), lecithin, and ascorbic acid (a close relative of this compound) was more effective at preventing oxidation than sodium erythorbate, BHA (butylated hydroxyanisole), or TBHQ (tert-butylhydroquinone) used individually.[1] This suggests a powerful synergistic interaction where the water-soluble ascorbate (and by extension, erythorbate) regenerates the lipid-soluble tocopherol at the oil-water interface, a primary site of oxidation in emulsions.

Antioxidant SystemFood MatrixParameterResult
α-tocopherol + Lecithin + Ascorbic AcidSardine Skin LipidsOxidation Initiation StageExtended to 14 days[1]
Sodium ErythorbateSardine Skin LipidsOxidation Initiation StageLess than 14 days[1]
BHASardine Skin LipidsOxidation Initiation StageLess than 14 days[1]
TBHQSardine Skin LipidsOxidation Initiation StageLess than 14 days[1]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key antioxidant assessment assays are provided below.

Rancimat Method for Oxidative Stability

The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of fats and oils.

Rancimat_Workflow cluster_preparation Sample Preparation cluster_analysis Rancimat Analysis Sample Oil/Fat Sample Mix Homogenize Sample->Mix Antioxidant This compound +/- Synergist Antioxidant->Mix Reaction_Vessel Place sample in reaction vessel Mix->Reaction_Vessel Heating Heat at constant temperature (e.g., 110-120°C) Reaction_Vessel->Heating Airflow Pass constant air stream Heating->Airflow Volatiles Volatile oxidation products are formed Airflow->Volatiles Measuring_Vessel Volatiles collected in deionized water Volatiles->Measuring_Vessel Conductivity Measure electrical conductivity Measuring_Vessel->Conductivity Induction_Time Determine Induction Time (OSI) Conductivity->Induction_Time

Caption: Experimental workflow for the Rancimat method.

Protocol:

  • Sample Preparation: A known amount of the oil or fat sample is weighed into a reaction vessel. The antioxidant(s) are added at the desired concentration and thoroughly mixed to ensure homogeneity.

  • Apparatus Setup: The reaction vessel is placed in a heating block of the Rancimat instrument, and the temperature is set to a constant value, typically between 100 and 120°C.

  • Oxidation Induction: A constant stream of purified air is passed through the sample. The high temperature and airflow accelerate the oxidation process.

  • Detection of Volatile Compounds: As the lipids oxidize, volatile secondary oxidation products (mainly formic and acetic acids) are formed. The air stream carries these volatile compounds into a measuring vessel containing deionized water.

  • Conductivity Measurement: The conductivity of the water in the measuring vessel is continuously monitored. As the volatile acids dissolve, the conductivity of the water increases.

  • Determination of Induction Time: The induction time, or Oxidative Stability Index (OSI), is the time until a rapid increase in conductivity is detected. A longer induction time indicates greater oxidative stability.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common and relatively simple method to assess the free radical scavenging activity of antioxidants.

Protocol:

  • Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. This solution has a deep violet color.

  • Sample Preparation: The antioxidant sample (this compound and its combinations) is dissolved in the same solvent at various concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with a specific volume of the antioxidant solution. A control sample containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The scavenging activity is calculated as the percentage of DPPH radical inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

A higher percentage of inhibition indicates greater antioxidant activity. The results can also be expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Peroxide Value (PV) Determination

The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.

Protocol:

  • Sample Preparation: A known weight of the oil or fat sample containing the antioxidant(s) is dissolved in a mixture of acetic acid and a suitable organic solvent (e.g., chloroform or isooctane).

  • Reaction with Potassium Iodide: A saturated solution of potassium iodide is added to the sample solution. The peroxides in the sample oxidize the iodide ions (I⁻) to iodine (I₂).

  • Titration: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.

  • Calculation: The peroxide value is calculated based on the volume of sodium thiosulfate solution used and is typically expressed in milliequivalents of active oxygen per kilogram of fat (meq/kg).

A lower peroxide value indicates better protection against primary oxidation.

Conclusion

This compound is a versatile and effective antioxidant whose performance can be significantly enhanced through synergistic combinations with other additives. While direct, comprehensive quantitative data across all potential combinations and food systems remains an area for further research, the available evidence strongly suggests that thoughtful formulation with synergists like citric acid and tocopherols can lead to superior oxidative stability. By understanding the mechanisms of synergy and employing standardized analytical methods, researchers and formulators can optimize the use of this compound to extend the shelf life and maintain the quality of a wide range of products.

References

Assessing the Cytotoxicity of Erythorbic Acid on Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Erythorbic acid, a stereoisomer of ascorbic acid (vitamin C), is widely utilized in the food industry as an antioxidant.[1][2] While structurally similar to ascorbic acid, it possesses only about 5% of the vitamin C activity in terms of preventing scurvy.[2][3] However, recent research has illuminated its potential as a therapeutic agent, demonstrating that at high concentrations, this compound exhibits selective cytotoxic effects against cancer cells, positioning it as a molecule of interest in oncology research.[3][4]

This guide provides a comparative analysis of the cytotoxic properties of this compound on cancer cell lines, supported by experimental data and detailed methodologies.

Mechanism of Action: A Pro-Oxidant Approach

At physiological concentrations, this compound acts as an antioxidant. However, when administered at high doses (in the millimolar range), its function paradoxically shifts to that of a pro-oxidant, selectively inducing cytotoxicity in tumor cells.[4][5] This anti-cancer mechanism is analogous to that of high-dose ascorbic acid.[4][6][7]

The primary mechanism involves the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), in the extracellular environment.[4][5] H₂O₂ can then diffuse into cancer cells.[7] Many cancer cells have lower levels of antioxidant enzymes, like catalase, compared to normal cells, making them more susceptible to oxidative stress.[4] This accumulation of intracellular ROS leads to mitochondrial damage, a subsequent decrease in ATP production, and ultimately, programmed cell death (apoptosis).[4]

Another proposed mechanism involves the oxidized form of the vitamin C isomer, dehydroascorbic acid (DHA).[3] Cancer cells, particularly those with KRAS or BRAF mutations, often exhibit increased expression of glucose transporters (GLUTs) to meet their high energy demands.[5][7] These transporters can also uptake DHA. Inside the cell, DHA is reduced back to erythorbic or ascorbic acid, a process that depletes cellular antioxidants like glutathione (GSH). This depletion further exacerbates oxidative stress, leading to cell death.[3]

Comparative Cytotoxicity Data

Studies directly comparing the cytotoxic effects of this compound and ascorbic acid have shown a remarkable similarity in their potency against cancer cells. The following table summarizes the effective concentration (EC₅₀) values for both compounds on a murine colon carcinoma cell line.

CompoundCancer Cell LineEC₅₀ Value (mM)
This compound Colon-26 (Murine Colon Carcinoma)0.67[4]
Ascorbic Acid Colon-26 (Murine Colon Carcinoma)0.75[4]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

These results indicate that this compound exhibits cytotoxic activity against colon-26 cells in a concentration-dependent manner, with a potency comparable to that of ascorbic acid.[4]

Experimental Protocols

The assessment of cytotoxicity is a fundamental aspect of cancer research. The data presented above was obtained using the Calcein-AM assay.

Protocol: In Vitro Cytotoxicity Assessment using Calcein-AM Assay

  • Cell Culture:

    • Murine colon carcinoma (colon-26) cells are cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 μg/mL streptomycin.[4]

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[4]

    • Experiments are conducted when the cells reach approximately 80% confluency.[4]

  • Cell Seeding:

    • Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well).

    • Plates are incubated for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a range of concentrations of this compound and ascorbic acid in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include untreated wells as a negative control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • Calcein-AM Staining:

    • After incubation, wash the cells with a phosphate-buffered saline (PBS) solution.

    • Add 100 µL of Calcein-AM solution (e.g., 2 µM in PBS) to each well.

    • Incubate the plates for 30 minutes at 37°C. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases in live cells to the intensely fluorescent calcein.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis:

    • The fluorescence intensity is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the EC₅₀/IC₅₀ value using non-linear regression analysis.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell EA High-Dose This compound H2O2_ext H₂O₂ EA->H2O2_ext generates H2O2_int Increased Intracellular ROS H2O2_ext->H2O2_int diffuses in Mito Mitochondrial Damage H2O2_int->Mito CytC Cytochrome c Release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis (Cell Death) Casp->Apoptosis Antioxidants Low Antioxidant Capacity (e.g., Catalase) G start Start culture Seed Cancer Cells in 96-well Plates start->culture treat Treat with Varying Concentrations of This compound culture->treat incubate Incubate for Defined Period (e.g., 48h) treat->incubate assay Perform Cytotoxicity Assay (e.g., Calcein-AM) incubate->assay read Measure Signal (e.g., Fluorescence) assay->read analyze Analyze Data & Calculate EC₅₀ read->analyze end End analyze->end

References

Erythorbic Acid: A Viable Sulfite Alternative in Food Preservation? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of erythorbic acid as a potential replacement for sulfites in food preservation. We will delve into their mechanisms of action, compare their efficacy with supporting experimental data, and provide detailed methodologies for key experiments.

Executive Summary

This compound, a stereoisomer of ascorbic acid, is gaining traction as a food preservative, largely due to the health concerns and regulatory restrictions associated with sulfites.[1] This guide offers a side-by-side comparison of these two preservatives, focusing on their roles as antioxidants and antimicrobial agents. While sulfites have a long history of use and are known for their potent antimicrobial and anti-browning properties, this compound presents a promising alternative, particularly as an antioxidant to prevent oxidative discoloration. This analysis is based on a review of existing scientific literature and experimental data.

Mechanism of Action: A Tale of Two Preservatives

The preservative effects of this compound and sulfites stem from distinct chemical properties and mechanisms of action.

This compound: The Oxygen Scavenger

This compound's primary role as a food preservative is as an antioxidant.[2][3] It functions by scavenging oxygen, thereby preventing oxidative reactions that lead to discoloration, flavor degradation, and loss of nutritional value.[2][3] Its antioxidant mechanism is similar to that of ascorbic acid (Vitamin C).[2]

dot

Caption: Antioxidant mechanism of this compound.

Sulfites: The Multifunctional Inhibitor

Sulfites, in various forms such as sulfur dioxide, sodium sulfite, and potassium metabisulfite, are versatile food additives.[4] Their preservative action is multifaceted, encompassing both antimicrobial and anti-browning effects.[4][5] They inhibit the growth of bacteria, yeasts, and molds by disrupting cellular processes.[6] Additionally, sulfites are potent inhibitors of enzymatic browning, a common cause of discoloration in fruits and vegetables, by inhibiting the polyphenol oxidase (PPO) enzyme.[7]

dot

Experimental_Workflow_Browning cluster_treatments Treatment Groups A Apple Selection & Preparation (e.g., 'Royal Gala') B Slicing (Uniform thickness) A->B C Treatment Application (Dipping in solutions) B->C D Drying & Packaging C->D T1 Control (Distilled Water) T2 This compound Solution (e.g., 3%) T3 Sodium Erythorbate Solution (e.g., 5%) T4 Sulfite Solution (e.g., 1% Sodium Metabisulfite) E Storage (e.g., 4°C for 9 days) D->E F Analysis at Intervals (0, 3, 6, 9 days) E->F G Color Measurement (Tristimulus Colorimeter - L*a*b* values) F->G H Sensory Evaluation (Flavor, Odor, Texture) F->H I Physicochemical Analysis (pH, Firmness, Soluble Solids) F->I Experimental_Workflow_Antimicrobial cluster_methods Measurement Methods cluster_treatments Treatment Groups A Microorganism Culture (e.g., Lactobacillus species) B Preparation of Inoculum A->B C Exposure to Preservatives (in broth or on agar) B->C D Incubation (Optimal temperature and time) C->D T1 Control (No Preservative) T2 This compound (various concentrations) T3 Sulfite (various concentrations) E Measurement of Microbial Growth D->E F Determination of MIC & MBC E->F M1 Optical Density (OD600) M2 Plate Counting (CFU/mL)

References

Safety Operating Guide

Proper Disposal of Erythorbic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of erythorbic acid is critical for maintaining a secure research environment. This document outlines the necessary procedures for researchers, scientists, and drug development professionals, ensuring adherence to safety protocols and regulatory requirements.

This compound, an isomer of ascorbic acid, is generally not classified as a hazardous waste in its pure form.[1] However, proper disposal procedures are essential to ensure safety and environmental protection. The primary methods of disposal are dependent on the quantity and concentration of the this compound waste. Always consult your institution's specific safety guidelines and local regulations before proceeding with any disposal.[2][3]

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE).

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or glasses, gloves (neoprene, nitrile rubber, or polyvinyl chloride are recommended), and a lab coat.[3] In cases of significant dust generation, a NIOSH/MSHA approved respirator should be used.[3]

  • Ventilation: Work in a well-ventilated area to avoid inhalation of dust.[4]

  • Avoid Contact: Prevent contact with skin and eyes.[4] In case of contact, flush the affected area with plenty of water for at least 15 minutes.[2]

  • Spill Management: In the event of a spill, sweep up the solid material to avoid dust generation and place it in a suitable, closed container for disposal.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various Safety Data Sheets (SDS).

PropertyValue
Melting Point164-172°C (with decomposition)[1]
Solubility in Water40 g/100 mL[1]
pH (1% solution)2.6[4]
Oral LD50 (mouse)8.3 g/kg[1]

Disposal Procedures

The appropriate disposal method for this compound depends on whether it is in solid form or in a solution.

Solid this compound Waste

For small quantities of uncontaminated solid this compound, the following procedure is recommended:

  • Segregation: Ensure the this compound waste is not mixed with any hazardous materials.

  • Containerization: Place the solid waste in a clearly labeled, sealed container.

  • Disposal: For small quantities, and where local regulations permit, uncontaminated this compound can be disposed of in the regular solid waste stream. However, it is imperative to confirm this with your institution's Environmental Health and Safety (EHS) office. For larger quantities, contact a licensed chemical waste disposal company.

Aqueous Solutions of this compound

For dilute aqueous solutions of this compound (typically less than 1% concentration), disposal down the sanitary sewer may be permissible, provided the solution is not contaminated with other hazardous chemicals.

  • Dilution: Ensure the concentration of the this compound solution is low (e.g., <1%).

  • Neutralization: Since this compound is acidic, it should be neutralized to a pH between 6.0 and 8.0 before disposal. This can be achieved by slowly adding a dilute basic solution, such as sodium bicarbonate, while monitoring the pH.

  • Sewer Disposal: Once neutralized, and if permitted by local regulations and your institution's policies, the solution can be poured down the drain with copious amounts of water.

Experimental Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Erythorbic_Acid_Disposal_Workflow start This compound Waste Generated is_solid Is the waste solid or an aqueous solution? start->is_solid solid_waste Solid Waste is_solid->solid_waste Solid solution_waste Aqueous Solution is_solid->solution_waste Aqueous is_contaminated_solid Is it contaminated with hazardous material? solid_waste->is_contaminated_solid is_contaminated_solution Is it contaminated with hazardous material? solution_waste->is_contaminated_solution dispose_trash Dispose in designated solid non-hazardous waste container (pending local regulations) is_contaminated_solid->dispose_trash No hazardous_waste_solid Dispose as hazardous chemical waste via licensed contractor is_contaminated_solid->hazardous_waste_solid Yes check_concentration Is the concentration <1%? is_contaminated_solution->check_concentration No hazardous_waste_solution Dispose as hazardous chemical waste via licensed contractor is_contaminated_solution->hazardous_waste_solution Yes neutralize Neutralize to pH 6-8 check_concentration->neutralize Yes check_concentration->hazardous_waste_solution No sewer_disposal Dispose down the sanitary sewer with copious water (pending local regulations) neutralize->sewer_disposal

Caption: Decision workflow for this compound disposal.

Key Safety and Logistical Relationships

The following diagram outlines the key relationships between safety measures, waste assessment, and disposal logistics.

Safety_Logistics_Relationships cluster_safety Safety Measures cluster_assessment Waste Assessment cluster_disposal Disposal Logistics PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Form Physical Form (Solid/Liquid) PPE->Form Ventilation Adequate Ventilation Ventilation->Form Spill_Kit Spill Kit Availability Spill_Kit->Form Contamination Contamination Status Form->Contamination Quantity Quantity of Waste Contamination->Quantity Regulations Institutional & Local Regulations Quantity->Regulations Waste_Contractor Licensed Waste Contractor Regulations->Waste_Contractor Sewer_Access Sanitary Sewer Access Regulations->Sewer_Access

Caption: Relationships between safety, assessment, and logistics.

Disclaimer

The information provided here is for guidance only. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.

References

Safeguarding Your Research: A Guide to Handling Erythorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of erythorbic acid, a common antioxidant used in various applications.

This compound, a stereoisomer of ascorbic acid, is generally considered to be of low toxicity. However, as a dusty, crystalline powder, it can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Adherence to proper safety protocols is crucial to minimize exposure and ensure safe laboratory operations.

Personal Protective Equipment (PPE) at a Glance

A summary of recommended personal protective equipment for handling this compound is provided in the table below. Specific requirements may vary based on the scale of work and specific laboratory protocols.

Protection Type Equipment Specification/Standard
Eye/Face Protection Safety Glasses or GogglesSafety glasses with side-shields, or chemical splash goggles are recommended.[4][5][6] A faceshield may be necessary when handling solutions.[6]
Skin Protection GlovesImpermeable gloves such as neoprene, nitrile rubber, or polyvinyl chloride should be worn.[4]
Protective ClothingA lab coat, apron, or coveralls should be worn to prevent skin contact.[1][6]
Respiratory Protection Dust Mask/RespiratorA NIOSH/MSHA approved dust respirator is recommended if dust is generated, particularly if airborne concentrations exceed occupational exposure limits.[1][3][6][7]

Operational Plan for Safe Handling

Following a systematic approach to handling this compound will minimize risks and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area. The use of local exhaust ventilation is recommended to control airborne dust levels.[1][8][3][9]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][3][6]

  • Before handling, inspect all PPE for integrity.

2. Handling the Compound:

  • Avoid direct contact with the skin and eyes.[1][8]

  • Do not breathe in the dust.[1][2][3]

  • When weighing or transferring the powder, do so in a manner that minimizes dust generation.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][8]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention if irritation persists.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[7] Seek medical attention if irritation develops.[1][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.[1][8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: As shipped, this compound is not typically considered a hazardous waste.[6] However, disposal must be in accordance with all local, state, and federal regulations.

  • Spills: For small spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[4] For large spills, prevent dust generation and collect the material for disposal.[1] Do not use dry sweeping methods.[1]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated waste container. Reusable PPE, such as lab coats, should be decontaminated before reuse.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Erythorbic_Acid_Handling cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Assess Hazards & Review SDS B Verify Engineering Controls (Ventilation, Eyewash, Shower) A->B C Select & Inspect PPE B->C D Minimize Dust Generation C->D E Avoid Contact with Skin, Eyes & Inhalation D->E F Wash Hands After Handling E->F G Segregate Waste F->G H Label Waste Containers G->H I Dispose According to Regulations H->I

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.